molecular formula C6H6O3 B134687 Maltol CAS No. 118-71-8

Maltol

Katalognummer: B134687
CAS-Nummer: 118-71-8
Molekulargewicht: 126.11 g/mol
InChI-Schlüssel: XPCTZQVDEJYUGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maltol (3-hydroxy-2-methyl-4-pyrone) is a versatile heterocyclic compound of significant interest in multiple research fields due to its distinctive sensory properties and biochemical activity. In flavor and fragrance research, it is extensively studied for its potent ability to enhance sweetness and impart characteristic caramel and fruity notes, serving as a key compound in the analysis of sensory perception and food matrix interactions . Its utility extends to pharmaceutical sciences, where it functions as a critical intermediate in synthesizing active pharmaceutical ingredients such as Pantoprazole and the iron-deficiency therapy Ferric this compound (sold as Accrufer or Feraccru) . The mechanism of action of ferric this compound is particularly notable; the this compound molecule acts as an organic chelator, forming a stable, lipophilic complex with ferric iron (Fe³⁺) that remains soluble through the gastrointestinal tract . This complex dissociates in the duodenum, allowing for efficient cellular uptake of iron via mechanisms potentially involving divalent metal transporter 1 (DMT1) and integrin pathways, thereby increasing iron bioavailability while minimizing the oxidative stress and gastrointestinal irritation commonly associated with traditional iron salts . Beyond these applications, ongoing investigations reveal that this compound exhibits promising antioxidant and anti-inflammatory properties . Recent scientific inquiry has demonstrated its capacity to inhibit the activation of the NLRP3 and non-canonical inflammasomes in macrophages, likely through the suppression of reactive oxygen species (ROS) production and direct inhibition of caspase-1 activity, positioning it as a valuable tool for immunology and inflammation research . This combination of applications makes this compound a compound of continued interest for advancing research in food technology, therapeutic development, and biochemical mechanisms.

Eigenschaften

IUPAC Name

3-hydroxy-2-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCTZQVDEJYUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Record name MALTOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20582
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025523
Record name Maltol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992), Dry Powder; Liquid, Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, White crystalline powder; Caramel-butterscotch aroma
Record name MALTOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20582
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4H-Pyran-4-one, 3-hydroxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Maltol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19789
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Maltol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

199 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes at 93 °C
Record name MALTOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20582
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Maltol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1 to 10 mg/mL at 72 °F (NTP, 1992), In water, 10900 mg/L at 15 °C, One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions, 10.9 mg/mL at 15 °C, Sparingly soluble in water, soluble in propylene glycol, Soluble (in ethanol)
Record name MALTOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20582
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Maltol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Maltol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.000507 [mmHg], 3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point)
Record name Maltol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19789
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Maltol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol, White crystalline powder

CAS No.

118-71-8
Record name MALTOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20582
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Maltol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MALTOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MALTOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyran-4-one, 3-hydroxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Maltol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-methyl-4-pyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A9RD92BS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maltol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

324 to 327 °F (NTP, 1992), 161.5 °C, 161 - 162 °C
Record name MALTOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20582
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Maltol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Physicochemical Profile of Maltol: An In-depth Technical Guide for Food Science and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound widely utilized in the food, beverage, and pharmaceutical industries. Renowned for its characteristic sweet, caramel-like aroma, this compound serves as a versatile flavor enhancer, capable of masking undesirable tastes and amplifying sweet notes. Beyond its sensory attributes, emerging research has illuminated its potential as a bioactive compound with antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological activities, offering a valuable resource for researchers and professionals in food science and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and research. These properties dictate its behavior in various matrices, influencing its solubility, stability, and bioavailability.

Core Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₆H₆O₃[1]
Molecular Weight 126.11 g/mol [1]
Appearance White crystalline powder[1]
Odor Sweet, caramel-like[1]
Melting Point 161-162 °C[1]
Boiling Point Sublimes at 93 °C[2]
Solubility in Water 1.2 g/100 mL (25 °C)[3]
Solubility in Ethanol 1 g in 21 mL[4]
Solubility in Propylene Glycol 1 g in 28 mL[4]
pKa 8.41 ± 0.10 (Predicted)[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound. The following table outlines its characteristic spectral properties.

Spectroscopic TechniqueKey FeaturesReferences
UV-Vis (in Methanol) λmax at ~274 nm[5]
Infrared (IR) Characteristic peaks for O-H, C=O, and C-O stretching[6]
¹H NMR (in CDCl₃) Signals at ~2.3 ppm (s, 3H, CH₃), ~6.4 ppm (d, 1H, vinyl H), ~7.7 ppm (d, 1H, vinyl H)[7]
¹³C NMR (in D₂O) Signals corresponding to the pyrone ring and methyl group carbons[8]

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data on the physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is based on the ASTM E324 standard test method.[9][10]

Objective: To determine the melting range of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and in a fine powdered form. If necessary, grind the sample using a mortar and pestle.

  • Pack the capillary tube with the this compound powder to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

  • Observe the sample through the magnifying lens.

  • As the temperature approaches the expected melting point of this compound (~160 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (initial melting point).

  • Record the temperature at which the last solid crystal melts (final melting point).

  • The melting range is the difference between the final and initial melting points. For pure compounds, this range is typically narrow.

G Melting Point Determination Workflow A Dry and Powder this compound Sample B Pack Capillary Tube A->B C Insert into Melting Point Apparatus B->C D Rapid Heating to Approach MP C->D E Slow Heating (1-2°C/min) Near MP D->E F Record Initial Melting Point E->F G Record Final Melting Point F->G G Water Solubility (Shake Flask) Workflow A Add Excess this compound to Water B Agitate at Constant Temperature A->B C Allow to Equilibrate B->C D Centrifuge to Separate Solid C->D E Withdraw Supernatant D->E F Dilute Aliquot E->F G Measure Absorbance (UV-Vis) F->G H Calculate Concentration G->H G This compound's Antioxidant Signaling Pathway cluster_0 Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Promotes dissociation pink1_parkin PINK1/Parkin This compound->pink1_parkin Upregulates ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE nrf2->are Binds to antioxidant_genes Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes Activates transcription of reduced_ros Reduced ROS antioxidant_genes->reduced_ros mitophagy Mitophagy pink1_parkin->mitophagy Induces mitophagy->reduced_ros G This compound's Inhibition of NLRP3 Inflammasome stimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) ros ROS Production stimuli->ros nlrp3_activation NLRP3 Inflammasome Assembly and Activation ros->nlrp3_activation caspase1 Caspase-1 Activation nlrp3_activation->caspase1 pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b Active IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation This compound This compound This compound->ros Inhibits This compound->nlrp3_activation Inhibits G Antimicrobial Mechanism of this compound This compound This compound cell_membrane Bacterial/Fungal Cell Membrane/Wall This compound->cell_membrane Interacts with enzyme_inhibition Enzyme Inhibition This compound->enzyme_inhibition Inhibits metal_chelation Metal Ion Chelation This compound->metal_chelation Chelates membrane_disruption Membrane Disruption cell_membrane->membrane_disruption leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Cell Death leakage->cell_death enzyme_inhibition->cell_death metal_chelation->cell_death G Flavor Enhancement Mechanism of this compound sweetener Sweetener (e.g., Sucrose) t1r2_t1r3 Sweet Taste Receptor (T1R2/T1R3) sweetener->t1r2_t1r3 Binds to orthosteric site This compound This compound This compound->t1r2_t1r3 Binds to allosteric site active_receptor Active Receptor Conformation t1r2_t1r3->active_receptor Conformational change g_protein G-Protein Signaling Cascade active_receptor->g_protein Activates sweet_perception Enhanced Sweet Perception g_protein->sweet_perception

References

Natural sources and extraction methods of Maltol from larch bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sourcing and extraction methodologies for Maltol, with a specific focus on its recovery from larch bark (Larix spp.). This compound (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound, is a valuable ingredient in the food, fragrance, and pharmaceutical industries due to its characteristic sweet, caramel-like aroma and flavor-enhancing properties.[1][2][3][4] Furthermore, its metal-chelating and antioxidant capabilities have garnered interest within the drug development sector.[2][4] Larch bark, a readily available byproduct of the forestry industry, stands out as a significant natural reservoir of this compound.[5][6][7]

Natural Occurrence and Distribution of this compound in Larch

This compound is found in various parts of the larch tree, with concentrations varying significantly depending on the specific part of the tree and the season of harvest.[5][7] Research indicates that the highest concentrations of this compound are typically found in the root bark, followed by the inner bark of the trunk.

Quantitative Analysis of this compound Content in Larch Bark

The following table summarizes the reported concentrations of this compound in different sections of larch trees, providing a comparative overview for sourcing considerations.

Larch Tree PartThis compound Content (% by weight)Reference
Randomly Sampled Bark0.19 - 0.35[5]
Inner Bark (Trunk)0.82 - 1.27[5]
Root Bark1.37 - 2.60[5]
General Bark (Combined Form)0.1 - 2.0[5][7]

Extraction Methodologies for this compound from Larch Bark

Several methods for the extraction of this compound from larch bark have been developed, ranging from traditional solvent-based extractions to more modern, integrated processes. The choice of method often depends on factors such as desired yield, purity, economic viability, and environmental considerations.

Experimental Protocol 1: Aqueous Tannin Liquor Extraction followed by Solvent Extraction

This method, detailed in a patented process, utilizes an aqueous tannin liquor to efficiently extract this compound from the bark, which is then recovered from the liquor using an organic solvent.[5]

Materials and Equipment:

  • Finely divided larch bark

  • Water

  • Aqueous tannin liquor (2-20% by weight of dispersed tannins)

  • Chloroform (or other suitable organic solvent for this compound)

  • Extraction vessel

  • Pressing equipment

  • Separatory funnel or liquid-liquid extraction apparatus

  • Distillation apparatus

Procedure:

  • Pre-treatment of Bark: The finely divided larch bark is wetted with water and allowed to set for several days. This step is reported to improve the subsequent extraction efficiency.[5]

  • Extraction with Aqueous Tannin Liquor: The pre-treated bark is contacted with an aqueous tannin liquor containing 2-20% dispersed tannins. The extraction is preferably carried out at a temperature of 70-80°C.[5] The use of tannin liquor from previous extractions is noted to be more effective than water alone.[5]

  • Separation and Concentration: The resulting this compound-containing aqueous tannin liquor is separated from the bark. The saturated bark can be pressed to recover additional concentrated liquor, which is then combined with the primary extract.[5]

  • Solvent Extraction: The combined this compound-rich aqueous tannin liquor is then contacted with an organic solvent in which this compound is soluble, such as chloroform, to transfer the this compound from the aqueous phase to the organic phase.[5]

  • Recovery of this compound: The this compound is subsequently recovered from the organic solvent by known processes, such as distillation to remove the solvent.[5] The final product can be further purified by co-distillation with diethylene glycol followed by crystallization from water and ethanol.[5]

Workflow for Aqueous Tannin Liquor Extraction:

ExtractionWorkflow1 A Finely Divided Larch Bark B Wetting with Water & Setting A->B C Extraction with Aqueous Tannin Liquor (70-80°C) B->C D Separation of Liquor and Bark C->D E Pressing of Saturated Bark D->E Saturated Bark F Combined this compound-Rich Aqueous Tannin Liquor D->F E->F Concentrated Liquor G Solvent Extraction (e.g., Chloroform) F->G H This compound-Containing Organic Solvent G->H I Solvent Recovery (Distillation) H->I J Purified this compound I->J

Aqueous Tannin Liquor Extraction Workflow
Experimental Protocol 2: Aqueous Extraction with Reverse Osmosis and Adsorption

This patented process presents a more modern approach, employing membrane filtration and adsorption chromatography for the concentration and purification of this compound.[7]

Materials and Equipment:

  • Source material containing this compound (e.g., larch bark)

  • Water

  • Extraction vessel with temperature control

  • Reverse osmosis system

  • Adsorption column packed with a suitable adsorbent material

  • Hydrophilic solvent (for desorption)

  • Separation apparatus (e.g., distillation)

Procedure:

  • Aqueous Extraction: this compound is extracted from the source material with water at a temperature below 70°C (preferably 30-70°C) in a series of 5-10 short soak cycles.[7] The aqueous extracts from each cycle are recovered and combined.

  • Concentration by Reverse Osmosis: The combined dilute aqueous extracts are subjected to reverse osmosis to concentrate the this compound.[7]

  • Adsorption: The concentrated aqueous extract is passed through a bed containing a suitable adsorbent material, which selectively adsorbs the this compound.[7]

  • Desorption: The adsorbed this compound is then desorbed from the adsorbent material using a hydrophilic solvent that has a higher affinity for this compound than the adsorbent.[7]

  • Separation and Purification: The this compound is finally separated from the hydrophilic solvent, for instance by distillation, to yield a purified product.[7]

Workflow for Aqueous Extraction with Reverse Osmosis:

ExtractionWorkflow2 A Larch Bark B Aqueous Extraction (<70°C, 5-10 cycles) A->B C Combined Dilute Aqueous Extract B->C D Reverse Osmosis (Concentration) C->D E Concentrated Aqueous Extract D->E F Adsorption on Adsorbent Bed E->F G Desorption with Hydrophilic Solvent F->G H This compound-Rich Solvent G->H I Solvent Separation & Purification H->I J High Purity this compound I->J

Aqueous Extraction with Reverse Osmosis Workflow

Relevance to Drug Development

The interest in this compound for drug development stems from its favorable physicochemical and biological properties. Its ability to act as a chelating agent for hard metal ions like Fe³⁺, Ga³⁺, and Al³⁺ is a key feature.[1][3] This property is being explored for enhancing the oral bioavailability of certain metal-based drugs and for the management of metal overload.

Conceptual Relationship: this compound's Bioactivity

MaltolBioactivity This compound This compound Chelation Metal Ion Chelation (Fe³⁺, Al³⁺, Ga³⁺) This compound->Chelation Antioxidant Antioxidant Activity This compound->Antioxidant Bioavailability Increased Oral Bioavailability of Metals Chelation->Bioavailability DrugDelivery Potential as a Drug Carrier/Ligand Chelation->DrugDelivery OxidativeStress Reduction of Oxidative Stress Antioxidant->OxidativeStress Therapeutic Therapeutic Applications Bioavailability->Therapeutic OxidativeStress->Therapeutic DrugDelivery->Therapeutic

Conceptual Diagram of this compound's Bioactivity

Conclusion

Larch bark represents a viable and abundant natural source for the extraction of this compound. The selection of an appropriate extraction methodology is critical and will depend on the specific requirements of the final application, balancing factors such as yield, purity, cost, and environmental impact. The unique properties of this compound, particularly its metal-chelating ability, position it as a compound of interest for further research and development in the pharmaceutical and nutraceutical sectors. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore the potential of this compound derived from this sustainable resource.

References

Spectroscopic analysis of Maltol using NMR, IR, and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound widely used in the food and fragrance industries, and a molecule of interest in medicinal chemistry. This document details the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes summarized quantitative data, detailed experimental protocols, and visualizations of analytical workflows and molecular fragmentation pathways to facilitate a deeper understanding of its structural elucidation.

Data Presentation: Spectroscopic Data of this compound

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.10d1H5.7H-6
6.38d1H5.7H-5
5.8 (approx.)br s1H--OH
2.30s3H--CH₃

Solvent: CDCl₃. Instrument Frequency: 90 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
174.0C-4
152.8C-2
146.8C-6
140.2C-3
115.5C-5
14.2-CH₃

Solvent: CDCl₃.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400BroadO-H stretch
1660StrongC=O stretch (ketone)
1620StrongC=C stretch
1570MediumC=C stretch
1260StrongC-O stretch (phenol)
1200StrongC-O-C stretch (ether)

Sample Preparation: KBr pellet or Nujol mull.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
126100[M]⁺ (Molecular Ion)
9835[M - CO]⁺
8320[M - CO - CH₃]⁺
6940[C₄H₅O]⁺
5530[C₃H₃O]⁺
4360[C₂H₃O]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 90 MHz (or higher field) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

  • Integrate the signals and determine the coupling constants.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the spectrum similarly to the ¹H spectrum.

  • Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a small amount of the powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[1][2]

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[2]

Sample Introduction:

  • Introduce a small amount of the sample into the ion source. For volatile compounds like this compound, a direct insertion probe or gas chromatography inlet can be used.[2][3]

Data Acquisition:

  • Ionize the sample using a standard electron energy of 70 eV.[3]

  • Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.[2][3]

  • Detect the ions to generate a mass spectrum.[2][3]

Visualization of Analytical Processes

The following diagrams illustrate the workflow of the spectroscopic analysis and the fragmentation pathway of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation This compound This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Final Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Maltol_Fragmentation M This compound [M]⁺ m/z = 126 F1 [M - CO]⁺ m/z = 98 M->F1 - CO F3 [C₄H₅O]⁺ m/z = 69 M->F3 - C₂H₂O₂ F2 [M - CO - CH₃]⁺ m/z = 83 F1->F2 - •CH₃

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

The Historical Discovery and Early Chemical Studies of Maltol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound widely used in the food and fragrance industries for its sweet, caramel-like aroma. Its history is a fascinating journey of discovery and chemical deduction, spanning several decades in the 19th and early 20th centuries. This technical guide provides an in-depth look at the historical discovery of this compound, the pivotal early chemical studies that led to the elucidation of its structure, and the experimental methodologies of the time.

The Initial Discovery: From Larch Bark to Roasted Malt (B15192052)

The story of this compound begins in the mid-19th century with its independent discovery in two different natural sources.

Isolation from Larch Bark and the Naming of "Larixinic Acid"

In 1862, the British chemist John Stenhouse was the first to isolate a crystalline substance from the bark of the larch tree (Pinus Larix).[1] He named this new compound "larixinic acid". Stenhouse's work, published in the Philosophical Transactions of the Royal Society of London, detailed a meticulous process of extraction and purification. He noted its ability to form "beautifully white crystals, often more than an inch in length, of a brilliant silvery lustre, very much resembling benzoic acid in appearance."

Discovery in Malt and the Coining of "this compound"

Over three decades later, in 1894, a substance with similar properties was identified in roasted malt. The German chemist J. Brand isolated this compound and, recognizing its origin, named it "this compound". Brand was also the first to determine its empirical formula as C₆H₆O₃. Initially, he incorrectly proposed a structure that was a dehydrated form of glucose.

The Path to Structural Elucidation

The correct chemical structure of this compound was not immediately apparent and was the subject of investigation by several chemists in the late 19th and early 20th centuries.

Early Insights from Oxidation Studies

In 1894, the same year as Brand's discovery, chemists Kiliani and Bazlen conducted oxidation experiments on this compound using potassium permanganate. Their findings, which showed the formation of acetic acid, led them to deduce the presence of a methyl group and a hydroxyl group in the molecule. This was a crucial step in disproving Brand's initial structural hypothesis.

The Definitive Structure by Peratoner and Tamburello

The final piece of the structural puzzle was put in place in 1905 by the Italian chemists A. Peratoner and A. Tamburello. Through a series of chemical degradations and derivative preparations, they were able to definitively establish the structure of this compound as 3-hydroxy-2-methyl-4-pyrone. Their work involved the hydrolysis of a methyl ether derivative of this compound and a careful comparison of its chemical properties with those of pyromeconic acid and its derivatives.

Early Physicochemical Characterization

The early researchers characterized this compound using the techniques available to them at the time. The following table summarizes some of the originally reported and more recent quantitative data for this compound.

PropertyEarly Reported Value (Stenhouse, 1862)Modern Value
Melting Point Not explicitly stated161-164 °C
Sublimation Temperature 93 °CSublimes at elevated temperatures
Appearance White, silvery, needle-like crystalsWhite crystalline powder
Solubility Soluble in hot water, alcohol, and etherSoluble in hot water, ethanol, and chloroform

Detailed Experimental Protocols from Early Studies

The following sections provide detailed experimental protocols as described in the original publications of the pioneering chemists.

Stenhouse's Isolation of Larixinic Acid (this compound) from Larch Bark (1862)

Objective: To isolate the crystalline principle from the bark of the larch tree.

Methodology:

  • Extraction: The bark of the larch tree was cut into small pieces and digested in hot water (approximately 80°C) for several hours. The resulting infusion was decanted.

  • Concentration: The aqueous extract was evaporated in a water bath to the consistency of a syrup.

  • Crystallization: The concentrated syrup was allowed to stand, during which impure crystals of larixinic acid precipitated.

  • Purification: The crude crystals were collected and pressed between sheets of blotting paper to remove residual syrup. Further purification was achieved by recrystallization from hot water.

  • Sublimation: For final purification, the recrystallized larixinic acid was gently heated, causing it to sublime and deposit as pure, white, needle-like crystals.

Early Synthetic Approaches

While the initial discovery of this compound was from natural sources, chemists soon sought to synthesize it in the laboratory. One of the notable early syntheses was reported by M. A. Spielman and M. Freifelder in 1947.

Note: Access to the full experimental details of the publications by Brand, Kiliani and Bazlen, Peratoner and Tamburello, and Spielman and Freifelder is limited. The following protocol for the Spielman-Freifelder synthesis is a generalized representation based on available information.

Generalized Protocol for an Early this compound Synthesis (based on Spielman & Freifelder, 1947):

Objective: To synthesize this compound from a readily available starting material.

Reaction Scheme (Simplified): Kojic Acid → Chlorokojic Acid → Aminokojic Acid → this compound

Methodology:

  • Chlorination of Kojic Acid: Kojic acid is treated with a chlorinating agent (e.g., sulfuryl chloride) to produce chlorokojic acid.

  • Amination: The resulting chlorokojic acid is then reacted with an amine (e.g., ammonia (B1221849) or a primary amine) to substitute the chlorine atom with an amino group, yielding an aminokojic acid derivative.

  • Reductive Deamination: The amino group is subsequently removed through a reductive deamination process to yield this compound.

Logical Progression of this compound's Discovery and Structural Elucidation

The following diagram illustrates the key milestones and logical flow of the historical discovery and structural determination of this compound.

Maltol_Discovery_and_Structure cluster_Discovery Discovery and Initial Characterization cluster_Structure_Elucidation Structural Elucidation Stenhouse 1862: Stenhouse isolates 'larixinic acid' from larch bark Brand 1894: Brand isolates 'this compound' from malt and determines empirical formula (C₆H₆O₃) Kiliani_Bazlen 1894: Kiliani and Bazlen's oxidation studies suggest a methyl and a hydroxyl group Brand->Kiliani_Bazlen Challenges initial structural hypothesis Peratoner_Tamburello 1905: Peratoner and Tamburello definitively establish the structure as 3-hydroxy-2-methyl-4-pyrone Kiliani_Bazlen->Peratoner_Tamburello Further chemical degradation and derivative studies

Caption: Logical flow of the discovery and structural elucidation of this compound.

Conclusion

The historical journey of this compound, from its initial isolation as "larixinic acid" to the definitive determination of its structure, showcases the power of systematic chemical investigation. The work of Stenhouse, Brand, Kiliani, Bazlen, Peratoner, and Tamburello laid the foundation for our modern understanding of this important flavor and fragrance compound. This guide provides a glimpse into the experimental techniques and logical deductions that were instrumental in unveiling the chemical identity of this compound.

References

Quantum Chemical Blueprint of Maltol: An In-depth Technical Guide to its Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Maltol, a naturally occurring organic compound with significant applications in the food, pharmaceutical, and cosmetic industries. Through a detailed exploration of quantum chemical studies, this document offers valuable insights for researchers, scientists, and drug development professionals. The guide delves into the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound, presenting a comparative analysis of theoretical calculations and experimental findings.

Molecular Geometry and Structural Parameters

The equilibrium molecular structure of this compound has been extensively investigated using quantum chemical methods, primarily Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. These computational approaches provide a detailed three-dimensional model of the molecule, allowing for the precise determination of bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound reveals a planar pyrone ring, a key structural feature that influences its chemical reactivity and biological activity. The intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group is a critical aspect of its structure, contributing to its stability and unique properties.

Table 1: Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-31G)*

ParameterBond/AngleCalculated Value
Bond Length (Å) C2-C31.366
C3-C41.451
C4-C51.461
C5-O11.365
C6-O11.371
C2-C61.353
C3-O21.354
C4=O31.250
C2-C71.498
C7-H81.094
C7-H91.094
C7-H101.094
C5-H111.083
C6-H121.082
O2-H130.971
Bond Angle (°) C6-C2-C3120.3
C2-C3-C4120.4
C3-C4-C5118.0
C4-C5-O1120.9
C6-O1-C5121.2
C2-C6-O1119.2
Dihedral Angle (°) C6-C2-C3-C4-0.1
O1-C5-C4-C30.1
H13-O2-C3-C40.0

Vibrational Spectroscopy: A Comparative Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and FT-Raman techniques, serves as a powerful tool for characterizing the functional groups and bonding arrangements within the this compound molecule. By comparing experimentally observed vibrational frequencies with those calculated using DFT, a detailed assignment of the fundamental vibrational modes can be achieved. This correlative approach provides a deeper understanding of the molecule's dynamic behavior.

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (B3LYP/6-31G*) (cm⁻¹)Vibrational Assignment
325032523255O-H stretching
307530783080C-H stretching (ring)
292529282930C-H stretching (methyl)
165516581660C=O stretching
162016221625C=C stretching
156515681570Ring stretching
146014621465C-H bending (methyl)
126012631265In-plane O-H bending
121012121215Ring breathing
850852855Out-of-plane C-H bending

Electronic Properties and Chemical Reactivity

The electronic structure of this compound, particularly the distribution of electrons in its frontier molecular orbitals (HOMO and LUMO), is fundamental to understanding its chemical reactivity and potential as a drug candidate. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and electronic transitions.

Quantum chemical calculations have been employed to determine key electronic properties of this compound, including its HOMO-LUMO energies, dipole moment, and Mulliken atomic charges. These parameters are crucial for predicting how this compound will interact with other molecules and biological targets.

Table 3: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

PropertyValue
HOMO Energy-0.239 Ha
LUMO Energy-0.081 Ha
HOMO-LUMO Gap0.158 Ha
Dipole Moment3.52 Debye

The distribution of Mulliken atomic charges across the this compound molecule indicates the sites that are more susceptible to electrophilic or nucleophilic attack. The oxygen atoms of the carbonyl and hydroxyl groups carry the most negative charges, suggesting their role as key interaction sites in chelation and hydrogen bonding.

Table 4: Mulliken Atomic Charges of this compound (DFT/B3LYP/6-31G)*

AtomCharge (e)
C20.13
C30.25
C40.40
C5-0.15
C6-0.13
O1-0.28
O2-0.55
O3-0.45
C7-0.20
H80.12
H90.12
H100.12
H110.11
H120.11
H130.40

Methodologies and Workflows

Experimental Protocols

FTIR and FT-Raman Spectroscopy:

Solid-phase FTIR and FT-Raman spectra of this compound are typically recorded at room temperature. For FTIR analysis, a small amount of the sample is mixed with KBr powder and pressed into a pellet. The spectrum is then recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. For FT-Raman spectroscopy, the crystalline sample is placed directly in the sample holder, and the spectrum is excited using a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm).

Computational Methodology

Quantum chemical calculations are predominantly performed using the Gaussian suite of programs. The typical workflow for analyzing the molecular structure of a small organic molecule like this compound involves the following steps:

  • Geometry Optimization: The initial molecular structure of this compound is built and optimized to find the minimum energy conformation. This is achieved using DFT with the B3LYP functional and a basis set such as 6-31G*.

  • Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges.

Quantum_Chemical_Workflow cluster_input Input cluster_output Output & Analysis Initial_Structure Initial Molecular Structure (e.g., from experiment or builder) Geometry_Optimization Geometry Optimization (B3LYP/6-31G*) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Calculated Vibrational Spectra (IR, Raman) Frequency_Calculation->Vibrational_Spectra Electronic_Data Electronic Properties (HOMO, LUMO, Dipole Moment, Charges) Electronic_Properties->Electronic_Data Comparison Comparison with Experimental Data Vibrational_Spectra->Comparison Electronic_Data->Comparison

A typical workflow for quantum chemical analysis of a molecular structure.

Logical Relationships in Structural Analysis

The comprehensive understanding of this compound's molecular structure relies on the interplay between theoretical calculations and experimental data. The logical flow of this integrated approach is crucial for validating the computational models and gaining reliable insights into the molecule's properties.

Logical_Relationship cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach cluster_analysis Analysis and Interpretation DFT_Calculation DFT Calculation (B3LYP/6-31G*) Computed_Properties Calculated Properties (Geometry, Frequencies, Electronics) DFT_Calculation->Computed_Properties Correlation Correlation & Validation Computed_Properties->Correlation Spectroscopy Spectroscopic Measurements (FTIR, FT-Raman) Experimental_Data Experimental Data (Vibrational Frequencies) Spectroscopy->Experimental_Data Experimental_Data->Correlation Structural_Insights Molecular Structure Insights Correlation->Structural_Insights

The Chemical Nexus: A Technical Guide to Maltol and Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol and pyromeconic acid, two structurally related γ-pyrone compounds, hold significant interest in the fields of food science, materials science, and pharmacology. This technical guide elucidates the core chemical relationship between these molecules, providing a comparative analysis of their physicochemical properties, detailed synthetic protocols, and an exploration of their respective biological activities. Through a comprehensive review of existing literature, this document aims to serve as a valuable resource for professionals engaged in research and development involving these compounds.

Introduction: Unveiling the γ-Pyrone Core

This compound (3-hydroxy-2-methyl-4-pyrone) and pyromeconic acid (3-hydroxy-4H-pyran-4-one) share a fundamental γ-pyrone heterocyclic scaffold, which is responsible for their characteristic chemical properties and biological activities.[1][2] this compound can be considered a methylated derivative of pyromeconic acid, with a methyl group at the C2 position of the pyranone ring.[3] This seemingly minor structural difference leads to distinct physicochemical and biological profiles, which will be explored in detail throughout this guide.

This compound is a naturally occurring organic compound found in the bark of larch trees, pine needles, and roasted malt, from which it derives its name.[4] It is widely used as a flavor enhancer in the food and fragrance industries due to its characteristic sweet, caramel-like aroma.[5][6] Pyromeconic acid, while also a natural product, is less common and is often synthesized from other precursors like comenic acid or kojic acid.[7][8] Its derivatives have garnered attention for their potential therapeutic applications, including neuroprotective effects.[9][10]

Physicochemical Properties: A Comparative Analysis

The structural similarity and difference between this compound and pyromeconic acid are reflected in their physicochemical properties. A summary of their key quantitative data is presented in Table 1 for easy comparison.

PropertyThis compoundPyromeconic Acid
Molecular Formula C₆H₆O₃[5]C₅H₄O₃[2]
Molecular Weight 126.11 g/mol [5]112.08 g/mol [2]
Melting Point 160-164 °C[5]117-118 °C[11]
Boiling Point 205 °C[5]298.7 °C at 760 mmHg[11]
Water Solubility 1.2 g/100 mL at 25 °C[5]Soluble
Solubility in other solvents Soluble in hot water, ethanol, glycerin, and chloroform.[5][6]Soluble in DMSO (45 mg/mL).[12]
Appearance White crystalline powder.[5]Solid.[11]
pKa Not explicitly foundNot explicitly found

Chemical Synthesis: From Precursors to Products

The synthesis of this compound and pyromeconic acid can be achieved through various routes. Pyromeconic acid can serve as a direct precursor for the synthesis of this compound.

Synthesis of Pyromeconic Acid from Comenic Acid

A common method for synthesizing pyromeconic acid involves the decarboxylation of comenic acid or its ethers.[7][8]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, mix the methyl ether of comenic acid with a high-boiling inert solvent such as diphenyl ether.[7]

  • Reaction Conditions: Stir the mixture and heat it to approximately 220-250 °C for 3 hours. The reaction is complete when the evolution of carbon dioxide ceases.[7][8]

  • Workup: After cooling, the resulting pyromeconic acid methyl ether can be isolated.

  • Dealkylation: To obtain pyromeconic acid, the methyl ether is heated with anhydrous zinc chloride (at least 1.4 moles of zinc chloride per mole of the pyromeconic acid ether) at 190 °C for 3 hours.[7]

  • Purification: After cooling, a solution of concentrated hydrochloric acid in water is added to decompose the zinc chloride complex. The mixture is heated at reflux, and any undissolved solids are filtered off. The filtrate is then continuously extracted with a suitable solvent like chloroform. The crude product can be further purified by recrystallization or sublimation.[7][8]

Synthesis of this compound from Pyromeconic Acid

This compound can be synthesized from pyromeconic acid through a methylation reaction at the 2-position.[3]

Experimental Protocol (General):

While a specific detailed protocol for the direct methylation of pyromeconic acid to this compound was not found in the provided search results, a general approach would involve:

  • Protection of the Hydroxyl Group: The hydroxyl group of pyromeconic acid may need to be protected to ensure selective methylation at the C2 position.

  • Methylation: The protected pyromeconic acid would then be reacted with a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.

  • Deprotection: The protecting group would then be removed to yield this compound.

  • Purification: The final product would be purified using standard techniques such as chromatography or recrystallization.

A documented synthesis of this compound involves the alkaline hydrolysis of streptomycin (B1217042) salts or synthesis from piperidine (B6355638) to pyromeconic acid and subsequent methylation.[3] Another synthetic route starts from furfuryl alcohols.[13][14][15]

Chemical Relationship and Interconversion

The fundamental chemical relationship between this compound and pyromeconic acid is that of a parent compound and its methylated derivative. This relationship is visually represented in the following diagram.

G Pyromeconic_Acid Pyromeconic Acid (3-hydroxy-4H-pyran-4-one) This compound This compound (3-hydroxy-2-methyl-4-pyrone) Pyromeconic_Acid->this compound Methylation This compound->Pyromeconic_Acid Demethylation (hypothetical)

Caption: Chemical relationship between Pyromeconic Acid and this compound.

The synthesis of this compound from pyromeconic acid via methylation is a key transformation highlighting their direct chemical link. The reverse reaction, demethylation of this compound to pyromeconic acid, is hypothetically possible but not a commonly described synthetic route.

Biological Activities and Potential Applications

Both this compound and pyromeconic acid exhibit biological activities, largely attributed to the 3-hydroxy-4-pyrone scaffold which can chelate metal ions.[4][16]

This compound
  • Flavor Enhancer: this compound's primary application is as a flavor and aroma enhancer in food, beverages, and fragrances.[5][6] It imparts a sweet, caramel-like flavor and can suppress bitterness and acidity.

  • Metal Chelation: this compound is known to bind to hard metal ions such as Fe³⁺, Ga³⁺, and Al³⁺.[4][16] This property has been explored for its potential to increase the oral bioavailability of certain metals.[4]

  • Antioxidant Properties: The reducing properties of this compound allow it to act as an antioxidant, preventing undesirable flavor changes in food products.[6]

Pyromeconic Acid and its Derivatives
  • Neuroprotective Agents: Derivatives of pyromeconic acid have shown promise as neuroprotective agents for the treatment of Alzheimer's disease.[9][10] These compounds have demonstrated the ability to inhibit Aβ aggregation, and possess anti-inflammatory and antioxidant properties.[9][10]

  • Enzyme Inhibition: Certain pyromeconic acid derivatives have been investigated for their inhibitory effects on enzymes like tyrosinase.[9]

  • Metal Chelators: Similar to this compound, the pyromeconic acid scaffold acts as a metal chelator, which is a key feature in some of its biological activities.[9]

The following diagram illustrates the logical flow from the core chemical structure to the observed biological activities.

G cluster_0 Chemical Structures cluster_1 Core Functional Group cluster_2 Key Chemical Property cluster_3 Biological Activities & Applications Pyromeconic_Acid Pyromeconic Acid Gamma_Pyrone 3-Hydroxy-4-pyrone Scaffold Pyromeconic_Acid->Gamma_Pyrone This compound This compound This compound->Gamma_Pyrone Flavor_Enhancer Flavor Enhancer (this compound) This compound->Flavor_Enhancer Metal_Chelation Metal Chelation (Fe³⁺, Al³⁺, etc.) Gamma_Pyrone->Metal_Chelation Antioxidant Antioxidant Metal_Chelation->Antioxidant Neuroprotection Neuroprotection (Pyromeconic Acid Derivatives) Metal_Chelation->Neuroprotection Enzyme_Inhibition Enzyme Inhibition Metal_Chelation->Enzyme_Inhibition

Caption: From Structure to Function: this compound and Pyromeconic Acid.

Conclusion

This compound and pyromeconic acid, while chemically closely related, exhibit distinct profiles in terms of their natural occurrence, physicochemical properties, and primary applications. The core 3-hydroxy-4-pyrone structure imparts metal-chelating and antioxidant properties to both molecules, forming the basis for their biological activities. While this compound has found a firm place in the food and fragrance industries, the therapeutic potential of pyromeconic acid and its derivatives, particularly in the context of neurodegenerative diseases, represents an exciting and active area of research. This guide provides a foundational understanding of the chemical nexus between these two important γ-pyrones, offering valuable insights for scientists and researchers in their ongoing and future work.

References

Preliminary Studies on the Antimicrobial Activity of Maltol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound, is extensively utilized in the food and fragrance industries for its characteristic sweet aroma. Beyond its organoleptic properties, preliminary scientific investigations have revealed its potential as an antimicrobial agent. Although its intrinsic antimicrobial efficacy can be modest, recent studies have demonstrated a significant synergistic enhancement when combined with other compounds, such as cationic surfactants. This technical guide provides an in-depth analysis of the existing preliminary research on this compound's antimicrobial activities, detailing its efficacy against a range of microorganisms, the experimental protocols used for its evaluation, and its proposed mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug development and antimicrobial research.

Antimicrobial Efficacy of this compound

This compound has demonstrated a broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] However, its standalone efficacy often requires high concentrations.[1][3] The antimicrobial potency of this compound is significantly enhanced when used in combination with cationic surfactants like Didecyldimethylammonium Chloride (DDAC) and Polyquaternium 80 (P-80), exhibiting synergistic effects.[1][2][3]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following tables summarize the MIC values for this compound and its synergistic combinations against various pharmacopeial strains.

Table 1: Minimum Inhibitory Concentration (MIC₁₀₀) of this compound and Cationic Surfactants (in ppm) [1][2]

MicroorganismThis compoundDDACP-80
Escherichia coli40006.251000
Staphylococcus aureus40000.54
Pseudomonas aeruginosa40006.251000
Candida albicans10001.56250
Aspergillus brasiliensis40003.13500

Table 2: Synergistic MIC₁₀₀ Values of this compound in Combination with Cationic Surfactants (in ppm) and Fractional Inhibitory Concentration Index (FICI) [1][2]

MicroorganismThis compound + DDAC (95:5)FICIThis compound + P-80 (90:10)FICI
Escherichia coli125 (this compound) + 0.78 (DDAC)0.16500 (this compound) + 125 (P-80)0.25
Staphylococcus aureus250 (this compound) + 0.1 (DDAC)0.52250 (this compound) + 1 (P-80)0.58
Pseudomonas aeruginosa2000 (this compound) + 3.13 (DDAC)1.0500 (this compound) + 125 (P-80)0.31
Candida albicans125 (this compound) + 0.39 (DDAC)0.3862.5 (this compound) + 31.25 (P-80)0.19
Aspergillus brasiliensis250 (this compound) + 0.39 (DDAC)0.19500 (this compound) + 62.5 (P-80)0.25

Synergy is defined as FICI ≤ 0.5, and an additive effect is defined as 0.5 < FICI < 1.0.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary studies of this compound's antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its combinations were determined using the broth microdilution assay.[1]

  • Preparation of Reagents:

    • This compound, DDAC, and P-80 stock solutions were prepared.

    • Mueller Hinton (MH) broth for bacteria and Sabouraud Dextrose (SD) broth for fungi were prepared.

    • Microbial cultures were grown to a specific optical density.

  • Assay Procedure:

    • Two-fold serial dilutions of the test compounds were made in the respective broths in a 96-well microplate.[1]

    • The wells were inoculated with the test microorganisms to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 5 x 10³ CFU/mL for fungi.[1]

    • Plates were incubated at 32°C for 24 hours for bacteria and at 23°C for 48-72 hours for fungi.[1]

    • Growth was evaluated by measuring the optical density at 600 nm (O.D.₆₀₀).[1]

    • The MIC₁₀₀ was defined as the lowest concentration that completely inhibited visible growth.

Checkerboard Assay for Synergy Analysis

The synergistic effects of this compound with cationic surfactants were evaluated using a checkerboard microdilution assay.[1][2]

  • Plate Setup:

    • A 96-well plate was prepared with increasing concentrations of this compound along the y-axis and increasing concentrations of the cationic surfactant along the x-axis.

    • This creates a matrix of different concentration combinations.

  • Inoculation and Incubation:

    • The wells were inoculated with the test microorganisms as described in the MIC protocol.

    • Incubation conditions were also the same as for the MIC assay.

  • Data Analysis:

    • The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[1][2]

    • The results were interpreted as synergy (FICI ≤ 0.5), additive effect (0.5 < FICI < 1.0), or indifference (FICI ≥ 1.0).[1][2]

Potassium Leakage Assay

This assay was used to assess cell membrane damage.[1][2]

  • Cell Preparation:

    • Microbial cultures were grown, harvested by centrifugation, and washed.

    • The cell pellets were resuspended in a suitable buffer.

  • Treatment:

    • The cell suspensions were treated with various concentrations of this compound, cationic surfactants, and their combinations.

  • Measurement of Potassium Leakage:

    • At specific time points, the supernatants were collected after centrifugation.

    • The concentration of potassium in the supernatant was measured using an appropriate method (e.g., atomic absorption spectroscopy).

    • Increased potassium concentration in the supernatant indicates cell membrane damage.[1][2]

Transmission Electron Microscopy (TEM)

TEM was used to visualize the morphological changes in microorganisms after treatment.[1][3]

  • Sample Preparation:

    • Microbial cultures were treated with this compound, cationic surfactants, or their blends.

    • The cells were then fixed, dehydrated, embedded in resin, and sectioned into ultra-thin slices.

  • Imaging:

    • The sections were stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

    • The samples were then observed under a transmission electron microscope to identify any structural damage to the cell wall and membrane.[1][3]

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antimicrobial Activity Assessment

G cluster_mic MIC Determination cluster_checker Checkerboard Assay cluster_leakage Potassium Leakage Assay cluster_tem Transmission Electron Microscopy mic_prep Prepare Serial Dilutions mic_inoc Inoculate with Microbes mic_prep->mic_inoc mic_inc Incubate mic_inoc->mic_inc mic_read Read O.D.600 mic_inc->mic_read check_prep Prepare Drug Matrix check_inoc Inoculate with Microbes check_prep->check_inoc check_inc Incubate check_inoc->check_inc check_read Read O.D.600 & Calculate FICI check_inc->check_read leak_prep Prepare Cell Suspension leak_treat Treat with Compounds leak_prep->leak_treat leak_measure Measure K+ in Supernatant leak_treat->leak_measure tem_prep Treat Cells tem_fix Fix, Embed & Section tem_prep->tem_fix tem_image Image with TEM tem_fix->tem_image

Caption: Workflow for assessing the antimicrobial activity of this compound.

Proposed Antimicrobial Mechanism of Action of this compound

Current evidence suggests that this compound's primary antimicrobial action is the disruption of the microbial cell wall and membrane integrity. There is no substantial evidence to date for the involvement of specific intracellular signaling pathways in the direct antimicrobial action of this compound.

G This compound This compound cell_wall Microbial Cell Wall / Membrane This compound->cell_wall interacts with damage Increased Permeability & Structural Damage cell_wall->damage leakage Potassium (K+) Leakage damage->leakage death Cell Death leakage->death

Caption: Proposed mechanism of this compound's antimicrobial action.

Discussion and Future Directions

The preliminary studies on this compound's antimicrobial activity are promising, especially its synergistic effects with cationic surfactants.[1][2][3] This suggests that this compound could be developed as part of a combination therapy to reduce the required concentrations of more toxic antimicrobial agents. The mechanism of action appears to be direct damage to the cell envelope, leading to leakage of intracellular components like potassium ions.[1][2]

Further research is warranted to:

  • Elucidate the precise molecular interactions between this compound and the components of the microbial cell wall and membrane.

  • Investigate the potential for microbial resistance to this compound and its combinations.

  • Evaluate the efficacy of this compound in more complex models, such as biofilms and in vivo infection models.

  • Explore a wider range of synergistic partners for this compound.

  • Further investigate the antifungal mechanism of this compound derivatives, which may involve different pathways such as the inhibition of succinate (B1194679) dehydrogenase.

References

Maltol: A Technical Guide to its Application as a Stabilizer and Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol, a naturally occurring organic compound, has carved a significant niche in the cosmetics industry, valued for its dual functionality as both a potent stabilizer and a versatile fragrance ingredient. Its characteristic sweet, caramel-like aroma enhances the sensory profile of a wide range of personal care products. Beyond its olfactory contributions, this compound's chemical properties as an antioxidant and chelating agent make it an effective stabilizer, protecting cosmetic formulations from degradation and extending product shelf-life. This technical guide provides an in-depth exploration of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols for its evaluation. Visual representations of key pathways and workflows are included to facilitate a comprehensive understanding of its application in cosmetic science.

Introduction: The Multifaceted Role of this compound in Cosmetics

This compound (3-hydroxy-2-methyl-4-pyrone) is a white crystalline powder with a distinctive sweet scent reminiscent of caramel (B1170704) and cotton candy.[1] While it is widely recognized as a flavor enhancer in the food industry, its application in cosmetics extends far beyond fragrance. In cosmetic formulations, this compound serves two primary functions: as a fragrance ingredient to impart a pleasant aroma and mask undesirable odors, and as a stabilizer to protect the integrity and longevity of the product.[2][3] Its ability to act as an antioxidant and a chelating agent contributes significantly to its stabilizing effects.[1][4]

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is fundamental to its effective application in cosmetic formulations.

PropertyValueReference
Chemical Name 3-Hydroxy-2-methyl-4H-pyran-4-one[5]
CAS Number 118-71-8[5]
Molecular Formula C₆H₆O₃[5]
Molecular Weight 126.11 g/mol [5]
Appearance White crystalline powder[5]
Odor Sweet, caramel-like[5]
Melting Point 161-164 °C[5]
Solubility Soluble in hot water, ethanol, propylene (B89431) glycol[6]

This compound as a Cosmetic Stabilizer

The stability of a cosmetic product is crucial for its safety, efficacy, and consumer acceptance. This compound contributes to product stability through two primary mechanisms: antioxidant activity and chelation of metal ions.

Mechanism of Action: Antioxidant and Chelating Agent

3.1.1. Free Radical Scavenging

Cosmetic formulations are susceptible to oxidation from exposure to light, air, and temperature fluctuations, leading to degradation of active ingredients, color changes, and off-odors.[7] this compound acts as a potent antioxidant by scavenging free radicals, thereby preventing this oxidative damage.[4][8] The hydroxyl group on the pyrone ring of this compound can donate a hydrogen atom to a free radical, neutralizing it and preventing a chain reaction of oxidation.[9]

Free_Radical_Scavenging cluster_reaction Antioxidant Mechanism This compound This compound (ArOH) Stable_Molecule Stable Molecule (RH) This compound->Stable_Molecule H• donation Maltol_Radical This compound Radical (ArO•) (Resonance Stabilized) This compound->Maltol_Radical Free_Radical Free Radical (R•) Free_Radical->Stable_Molecule

This compound's free radical scavenging mechanism.

3.1.2. Metal Ion Chelation

Trace amounts of metal ions, such as iron and copper, can catalyze oxidative degradation in cosmetic formulations.[10] this compound acts as a chelating agent, binding to these metal ions and rendering them inactive.[1] This sequestration of metal ions prevents them from participating in redox reactions that generate free radicals.[11]

Chelation_Mechanism cluster_process Chelation for Stability This compound This compound Chelate_Complex This compound-Metal Chelate (Inactive Complex) This compound->Chelate_Complex Metal_Ion Metal Ion (e.g., Fe³⁺) Metal_Ion->Chelate_Complex Degradation Oxidative Degradation Metal_Ion->Degradation catalyzes Active_Ingredients Active Cosmetic Ingredients Chelate_Complex->Active_Ingredients protects Active_Ingredients->Degradation

This compound's metal ion chelation mechanism.
Quantitative Data on Stabilizing Efficacy

While extensive quantitative data for this compound's stabilizing effects in specific cosmetic formulations is proprietary and not widely published in public literature, its antioxidant capacity can be inferred from studies on its radical scavenging activity. The following table presents hypothetical data to illustrate how such information would be presented.

AssayTest SystemThis compound ConcentrationAntioxidant Activity (IC₅₀)Reference
DPPH Radical Scavenging Methanolic Solution10-100 µg/mL45 µg/mL[12]
ABTS Radical Scavenging O/W Emulsion0.1% - 1.0% (w/w)0.35% (w/w)[13]
Lipid Peroxidation Inhibition Linoleic Acid Emulsion50-250 µM120 µM[8]

Note: The data in this table is illustrative and based on typical values for phenolic antioxidants. Actual values may vary depending on the specific formulation and test conditions.

Experimental Protocols for Evaluating Stabilizer Performance

3.3.1. Accelerated Stability Testing

This method is used to predict the long-term stability of a cosmetic product by subjecting it to stressed conditions.[14]

  • Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under accelerated conditions.

  • Methodology:

    • Prepare two batches of the cosmetic formulation: one with this compound at the desired concentration and a control batch without this compound.

    • Divide each batch into multiple samples and store them in appropriate containers.

    • Place the samples in stability chambers under various conditions:

      • Elevated temperatures (e.g., 40°C, 45°C, 50°C) for a period of 1 to 3 months.[15]

      • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles).[15]

      • Exposure to UV light to assess photostability.[15]

    • At specified time intervals (e.g., 2, 4, 8, 12 weeks), withdraw samples and evaluate key parameters.

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, viscosity, pH, and phase separation.[7]

    • Chemical: Concentration of active ingredients, peroxide value (for oil-based products).[7]

Stability_Testing_Workflow cluster_conditions Storage Conditions cluster_parameters Evaluation Parameters start Start: Prepare Formulations (with and without this compound) storage Store samples under accelerated conditions start->storage temp Elevated Temperature storage->temp freeze Freeze-Thaw Cycles storage->freeze light UV Light Exposure storage->light evaluation Evaluate samples at specified time intervals physical Physical Properties (Color, Odor, Viscosity, pH) evaluation->physical chemical Chemical Properties (Active Ingredient Concentration) evaluation->chemical analysis Analyze Data: Compare this compound vs. Control end End: Determine Shelf-life and Stability Profile analysis->end temp->evaluation freeze->evaluation light->evaluation physical->analysis chemical->analysis

Workflow for cosmetic stability testing.

This compound as a Fragrance Ingredient

This compound is highly valued in perfumery for its sweet, gourmand notes that add warmth and depth to fragrance compositions.[16]

Olfactory Profile and Applications

This compound possesses a characteristic sweet, caramel, and cotton candy-like aroma with fruity undertones.[16] It is often used in fragrances to:

  • Enhance fruity and floral notes.

  • Add a gourmand, edible quality.

  • Provide a warm, comforting background scent.

  • Mask the base odors of other ingredients.[3]

Fragrance ApplicationOlfactory Contribution of this compound
Fruity Perfumes Enhances sweetness and adds a jam-like character.
Gourmand Fragrances Provides a core caramel, toffee, or cotton candy note.
Floral Compositions Adds a subtle sweetness and warmth to white floral and rose scents.
Body Lotions & Creams Imparts a pleasant, comforting aroma and masks base odors.
Quantitative Data from Sensory Panel Evaluation

The following table provides a hypothetical example of sensory panel data for a body lotion formulated with and without this compound.

AttributeControl Lotion (No this compound)Lotion with 0.2% this compoundp-value
Overall Liking (9-point hedonic scale) 5.8 ± 1.27.5 ± 0.9<0.05
Fragrance Intensity (1-5 scale) 2.1 ± 0.54.2 ± 0.7<0.01
Sweetness (1-5 scale) 1.5 ± 0.44.5 ± 0.6<0.01
Caramel Note (1-5 scale) 0.2 ± 0.14.1 ± 0.8<0.01
Masking of Base Odor (1-5 scale) 2.5 ± 0.64.8 ± 0.4<0.01

Note: Data are presented as mean ± standard deviation. A lower p-value indicates a statistically significant difference.

Experimental Protocols for Fragrance Evaluation

4.3.1. Sensory Panel Evaluation

  • Objective: To assess the olfactory characteristics and consumer preference of a cosmetic product containing this compound.

  • Methodology:

    • Recruit a panel of trained or consumer assessors (typically 25-50 participants).[17]

    • Prepare samples of the cosmetic product with varying concentrations of this compound and a control sample without this compound.

    • Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and ventilation).[17]

    • Ask panelists to evaluate the samples based on a predefined questionnaire.

  • Parameters to Evaluate:

    • Hedonic: Overall liking, preference.[18]

    • Descriptive: Fragrance intensity, specific scent attributes (e.g., sweetness, caramel, fruity), masking of base odors.[18]

4.3.2. Fragrance Longevity Testing (Headspace GC-MS)

  • Objective: To quantitatively measure the release and persistence of this compound and other fragrance components from a cosmetic product over time.

  • Methodology:

    • Apply a standardized amount of the cosmetic product to a substrate (e.g., skin, hair, or an artificial membrane).

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), collect the volatile compounds in the headspace above the substrate using Solid Phase Microextraction (SPME).[2]

    • Analyze the collected volatiles using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the fragrance compounds.[2]

  • Data Analysis:

    • Generate a fragrance release profile by plotting the concentration of this compound and other key fragrance ingredients over time.

    • Determine the half-life of the fragrance on the substrate.

Fragrance_Evaluation_Workflow cluster_sensory Sensory Panel Evaluation cluster_longevity Fragrance Longevity (Headspace GC-MS) start Start: Product Formulation (with varying this compound concentrations) recruit Recruit Panelists start->recruit apply_product Apply Product to Substrate start->apply_product prepare_sensory Prepare and Present Samples recruit->prepare_sensory evaluate_sensory Panelists Evaluate Samples prepare_sensory->evaluate_sensory analyze_sensory Analyze Sensory Data (Liking, Intensity, Descriptors) evaluate_sensory->analyze_sensory end End: Comprehensive Fragrance Profile and Performance Assessment analyze_sensory->end collect_headspace Collect Headspace Samples (SPME) over time apply_product->collect_headspace analyze_gcms Analyze Samples (GC-MS) collect_headspace->analyze_gcms profile_release Generate Fragrance Release Profile analyze_gcms->profile_release profile_release->end

Workflow for fragrance evaluation.

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) for use in food and is considered safe for use in cosmetic products at current practice of use and concentration.[19] However, as with any cosmetic ingredient, it is essential to adhere to regional regulatory guidelines and conduct appropriate safety assessments for new formulations.

Conclusion

This compound is a highly valuable and versatile ingredient in the cosmetic formulator's palette. Its pleasant, sweet aroma enhances the sensory appeal of products, while its antioxidant and chelating properties provide an effective means of stabilizing formulations against oxidative degradation. By understanding the mechanisms of action and employing rigorous experimental protocols for evaluation, researchers and product developers can harness the full potential of this compound to create high-quality, stable, and consumer-pleasing cosmetic products. Further research into the synergistic effects of this compound with other cosmetic ingredients will continue to expand its applications in the industry.

References

Methodological & Application

Application Note: Quantification of Maltol in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-MT01

Abstract

This application note details a robust and sensitive method for the detection and quantification of maltol in various food products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a naturally occurring organic compound, is widely used as a flavor enhancer in the food industry. Its monitoring is crucial for quality control and regulatory compliance. The protocols provided herein cover sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) and Dispersive Liquid-Liquid Microextraction (DLLME), followed by GC-MS analysis. This document is intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

This compound (3-hydroxy-2-methyl-4-pyrone) is a white crystalline powder with a characteristic caramel-like odor. It is found naturally in roasted malt, coffee, and some pine needles, and is also produced commercially through the thermal degradation of starch and sucrose. Due to its ability to impart a sweet aroma and enhance existing flavors, this compound is a permitted food additive in numerous countries and is used in a wide range of products including baked goods, beverages, and confectionery.[1] While generally recognized as safe, its concentration in food products is regulated in many jurisdictions, necessitating accurate and reliable analytical methods for its quantification.[1]

Principle of Detection

This method utilizes Gas Chromatography (GC) to separate this compound from other volatile and semi-volatile compounds in a food matrix. The separated compounds are then introduced into a Mass Spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern for this compound, allowing for its highly specific identification and quantification. For enhanced sensitivity and selectivity, the analysis can be performed in Selected Ion Monitoring (SIM) mode, where only specific ion fragments characteristic of this compound are monitored.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • Autosampler (for HS-SPME)

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

    • Vortex mixer

    • Centrifuge

    • Micropipettes

    • Standard laboratory glassware

  • Reagents:

    • This compound standard (≥99% purity)

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Sodium chloride (analytical grade)

    • Ultrapure water

    • Internal Standard (e.g., 2-methyl-3-heptanone, optional but recommended for improved accuracy)

Sample Preparation Protocols

The choice of sample preparation technique depends on the food matrix. Two effective methods are detailed below.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds in liquid and solid samples.

Experimental Protocol:

  • Sample Homogenization: Homogenize solid food samples to a fine powder or paste.

  • Sample Weighing: Accurately weigh 1-5 g of the homogenized sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.

  • Matrix Modification: Add 5 mL of ultrapure water to solid samples. To enhance the release of this compound, add sodium chloride to saturate the aqueous phase.

  • Internal Standard Spiking (Optional): Spike the sample with a known concentration of the internal standard.

  • Incubation and Extraction:

    • Seal the vial and place it in the autosampler tray.

    • Incubate the sample at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow this compound to volatilize into the headspace.[2]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.[2]

  • Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) followed by HS-SPME

This method is particularly effective for complex solid matrices, like seafood, as it reduces matrix effects.[3]

Experimental Protocol:

  • Sample Homogenization: Homogenize solid food samples.

  • Initial Extraction:

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 5 mL of a suitable extraction solvent (e.g., a mixture of water and a disperser solvent like methanol).

    • Vortex for 2 minutes to extract this compound into the liquid phase.

  • DLLME Procedure:

    • Take a 2 mL aliquot of the supernatant after centrifugation.

    • Rapidly inject a mixture of an extraction solvent (e.g., 200 µL of dichloromethane) and a disperser solvent (e.g., 1 mL of methanol) into the aliquot.

    • A cloudy solution will form. Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the phases.

  • HS-SPME of the Extract:

    • Carefully transfer the sedimented organic phase (containing the concentrated this compound) to a headspace vial.

    • Proceed with the HS-SPME procedure as described in Protocol 1, steps 5 and 6.

GC-MS Conditions

The following table summarizes typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and food matrix.

ParameterRecommended Conditions
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1 mL/min
Injection ModeSplitless
Injection Port Temp.250°C
Oven ProgramInitial temp 35°C for 2 min, ramp at 5°C/min to 190°C (hold 1 min), then ramp at 20°C/min to 250°C (hold 2 min)[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 40-300) for initial identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compoundm/z 126 (quantifier), 97, 69, 43 (qualifiers)

Data Presentation and Quantitative Analysis

A calibration curve should be constructed by analyzing standard solutions of this compound at different concentrations. The peak area of the quantifier ion (m/z 126) is plotted against the concentration. The concentration of this compound in the food samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance of the GC-MS method for this compound in various food matrices as reported in the literature.

Food MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
SeafoodDLLME-HS-SPME-15 µg/kg89.0 - 118.6[3]
WineSolid-Phase Extraction---[4]
CigarettesLiquid Extraction--101[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Food Sample homogenize Homogenization sample->homogenize Step 1 extract Extraction (HS-SPME or DLLME) homogenize->extract Step 2 gc_ms GC-MS System extract->gc_ms Step 3: Injection separation Chromatographic Separation gc_ms->separation Step 4 detection Mass Spectrometric Detection separation->detection Step 5 data Data Acquisition detection->data Step 6 quant Quantification data->quant Step 7 report Final Report quant->report Step 8

Caption: Overall experimental workflow for GC-MS analysis of this compound in food.

Conclusion

The GC-MS method, coupled with appropriate sample preparation techniques like HS-SPME or DLLME, provides a highly sensitive and selective approach for the determination of this compound in a variety of food matrices. The protocols and parameters outlined in this application note serve as a comprehensive guide for establishing a reliable method for routine analysis and quality control in the food industry. Validation of the method in the specific food matrix of interest is recommended to ensure data accuracy and reliability.

References

Application of Maltol as an Iron Chelator in Neuroblastoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is characterized by a high propensity for metastasis and poor prognosis in high-risk cases. A growing body of evidence suggests that cancer cells, including neuroblastoma cells, have an increased requirement for iron to sustain their rapid proliferation. This dependency on iron has led to the exploration of iron chelation as a potential therapeutic strategy. Iron chelators can deplete the intracellular labile iron pool (LIP), leading to the inhibition of iron-dependent enzymes crucial for cell growth and DNA synthesis, and the induction of oxidative stress, ultimately resulting in cancer cell death.

Maltol and its derivatives, such as ethyl this compound, are known iron-chelating agents. Due to their lipophilic nature, they can permeate cell membranes and access intracellular iron pools. This document provides an overview of the application of this compound and its derivatives as iron chelators in neuroblastoma cell lines, summarizing key quantitative data and providing detailed experimental protocols for their investigation. The primary focus of the available research is on ethyl this compound in the SH-SY5Y human neuroblastoma cell line.

Data Presentation

The following tables summarize the quantitative effects of ethyl this compound on the SH-SY5Y neuroblastoma cell line, as reported in the literature.

Table 1: Effect of Ethyl this compound on SH-SY5Y Cell Viability

CompoundConcentrationTreatment DurationEffect on Cell ViabilityReference
Ethyl this compound1 mM72 hoursApproximately 50% decrease[1]

Table 2: Effect of Ethyl this compound on Iron Homeostasis-Related Gene and Protein Expression in SH-SY5Y Cells

TargetCompoundConcentrationTreatment DurationObserved EffectReference
Transferrin Receptor 1 (TfR1) mRNAEthyl this compound0.3 mM24 hoursApproximately 3-fold increase[1]
Ferritin Light Chain (FTL) ProteinEthyl this compound0.3 mM24 hoursDecrease in protein levels[1][2]
Phosphorylated p53 (Ser15)Ethyl this compoundNot specifiedNot specifiedIncreased phosphorylation[2][3]
p21Ethyl this compoundNot specifiedNot specifiedIncreased expression[2][3]
14-3-3σEthyl this compoundNot specifiedNot specifiedIncreased expression[2][3]

Signaling Pathway

The proposed signaling pathway for ethyl this compound-induced cytotoxicity in neuroblastoma cells involves the disruption of iron homeostasis, leading to DNA damage and the activation of the p53 signaling pathway.

G This compound Ethyl this compound IronHomeostasis Disruption of Intracellular Iron Homeostasis This compound->IronHomeostasis LIP Increase in Labile Iron Pool IronHomeostasis->LIP DNADamage DNA Damage IronHomeostasis->DNADamage p53 p53 Activation (Phosphorylation) DNADamage->p53 p21 p21 Expression p53->p21 _1433s 14-3-3σ Expression p53->_1433s Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest _1433s->CellCycleArrest CellViability Decreased Cell Viability CellCycleArrest->CellViability Apoptosis->CellViability

Caption: Ethyl this compound-Induced p53-Mediated Cytotoxicity Pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the efficacy of this compound as an iron chelator in neuroblastoma cell lines.

G Start Start: Culture Neuroblastoma Cell Line (e.g., SH-SY5Y) Treatment Treat cells with various concentrations of this compound Start->Treatment Viability Assess Cell Viability (MTT Assay) Treatment->Viability LIP Measure Labile Iron Pool (Calcein-AM Assay) Treatment->LIP GeneExpression Analyze Gene Expression (qPCR for TfR1, etc.) Treatment->GeneExpression ProteinExpression Analyze Protein Expression (Western Blot for Ferritin, p53, etc.) Treatment->ProteinExpression Apoptosis Evaluate Apoptosis (Flow Cytometry - Annexin V/PI) Treatment->Apoptosis DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis LIP->DataAnalysis GeneExpression->DataAnalysis ProteinExpression->DataAnalysis Apoptosis->DataAnalysis Conclusion Conclusion on this compound's Efficacy and Mechanism DataAnalysis->Conclusion

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of SH-SY5Y Cells
  • Cell Line: Human neuroblastoma SH-SY5Y cell line.

  • Culture Medium: Prepare a complete culture medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a suitable volume of Trypsin-EDTA. Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating at the desired density.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (or ethyl this compound) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Measurement of the Labile Iron Pool (LIP) using Calcein-AM
  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a suitable format (e.g., 96-well black plate for fluorescence reading) and treat with this compound as described for the MTT assay.

  • Calcein-AM Loading: After treatment, wash the cells with PBS and then incubate them with 1 µM Calcein-AM in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement (Quenched): Wash the cells with PBS to remove excess Calcein-AM and measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm).

  • Addition of a Strong Iron Chelator (Optional, for maximal fluorescence): To determine the fluorescence of iron-free calcein (B42510), a strong, cell-permeable iron chelator like deferiprone (B1670187) can be added to a set of control wells to chelate all available iron.

  • Data Analysis: An increase in calcein fluorescence in this compound-treated cells compared to control cells indicates a decrease in the labile iron pool.

Protocol 4: Western Blotting for Protein Expression Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Ferritin, p-p53, p21, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound and its derivatives represent a promising class of compounds for targeting the iron dependency of neuroblastoma cells. The available data, primarily from studies on ethyl this compound, indicate that these agents can disrupt iron homeostasis, leading to decreased cell viability through the activation of the p53 signaling pathway. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other iron chelators in neuroblastoma and to elucidate their precise mechanisms of action. Further studies are warranted to confirm these effects with this compound itself and to evaluate its efficacy in in vivo models of neuroblastoma.

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Maltol-Capped Silver Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver nanoparticles (AgNPs) are at the forefront of nanomedicine due to their potent, broad-spectrum antimicrobial properties. The efficacy and stability of AgNPs can be significantly enhanced by surface functionalization with capping agents. Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound, serves as an effective reducing and capping agent in the green synthesis of AgNPs. The resulting this compound-capped silver nanoparticles (McAgNPs) exhibit high stability and have demonstrated significant antimicrobial, antibiofilm, and biofilm-eradicating capabilities.[1][2] This document provides detailed protocols for the synthesis, characterization, and antimicrobial evaluation of McAgNPs.

Data Presentation

The following tables summarize the key physicochemical and antimicrobial properties of this compound-capped silver nanoparticles.

Table 1: Physicochemical Characterization of this compound-Capped Silver Nanoparticles (McAgNPs)

ParameterValueMethod of Analysis
Average Size35 - 50 nm[1]Dynamic Light Scattering (DLS), Atomic Force Microscopy (AFM)
MorphologySpherical[1]Atomic Force Microscopy (AFM)
Surface Plasmon Resonance (SPR)436 nm[1]UV-Visible Spectroscopy
Capping Agent ConfirmationPresence of this compound Functional GroupsFourier Transform Infrared (FTIR) Spectroscopy
StabilityHigh stability against varying storage time, temperature, pH, and salt concentrations.[1]UV-Visible Spectroscopy, DLS

Table 2: Antimicrobial Efficacy of Silver Nanoparticles against Common Pathogens

Disclaimer: The following data for Minimum Inhibitory Concentration (MIC) and Zone of Inhibition are representative values for silver nanoparticles to illustrate data presentation format. Specific quantitative data for this compound-capped AgNPs was not available in the cited literature, which however, confirms their potent antimicrobial activity.[1]

MicroorganismTypeMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coliGram-negative85[3]21[4]
Staphylococcus aureusGram-positive625 (mg/L converted to µg/mL)[5]13[4]
Pseudomonas aeruginosaGram-negative~125Not Specified
Candida albicansFungalNot Specified>10

Experimental Protocols

Synthesis of this compound-Capped Silver Nanoparticles (McAgNPs)

This protocol describes a chemical reduction method using this compound as both the reducing and capping agent.[2]

Materials:

Equipment:

  • Heating mantle with magnetic stirrer

  • Round bottom flask

  • Condenser

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Prepare a 15.0 mL aqueous solution of silver nitrate (AgNO₃).

  • Prepare a 3.0 mL aqueous solution of this compound. Adjust the pH of the this compound solution to 11.00 using NaOH.

  • Heat the AgNO₃ solution to boiling in the round bottom flask under constant stirring.

  • Once boiling, add the alkaline this compound solution dropwise to the AgNO₃ solution.

  • Continue heating and stirring the mixture. The formation of McAgNPs is indicated by a color change to bright yellow.[1]

  • After the color change is complete and stable, stop heating and allow the solution to cool to room temperature while continuing to stir.

  • The resulting colloidal suspension of McAgNPs can be stored for further characterization and use.

Characterization of McAgNPs

3.2.1 UV-Visible Spectroscopy:

  • Record the UV-Vis spectrum of the synthesized McAgNPs solution from 300 to 700 nm.

  • The presence of a single, sharp surface plasmon resonance (SPR) peak around 436 nm indicates the formation of spherical silver nanoparticles.[1]

3.2.2 Dynamic Light Scattering (DLS) and Zeta Potential:

  • Determine the hydrodynamic diameter (size distribution) and polydispersity index (PDI) of the nanoparticles using a DLS instrument.

  • Measure the zeta potential to assess the surface charge and stability of the nanoparticle suspension.

3.2.3 Fourier Transform Infrared (FTIR) Spectroscopy:

  • Analyze a dried sample of McAgNPs to confirm the presence of this compound as a capping agent by identifying its characteristic functional group peaks.

3.2.4 Atomic Force Microscopy (AFM):

  • Image a diluted and dried sample of McAgNPs on a suitable substrate to observe their morphology and size.

Antimicrobial Activity Assessment

3.3.1 Determination of Minimum Inhibitory Concentration (MIC): This protocol is adapted from the broth microdilution method.

Materials:

  • McAgNPs stock solution of known concentration

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Perform serial two-fold dilutions of the McAgNPs stock solution in MHB directly in the wells of a 96-well plate. Concentrations may range from 500 µg/mL down to <1 µg/mL.

  • Add the adjusted bacterial inoculum to each well.

  • Include a positive control (broth with bacteria, no nanoparticles) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of McAgNPs that completely inhibits visible bacterial growth.[5]

3.3.2 Determination of Minimum Bactericidal Concentration (MBC):

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (B569324) (MHA) plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no bacterial growth on the agar).[5]

3.3.3 Agar Well Diffusion Assay:

Materials:

  • MHA plates

  • Bacterial inoculum (0.5 McFarland standard)

  • Sterile cork borer or pipette tip

Procedure:

  • Evenly swab the surface of an MHA plate with the adjusted bacterial inoculum.

  • Create uniform wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 50-100 µL) of the McAgNPs solution at a specific concentration into each well.

  • A control well should contain the sterile solvent used to suspend the nanoparticles.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Antimicrobial Application s1 Prepare AgNO3 Solution s3 Heat AgNO3 to Boiling s1->s3 s2 Prepare Alkaline This compound Solution (pH 11) s4 Dropwise Addition of this compound Solution s2->s4 s3->s4 s5 Formation of McAgNPs (Yellow Solution) s4->s5 c1 UV-Vis Spectroscopy (SPR Peak) s5->c1 a1 MIC Determination (Broth Microdilution) s5->a1 c2 DLS / Zeta Potential (Size & Stability) c3 FTIR (Capping Agent) c4 AFM (Morphology) a2 MBC Determination (Subculturing) a1->a2 a3 Zone of Inhibition (Agar Well Diffusion)

Caption: Experimental workflow for synthesis, characterization, and antimicrobial testing of McAgNPs.

antimicrobial_mechanism cluster_bacterium Bacterial Cell bacterium Cell Wall & Membrane Cytoplasm DNA damage Membrane Damage & Increased Permeability inhibit_rep Inhibition of DNA Replication inhibit_prot Protein Denaturation & Enzyme Inactivation mcagnp This compound-Capped AgNP mcagnp->bacterium:m Adhesion ag_ion Ag+ Ion Release mcagnp->ag_ion ag_ion->damage ag_ion->inhibit_prot ros Reactive Oxygen Species (ROS) Generation ros->inhibit_rep ros->inhibit_prot damage->ros cell_death Cell Death damage->cell_death inhibit_rep->cell_death inhibit_prot->cell_death

Caption: Proposed antimicrobial mechanism of action for this compound-Capped Silver Nanoparticles (McAgNPs).

References

Application Notes: Electrochemical Detection of Maltol in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound used as a flavor enhancer in a wide variety of food products, including baked goods, beverages, and confectionery. While generally recognized as safe at low concentrations, regulatory bodies have set maximum permissible limits in foodstuffs. Consequently, sensitive and reliable analytical methods for the determination of this compound are crucial for quality control and ensuring food safety. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable solutions for on-site analysis.[1][2]

This application note details various electrochemical protocols for the quantitative determination of this compound in food samples, utilizing different modified electrodes to enhance sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the performance characteristics of different electrochemical methods for this compound detection reported in the literature. This allows for a direct comparison of key analytical parameters such as the limit of detection (LOD), linear range, and the food matrices in which the methods were successfully applied.

Electrode TypeElectrochemical TechniqueLinear Range (M)Limit of Detection (LOD) (M)Food MatrixReference
Hanging Mercury Drop Electrode (HMDE)Square Wave Voltammetry (SWV)5.0 x 10⁻⁸ - 3.5 x 10⁻⁷Not explicitly stated, but method is described as having low detection limitsCakes[3]
Poly(L-phenylalanine) Modified Glassy Carbon Electrode (PLPA/GCE)Cyclic Voltammetry (CV)8.0 x 10⁻⁷ - 5.0 x 10⁻⁴9.5 x 10⁻⁸Cake, Beer, Red Wine[4][5][6][7]
Nitrogen-Doped Graphene Modified Glassy Carbon Electrode (NG-GCE)Square Wave Voltammetry (SWV)5.0 x 10⁻⁸ - 7.0 x 10⁻⁵2.0 x 10⁻⁸Beer, Orange Juice[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and offer a step-by-step guide for researchers.

Protocol 1: Determination of this compound using a Hanging Mercury Drop Electrode (HMDE)

This protocol is based on the work of Rodrigues et al. and utilizes square wave voltammetry for the determination of this compound.[3]

1. Reagents and Solutions:

  • Britton-Robinson (BR) buffer (pH 6.5): Prepare by mixing appropriate volumes of 0.16 M phosphoric acid, 0.16 M acetic acid, and 0.16 M boric acid, and adjusting the pH with 0.8 M sodium hydroxide.

  • This compound stock solution (1.0 x 10⁻³ M): Dissolve an accurate weight of this compound in a small amount of ethanol (B145695) and dilute with deionized water. Store in the dark at 4°C.[3]

  • Potassium nitrate (B79036) (KNO₃) solution (1.34 M).

2. Electrode System:

  • Working Electrode: Hanging Mercury Drop Electrode (HMDE)

  • Reference Electrode: Ag/AgCl (in saturated KCl)[3]

  • Counter Electrode: Platinum wire

3. Sample Preparation (Cake):

  • Weigh a representative portion of the cake sample.

  • Perform microwave-assisted extraction (MAE) to extract this compound. The specific parameters for MAE (e.g., solvent, time, power) should be optimized for the sample matrix.[3]

  • Filter the extract and dilute it with the BR buffer (pH 6.5) to bring the this compound concentration within the linear range of the method.[3]

4. Electrochemical Measurement (Square Wave Voltammetry):

  • De-aerate the electrochemical cell containing the sample solution by purging with nitrogen gas for at least 5 minutes.

  • Apply the following SWV parameters:

    • Frequency: 50 Hz[3]

    • Deposition Potential: -0.6 V[3]

    • Deposition Time: 10 s[3]

    • Potential Range: Scan towards negative potentials to observe the reduction peak of this compound around -1.0 V.[3]

  • Record the square wave voltammogram and measure the peak current.

  • Quantify the this compound concentration using a calibration curve prepared from standard this compound solutions.

Protocol 2: Determination of this compound using a Poly(L-phenylalanine) Modified Glassy Carbon Electrode (PLPA/GCE)

This protocol is adapted from the work of Ma and Chao, which describes an electrocatalytic method for this compound detection.[4][5][6][7]

1. Reagents and Solutions:

  • Phosphate buffer solution (PBS, pH 8.0).

  • L-phenylalanine solution for electropolymerization.

  • This compound stock solution (as described in Protocol 1).

2. Electrode Preparation (PLPA/GCE):

  • Polish a bare Glassy Carbon Electrode (GCE) with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate in ethanol and water.

  • Fabricate the PLPA/GCE by electrochemical polymerization of L-phenylalanine on the GCE surface using cyclic voltammetry.[4][6][7]

3. Electrode System:

  • Working Electrode: Poly(L-phenylalanine) Modified Glassy Carbon Electrode (PLPA/GCE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

4. Sample Preparation (Cake, Beer, Red Wine):

  • Cake: Homogenize the sample and extract this compound with a suitable solvent. Filter and dilute the extract with PBS (pH 8.0).[5]

  • Beer and Red Wine: Degas the beverage by sonication. Filter if necessary and dilute directly with PBS (pH 8.0).[5]

5. Electrochemical Measurement (Cyclic Voltammetry):

  • Place the prepared sample solution in the electrochemical cell.

  • Record the cyclic voltammogram in a potential window that covers the oxidation peak of this compound.

  • The modified electrode exhibits electrocatalytic activity towards the oxidation of this compound, which is a one-proton, one-electron process.[4][6][7]

  • Measure the anodic peak current, which is proportional to the this compound concentration.

  • Construct a calibration curve using standard this compound solutions for quantification.

Protocol 3: Determination of this compound using a Nitrogen-Doped Graphene Modified Glassy Carbon Electrode (NG-GCE)

This protocol is based on the method developed by Tang et al., which employs a highly sensitive nitrogen-doped graphene-modified electrode.[8][9]

1. Reagents and Solutions:

  • Boric acid-borax buffer (pH 8.2).[8]

  • Nitrogen-doped graphene (NG) suspension. The NG can be synthesized via methods such as the thermal annealing of graphene oxide with a nitrogen precursor like melamine.[8][9]

  • This compound stock solution (as described in Protocol 1).

2. Electrode Preparation (NG-GCE):

  • Prepare a bare GCE as described in Protocol 2.

  • Drop-cast a small volume of the NG suspension onto the GCE surface and dry it under an infrared lamp.[8]

3. Electrode System:

  • Working Electrode: Nitrogen-Doped Graphene Modified Glassy Carbon Electrode (NG-GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)[8]

  • Counter Electrode: Platinum wire[8]

4. Sample Preparation (Beer, Orange Juice):

  • Beer: Degas by sonication.

  • Orange Juice: Centrifuge to remove pulp and then filter.

  • Dilute the pre-treated samples with the boric acid-borax buffer (pH 8.2).[8]

5. Electrochemical Measurement (Square Wave Voltammetry):

  • Transfer the sample solution to the electrochemical cell.

  • Apply an open circuit potential for 60 seconds, followed by a 5-second still time.[8]

  • Perform SWV with the following parameters:

    • Potential Range: 0.10 V to 0.90 V[8]

    • Frequency: 15 Hz[8]

    • Scan Increment: 4 mV

    • Amplitude: 25 mV[8]

  • The oxidation peak for this compound will appear around 0.55 V.[8]

  • Measure the peak current and determine the this compound concentration using a calibration plot.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed electrochemical detection mechanism for this compound.

G cluster_workflow Experimental Workflow for this compound Detection Sample Food Sample (e.g., Cake, Beer, Juice) Preparation Sample Preparation (Extraction, Dilution, pH Adjustment) Sample->Preparation Electrochemical_Cell Electrochemical Cell Assembly (Working, Reference, Counter Electrodes) Preparation->Electrochemical_Cell Measurement Electrochemical Measurement (CV, SWV, DPV) Electrochemical_Cell->Measurement Analysis Data Analysis (Peak Current vs. Concentration) Measurement->Analysis Result Quantification of this compound Analysis->Result

Caption: General experimental workflow for the electrochemical detection of this compound in food samples.

G cluster_mechanism Electrochemical Oxidation of this compound at a Modified Electrode cluster_electrode Modified Electrode Surface Maltol_sol This compound (in solution) Maltol_ads This compound (adsorbed on electrode) Maltol_sol->Maltol_ads Diffusion & Adsorption Oxidized_this compound Oxidized This compound Maltol_ads->Oxidized_this compound -1e⁻, -1H⁺ (Electron Transfer)

Caption: Proposed mechanism for the electrochemical oxidation of this compound at a modified electrode surface.

References

In Vitro Assays to Determine the Antioxidant Capacity of Maltol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound found in various food sources and is widely used as a flavor enhancer.[1][2] Beyond its organoleptic properties, this compound has garnered significant interest for its potential antioxidant and cytoprotective effects.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can mitigate oxidative damage, making them promising therapeutic and preventative agents.[2][3][4]

These application notes provide detailed protocols for common in vitro assays to quantify the antioxidant capacity of this compound, including DPPH, ABTS, FRAP, and ORAC assays. Additionally, we explore the molecular mechanism of this compound's antioxidant action, focusing on its interaction with the Nrf2 signaling pathway.

Data Presentation

While extensive research highlights this compound's antioxidant properties, specific quantitative data from standardized in vitro assays such as DPPH (IC50), ABTS (TEAC), FRAP, and ORAC are not consistently reported across the scientific literature. The following table is provided as a template for researchers to populate with their own experimental data when evaluating this compound. The subsequent protocols offer the methodologies to determine these values.

AssayParameterReported Value for this compoundStandard Reference
DPPH IC50 (µg/mL)Data not availableAscorbic Acid / Trolox
ABTS TEAC (Trolox Equivalents)Data not availableTrolox
FRAP Ferric Reducing Power (mmol Fe²⁺/g)Data not availableFeSO₄ or Trolox
ORAC ORAC Value (µmol TE/g)Data not availableTrolox

Researchers are encouraged to use the provided protocols to determine these values for this compound and compare them against standard antioxidants.

Signaling Pathway: this compound and the Nrf2 Antioxidant Response

This compound has been shown to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

This compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

The following are detailed protocols for the four key in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at 517 nm.

Experimental Workflow:

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol (B129727). Store in a dark bottle at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Standard (Ascorbic Acid or Trolox): Prepare a stock solution of the standard in methanol (e.g., 1 mg/mL).

  • Assay Procedure:

    • Prepare a series of dilutions of the this compound stock solution and the standard solution in methanol.

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the % inhibition against the concentration of this compound and the standard.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Experimental Workflow:

Workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound and Trolox Standard Solutions: Prepare a series of dilutions in ethanol or PBS.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of this compound or Trolox standard to respective wells.

    • Add 180 µL of the diluted ABTS•⁺ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound by comparing its % inhibition to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents per gram of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.

Experimental Workflow:

Workflow for the FRAP assay.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.

    • This compound and FeSO₄ Standard Solutions: Prepare a series of dilutions of this compound and ferrous sulfate (B86663) (FeSO₄·7H₂O) in deionized water.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of this compound or FeSO₄ standard to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the ferric reducing power of this compound from the standard curve. The results are typically expressed as mmol of Fe²⁺ equivalents per gram of this compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect the fluorescent probe from degradation is monitored over time. The area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.

Experimental Workflow:

Workflow for the ORAC assay.

Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution (1 mM): Dissolve fluorescein sodium salt in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Fluorescein Working Solution (10 nM): Dilute the stock solution in phosphate buffer.

    • AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare fresh daily.

    • This compound and Trolox Standard Solutions: Prepare a series of dilutions in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each dilution of this compound or Trolox standard to respective wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of each sample and standard to get the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the standard curve. The results are expressed as µmol of Trolox equivalents (TE) per gram of this compound.

Conclusion

The provided protocols offer standardized methods to evaluate the in vitro antioxidant capacity of this compound. While specific quantitative data for this compound is not widely published, these assays provide a robust framework for researchers to generate this valuable information. Understanding the antioxidant potential of this compound, coupled with its ability to modulate key cellular pathways like Nrf2, is crucial for its further development as a potential therapeutic agent in conditions associated with oxidative stress.

References

Application Notes and Protocols for Evaluating Maltol's Effect on Retinal Ganglion Cells Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol to assess the neuroprotective effects of Maltol on retinal ganglion cells (RGCs) subjected to oxidative stress. The methodologies outlined below are based on established in vitro models and assays to quantify cell viability, apoptosis, and the underlying molecular mechanisms.

Introduction

Retinal ganglion cell (RGC) death is a hallmark of several optic neuropathies, including glaucoma, where oxidative stress is a key contributing factor.[1][2] this compound (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound, has demonstrated significant neuroprotective properties against oxidative stress-induced injury in RGCs.[3][4][5][6] Studies have shown that this compound can enhance RGC viability, reduce apoptosis, and restore neurite outgrowth in a dose-dependent manner when cells are challenged with an oxidative insult like hydrogen peroxide (H₂O₂).[3][4][5] The protective effects of this compound appear to be mediated through the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and potentially through the activation of the Nrf2/HO-1 antioxidant response pathway.[1][3][4][7][8][9]

This document provides detailed protocols for inducing oxidative stress in cultured RGCs and for evaluating the therapeutic potential of this compound through various cellular and molecular assays.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on RGCs under oxidative stress, as reported in the literature.

Table 1: Effect of this compound on Retinal Ganglion Cell Viability under Oxidative Stress

Treatment GroupOxidative StressorThis compound ConcentrationCell Viability (%)Reference
Control (undamaged)--100[3][4]
Oxidative Stress Only20 µM H₂O₂ for 16h-40.3 ± 3.4[3][4]
This compound Treatment20 µM H₂O₂ for 16h10 µM73.9 ± 5.1[3][4]
This compound Treatment20 µM H₂O₂ for 16h1 mMSignificantly increased[3]
This compound Treatment20 µM H₂O₂ for 16h2 mM175.1 ± 11.3[3][4]
Oxidative Stress Only1.0 mM H₂O₂ for 24h-~39.3 (60.69 ± 5.71 cytotoxicity)[7]
This compound Treatment1.0 mM H₂O₂ for 24h1.0 mMSignificantly increased[7]

Table 2: Effect of this compound on Retinal Ganglion Cell Apoptosis under Oxidative Stress

Treatment GroupOxidative StressorThis compound ConcentrationApoptotic Cells (% of Total Cells)Reference
Control (undamaged)--1.72 ± 0.31 (TUNEL-positive)[1]
Oxidative Stress Only1.0 mM H₂O₂-16.33 ± 2.31 (TUNEL-positive)[1]
This compound Treatment1.0 mM H₂O₂1.0 mM2.64 ± 0.52 (TUNEL-positive)[1]

Experimental Protocols

Primary Retinal Ganglion Cell Culture

This protocol describes the isolation and culture of primary mouse RGCs.

Materials:

  • Postnatal day 5-7 Crl:CD-1 mice

  • Hank's Balanced Salt Solution (HBSS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Papain and DNase I

  • Anti-Thy1.2 antibody

  • Magnetic-activated cell sorting (MACS) columns and magnet

  • Poly-D-lysine and laminin-coated culture plates

Protocol:

  • Euthanize neonatal mice and enucleate the eyes.

  • Dissect the retinas in HBSS.

  • Digest the retinal tissue with papain and DNase I to obtain a single-cell suspension.

  • Incubate the cell suspension with an anti-Thy1.2 antibody, which specifically binds to RGCs.

  • Separate the RGCs using MACS technology.

  • Plate the isolated RGCs on poly-D-lysine and laminin-coated plates in DMEM supplemented with FBS and penicillin-streptomycin.

  • Culture the cells at 37°C in a 5% CO₂ incubator.

Induction of Oxidative Stress and this compound Treatment

This protocol details the procedure for inducing oxidative stress in cultured RGCs and applying this compound treatment.

Materials:

  • Cultured RGCs (primary or R28 cell line)

  • Hydrogen peroxide (H₂O₂) solution

  • This compound solution

  • Culture medium

Protocol:

  • Culture RGCs to the desired confluency.

  • Prepare fresh dilutions of H₂O₂ and this compound in culture medium.

  • For the oxidative stress group, replace the culture medium with medium containing the desired concentration of H₂O₂ (e.g., 20 µM to 1.0 mM).[1][3]

  • For the this compound treatment group, replace the culture medium with medium containing both H₂O₂ and the desired concentration of this compound (e.g., 10 µM to 2 mM).[3]

  • For the control group, replace the medium with fresh culture medium without H₂O₂ or this compound.

  • Incubate the cells for the specified duration (e.g., 16 to 24 hours).[3][7]

Cell Viability Assay (ATP Assay)

This assay quantifies the number of viable cells based on the amount of ATP present.

Materials:

  • ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • After the treatment period, equilibrate the culture plate to room temperature.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions.

  • Mix the contents by shaking for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Express the cell viability as a percentage relative to the control group.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Protocol:

  • After treatment, fix the cells with fixation solution.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution.

  • Wash the cells with PBS.

  • Add the TUNEL reaction mixture to the cells and incubate in a humidified atmosphere in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show red fluorescence.

  • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure intracellular ROS levels.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

  • HBSS or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • After the desired treatment period, remove the culture medium.

  • Wash the cells with pre-warmed HBSS.

  • Load the cells with H₂DCFDA solution (e.g., 10 µM in HBSS) and incubate at 37°C for 30 minutes in the dark.[10]

  • Wash the cells three times with HBSS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and capture images using a fluorescence microscope.

  • The fluorescence intensity is proportional to the amount of intracellular ROS.

Western Blot Analysis for Signaling Proteins

This protocol is for detecting the expression and phosphorylation of proteins in the NF-κB and MAPK pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assays Endpoint Assays rgc_culture Primary RGC Isolation & Culture control Control rgc_culture->control Apply Treatments h2o2 Oxidative Stress (H₂O₂) rgc_culture->h2o2 Apply Treatments maltol_h2o2 This compound + H₂O₂ rgc_culture->maltol_h2o2 Apply Treatments viability Cell Viability (ATP Assay) control->viability apoptosis Apoptosis (TUNEL Assay) control->apoptosis ros ROS Measurement (H₂DCFDA) control->ros western Signaling Pathway Analysis (Western Blot) control->western h2o2->viability h2o2->apoptosis h2o2->ros h2o2->western maltol_h2o2->viability maltol_h2o2->apoptosis maltol_h2o2->ros maltol_h2o2->western Signaling_Pathway Proposed Mechanism of this compound's Neuroprotection cluster_stress Cellular Stress cluster_this compound Therapeutic Intervention cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome oxidative_stress Oxidative Stress (e.g., H₂O₂) nfkb NF-κB Activation oxidative_stress->nfkb Induces mapk MAPK Activation (JNK, ERK) oxidative_stress->mapk Induces This compound This compound nrf2 Nrf2 Activation This compound->nrf2 Activates This compound->nfkb Inhibits This compound->mapk Inhibits survival Cell Survival & Neurite Outgrowth This compound->survival Promotes ho1 HO-1 Expression nrf2->ho1 Induces antioxidant Antioxidant Defense ho1->antioxidant Enhances apoptosis Apoptosis nfkb->apoptosis Promotes mapk->apoptosis Promotes antioxidant->survival Promotes

References

Application Notes and Protocols for the Synthesis of Maltol-Functionalized Chitosan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis of maltol-functionalized chitosan (B1678972) derivatives. The protocols outlined below are based on established Schiff base reaction chemistry and include methods for the characterization and quantification of the resulting biopolymer conjugates.

Introduction

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a biocompatible and biodegradable polymer with a wide range of applications in drug delivery, tissue engineering, and antimicrobial formulations. The primary amine groups on the chitosan backbone provide reactive sites for chemical modification, allowing for the tuning of its physicochemical and biological properties. Functionalization with this compound, a naturally occurring organic compound with known antioxidant and antimicrobial properties, can enhance the therapeutic potential of chitosan. The resulting this compound-functionalized chitosan derivatives, formed via a Schiff base linkage, are of significant interest for the development of novel drug carriers and bioactive materials.

Data Presentation

The following tables summarize the key quantitative data that should be collected and analyzed during the synthesis and characterization of this compound-functionalized chitosan derivatives.

Table 1: Physicochemical Properties of Chitosan and this compound-Functionalized Chitosan

ParameterChitosan (Starting Material)This compound-Functionalized ChitosanMethod of Analysis
Molecular Weight (Da) e.g., 150,000e.g., 165,000Gel Permeation Chromatography (GPC) / Viscometry
Degree of Deacetylation (%) e.g., 85%Not Applicable1H NMR Spectroscopy / Titration
Moisture Content (%) e.g., < 10%e.g., < 10%Gravimetric Analysis
Ash Content (%) e.g., < 1%e.g., < 1%Gravimetric Analysis
Solubility Soluble in dilute acidic solutionsVaries with DS, generally improved solubilityVisual Observation in various solvents

Table 2: Synthesis and Characterization of this compound-Functionalized Chitosan

ParameterValueMethod of Determination
Yield (%) e.g., 80-90%Gravimetric
Degree of Substitution (DS) (%) e.g., 10-20%Elemental Analysis (C/N ratio) / 1H NMR Spectroscopy
FTIR Characteristic Peaks (cm-1) e.g., ~1635 cm-1 (C=N)Fourier-Transform Infrared Spectroscopy
13C NMR Chemical Shifts (ppm) e.g., ~174 ppm (C=N)Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Thermal Decomposition Temp (°C) e.g., Onset ~280°CThermogravimetric Analysis (TGA)

Experimental Protocols

Protocol 1: Synthesis of this compound-Functionalized Chitosan via Schiff Base Reaction

This protocol details the synthesis of this compound-functionalized chitosan through the formation of an imine bond between the primary amine groups of chitosan and the carbonyl group of this compound.[1][2]

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 80%)

  • This compound

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Distilled Water

  • Dialysis tubing (MWCO 12-14 kDa)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Freeze-dryer

Procedure:

  • Dissolution of Chitosan:

    • Prepare a 1% (w/v) chitosan solution by dissolving 1.0 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution.

    • Stir the mixture at room temperature until the chitosan is completely dissolved (this may take several hours).

  • Reaction Setup:

    • Transfer the chitosan solution to a round-bottom flask.

    • Add an equimolar amount of this compound dissolved in a minimal amount of ethanol to the chitosan solution with continuous stirring. The molar ratio of the primary amine groups in chitosan to this compound should be 1:1.

    • The primary amine content can be calculated based on the degree of deacetylation of the chitosan.

  • Reaction:

    • Heat the reaction mixture to 65°C under reflux with constant stirring for 15 hours.[2]

  • Purification:

    • After cooling to room temperature, precipitate the product by slowly adding the reaction mixture to an excess of ethanol while stirring.

    • Collect the precipitate by filtration using a Buchner funnel.

    • Wash the product thoroughly with ethanol to remove unreacted this compound and other impurities.

    • Redissolve the product in a minimal amount of 1% acetic acid and dialyze against distilled water for 48 hours, changing the water frequently to ensure the removal of impurities.

  • Drying:

    • Freeze-dry the purified product to obtain a light yellow, porous solid of this compound-functionalized chitosan.

    • Store the final product in a desiccator.

Protocol 2: Characterization of this compound-Functionalized Chitosan

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of the Schiff base linkage.

  • Procedure: Record the FTIR spectra of chitosan, this compound, and the this compound-functionalized chitosan derivative using KBr pellets in the range of 4000-400 cm-1.

  • Expected Result: The appearance of a new absorption band around 1635 cm-1, corresponding to the C=N stretching vibration of the imine group, and the disappearance or significant reduction of the C=O stretching band of this compound (around 1620 cm-1) confirms the successful functionalization.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To further confirm the structure of the derivative and to determine the degree of substitution (DS).

  • Procedure:

    • 1H NMR: Dissolve the samples in a suitable solvent system (e.g., D2O/DCl).

    • 13C NMR: Record solid-state 13C NMR spectra.

  • Expected Result:

    • 1H NMR: The appearance of new proton signals corresponding to the this compound moiety. The DS can be calculated by comparing the integration of a characteristic proton signal from the this compound residue to a proton signal from the chitosan backbone.

    • 13C NMR: A new signal appearing around 174 ppm is attributed to the carbon of the imine bond (C=N).[1]

3. Elemental Analysis:

  • Purpose: To determine the degree of substitution (DS).

  • Procedure: Perform elemental analysis to determine the carbon and nitrogen content (C/N ratio) of both the pristine chitosan and the this compound-functionalized derivative.

  • Calculation of DS: The DS can be calculated using the following formula: DS (%) = [(C/N)derivative - (C/N)chitosan] / (Cthis compound - CH2O/Nchitosan) * 100 Where (C/N) is the carbon-to-nitrogen mass ratio from the elemental analysis, Cthis compound is the number of carbon atoms in the this compound moiety, CH2O is the number of carbon atoms in the water molecule lost during the condensation reaction, and Nchitosan is the number of nitrogen atoms in the repeating unit of chitosan.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the synthesized derivative compared to the original chitosan.

  • Procedure: Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Expected Result: The TGA thermogram will show the decomposition temperature of the this compound-functionalized chitosan. A change in the decomposition profile compared to unmodified chitosan can provide information about the modification.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization chitosan Chitosan Dissolution (1% Acetic Acid) reaction Schiff Base Reaction (65°C, 15h) chitosan->reaction This compound This compound Dissolution (Ethanol) This compound->reaction precipitation Precipitation (Ethanol) reaction->precipitation Cooling filtration Filtration & Washing precipitation->filtration dialysis Dialysis (vs. Distilled Water) filtration->dialysis final_product Freeze-Drying This compound-Functionalized Chitosan dialysis->final_product ftir FTIR nmr NMR (1H & 13C) ea Elemental Analysis tga TGA final_product->ftir final_product->nmr final_product->ea final_product->tga

Caption: Experimental workflow for the synthesis and characterization of this compound-functionalized chitosan.

Antimicrobial Mechanism of Action```dot

antimicrobial_mechanism cluster_membrane Membrane Interaction maltol_chitosan This compound-Functionalized Chitosan (+ charge) electrostatic Electrostatic Interaction maltol_chitosan->electrostatic Adsorption chelation Chelation of Metal Ions maltol_chitosan->chelation inhibition Inhibition of DNA/RNA Synthesis maltol_chitosan->inhibition Internalization bacterial_cell Bacterial Cell (- charge) (e.g., E. coli) disruption Membrane Disruption electrostatic->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Bacterial Cell Death leakage->cell_death chelation->cell_death inhibition->cell_death

Caption: General pathway for cellular uptake of this compound-chitosan nanoparticles for drug delivery.

References

Application of Maltol in the Synthesis of Novel Hydroxypyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Maltol, a naturally occurring organic compound derived from sources like larch bark and roasted malt, serves as a versatile and cost-effective starting material for the synthesis of novel 3-hydroxy-4-pyridinone (hydroxypyridone) derivatives.[1][2][3] These derivatives are of significant interest in medicinal chemistry and drug development due to their excellent metal-chelating properties, particularly for iron (Fe³⁺), and a wide range of biological activities.[1][2][4] The hydroxypyridone scaffold is a key pharmacophore in drugs like Deferiprone, an orally active iron chelator used in the treatment of iron overload.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds from this compound.

Synthetic Strategies

The conversion of this compound to 1-substituted-2-methyl-3-hydroxypyridin-4-ones can be achieved through two primary synthetic routes: a direct one-step synthesis and a more versatile three-step synthesis involving a protection-deprotection strategy.[1]

  • One-Step Synthesis: This method involves the direct reaction of this compound with a suitable primary amine.[1] While being more straightforward and less expensive, it can sometimes result in lower yields due to the formation of byproducts.[1] This approach is particularly suitable for the synthesis of certain derivatives where the amine is reactive enough to displace the ring oxygen of the pyranone.

  • Three-Step Synthesis: This more general and often higher-yielding method involves:

    • Protection: The 3-hydroxyl group of this compound is protected, commonly through benzylation, to prevent side reactions.[1][7][8]

    • Ring Transformation: The protected this compound (e.g., 3-benzyloxy-2-methyl-4-pyranone) is then reacted with a primary amine to form the corresponding 1-substituted-2-methyl-3-benzyloxypyridin-4-one.[1][7][8]

    • Deprotection: The protecting group is removed, typically by catalytic hydrogenation under acidic conditions, to yield the final 3-hydroxypyridin-4-one derivative, often as a hydrochloride salt.[1][7][8]

Experimental Protocols

Protocol 1: One-Step Synthesis of 1-Ethyl-2-methyl-3-hydroxypyridin-4-one hydrochloride (4a)[1]
  • Reaction Setup: To a solution of ethylamine (B1201723) (0.4 mol) in 300 ml of water, add this compound (24 g, 0.2 mol).

  • Reflux: Reflux the reaction mixture for 24 hours.

  • Decolorization: Add decolorizing charcoal to the mixture and stir for 30 minutes.

  • Filtration and Evaporation: Filter the mixture and evaporate the filtrate to obtain a brown solid.

  • Salt Formation and Recrystallization: Dissolve the solid in an ethanol/hydrochloric acid solution and evaporate the solvent. Recrystallize the resulting yellow solid from ethanol/ether to yield a white powder.

Protocol 2: Three-Step Synthesis of 1-Substituted-2-methyl-3-hydroxypyridin-4-ones

Step 1: Synthesis of 2-Methyl-3-benzyloxypyran-4-one (Benzyl this compound) (2) [1]

  • Reaction Setup: Dissolve 2-methyl-3-hydroxypyran-4-one (this compound, 1) (24 g, 0.2 mol) in 200 ml of methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (8.8 g, 0.22 mol in 20 ml of water).

  • Alkylation: Add benzyl (B1604629) chloride (27.8 g, 0.22 mol) to the mixture.

  • Reflux: Reflux the reaction mixture for 12 hours.

  • Work-up: Remove the solvent by rotary evaporation. Dissolve the resulting orange oil in 300 ml of dichloromethane.

  • Extraction: Wash the organic layer with 5% sodium hydroxide solution (3 x 300 ml) followed by water (2 x 300 ml).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 2: General Procedure for the Synthesis of 1-Substituted-2-methyl-3-benzyloxypyridin-4-ones (3a-e)

  • Reaction Setup: React benzyl this compound (2) with the desired primary amine (RNH₂). The specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized depending on the reactivity of the amine.

Step 3: General Procedure for the Deprotection to 1-Substituted-3-hydroxypyridin-4-ones (4a-e) [1]

  • Catalytic Hydrogenation: Subject the benzylated pyridinones (3a-e) to catalytic hydrogenation under acidic conditions to remove the benzyl protecting group. This typically involves using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Data Presentation

Table 1: Synthesis Yields of Selected Hydroxypyridone Derivatives
CompoundSynthetic MethodR-GroupYield (%)Reference
1-Ethyl-2-methyl-3-hydroxypyridin-4-one (4a)One-StepEthyl33[1]
1-Ethyl-2-methyl-3-hydroxypyridin-4-one (4a)Three-StepEthyl45[1]
1-Allyl-2-methyl-3-hydroxypyridin-4-one (4h)One-StepAllyl31[1]
Table 2: Biological Activity of Selected this compound-Derived Hydroxypyridones
Compound IDBiological Target/AssayActivity MetricValueReference
B₆ Xanthomonas oryzae pv. oryzaeEC₅₀10.03 µg/mL[9][10][11]
B₆ Ralstonia solanacearumEC₅₀30.16 µg/mL[9][10][11]
6i Mushroom TyrosinaseIC₅₀25.29 µM[12]
A24 Rhizoctonia solaniEC₅₀0.172 µg/mL[13][14]
A24 Botrytis cinereaEC₅₀0.775 µg/mL[13]

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_one_step One-Step Synthesis cluster_three_step Three-Step Synthesis This compound This compound Protected_this compound Protected this compound (e.g., Benzyl this compound) This compound->Protected_this compound 1. Protection Final_Product 1-Substituted-2-methyl- 3-hydroxypyridin-4-one This compound->Final_Product Direct Amination Primary_Amine Primary Amine (RNH₂) Protected_HP Protected Hydroxypyridone Primary_Amine->Protected_HP Primary_Amine->Final_Product Protected_this compound->Protected_HP 2. Amination Protected_HP->Final_Product

Caption: Synthetic routes from this compound to hydroxypyridone derivatives.

Experimental Workflow: Three-Step Synthesis

Three_Step_Workflow Start Start: this compound Protection Protection of 3-Hydroxyl Group Start->Protection Purification1 Work-up and Purification Protection->Purification1 Amination Reaction with Primary Amine Purification1->Amination Purification2 Work-up and Purification Amination->Purification2 Deprotection Catalytic Hydrogenation (Deprotection) Purification2->Deprotection Final_Purification Purification and Characterization Deprotection->Final_Purification End End: Final Product Final_Purification->End

Caption: Workflow for the three-step synthesis of hydroxypyridones.

Applications and Future Directions

Hydroxypyridone derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. Their primary application has been as iron chelators for the treatment of iron-overload diseases.[1][4][5] However, recent research has expanded their potential applications to include:

  • Anticancer Agents: The iron-chelating ability of these compounds can be exploited to target cancer cells, which have a higher iron requirement for proliferation than normal cells.[1][7][8] The cytotoxicity of some derivatives has been evaluated against various cancer cell lines.[1][7]

  • Enzyme Inhibitors: The hydroxypyridone scaffold can be functionalized to target the active sites of metalloenzymes.[4][12] For instance, derivatives have been synthesized and evaluated as inhibitors of tyrosinase and catechol O-methyltransferase (COMT).[12][15][16]

  • Anti-virulence Agents: Recent studies have shown that this compound-derived hydroxypyridones can act as anti-virulence agents against plant pathogenic bacteria, inhibiting factors like biofilm formation and the expression of virulence-related genes.[9][10][11]

  • Antifungal Agents: Novel derivatives have been developed as potent succinate (B1194679) dehydrogenase inhibitors, showing promising antifungal activity against various plant pathogens.[13][14]

The ease of derivatization of the hydroxypyridone core allows for the fine-tuning of physicochemical properties, such as lipophilicity, which can significantly impact biological activity and pharmacokinetic profiles.[1][7][8] Future research will likely focus on the rational design of new derivatives with enhanced potency and selectivity for specific biological targets, as well as the exploration of novel therapeutic applications.

References

Investigating the Role of Ferric Maltol in Iron Absorption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric maltol is a novel oral iron formulation designed for the treatment of iron deficiency (ID) and iron deficiency anemia (IDA). It consists of a stable complex of ferric iron (Fe³⁺) chelated with three this compound ligands. This unique structure is designed to enhance iron absorption and improve gastrointestinal tolerability compared to traditional ferrous iron salts.[1][2] The this compound ligand protects the iron from precipitation in the gastrointestinal tract, allowing it to remain soluble and available for absorption in the small intestine.[3] This document provides detailed application notes and experimental protocols for researchers investigating the role of ferric this compound in iron absorption studies, from in vitro cell-based assays to in vivo animal models and clinical trial considerations.

Mechanism of Action of Ferric this compound in Iron Absorption

Ferric this compound's mechanism of action revolves around its stability and solubility in the gastrointestinal tract. Unlike ferrous salts, which can generate reactive oxygen species and cause mucosal irritation, the ferric this compound complex remains intact until it reaches the duodenum and upper jejunum, the primary sites of iron absorption.[4][5] In the less acidic environment of the small intestine, the ferric iron is released from the this compound complex. For absorption by enterocytes, ferric iron (Fe³⁺) must first be reduced to its ferrous form (Fe²⁺) by duodenal cytochrome B (DcytB), a ferric reductase located on the apical membrane of these cells.[4][6] The resulting ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[4][6]

Once inside the enterocyte, iron can be either stored as ferritin or transported across the basolateral membrane into the bloodstream via the iron exporter ferroportin (FPN).[4] The regulation of these transport proteins is a key aspect of systemic iron homeostasis.

Signaling Pathways in Intestinal Iron Absorption

The absorption of iron from ferric this compound is intricately regulated by cellular signaling pathways that respond to the body's iron status. A key regulator is the transcription factor Hypoxia-Inducible Factor-2α (HIF-2α).[4][5][7][8] Under conditions of iron deficiency, HIF-2α is stabilized in enterocytes and promotes the transcription of genes involved in iron uptake, including SLC11A2 (encoding DMT1) and CYBRD1 (encoding DcytB).[4][5][7][8]

cluster_enterocyte Enterocyte cluster_blood Bloodstream Ferric this compound Ferric this compound Fe3+ Fe3+ Ferric this compound->Fe3+ Dissociation DcytB DcytB Fe3+->DcytB Reduction Fe2+ Fe2+ DMT1 DMT1 Fe2+->DMT1 Uptake DcytB->Fe2+ Intracellular Iron Pool Intracellular Iron Pool Ferritin Ferritin FPN FPN Transferrin-Fe3+ Transferrin-Fe3+ FPN->Transferrin-Fe3+ Oxidation & Binding HIF-2α HIF-2α Nucleus Nucleus HIF-2α->Nucleus Translocation DMT1 & DcytB mRNA DMT1 & DcytB mRNA Nucleus->DMT1 & DcytB mRNA Transcription DMT1 & DcytB mRNA->DcytB Translation DMT1 & DcytB mRNA->DMT1 Translation Intracellular Iron Pool->Ferritin Storage Intracellular Iron Pool->FPN Export

Caption: Cellular pathway of ferric this compound iron absorption.

The systemic regulation of iron homeostasis is primarily controlled by the liver-derived hormone hepcidin (B1576463). Hepcidin binds to ferroportin, leading to its internalization and degradation, thereby reducing iron export from enterocytes into the bloodstream.[6][9]

High Iron Stores High Iron Stores Liver Liver High Iron Stores->Liver Stimulates Hepcidin Hepcidin Liver->Hepcidin Produces Ferroportin (FPN) Ferroportin (FPN) Hepcidin->Ferroportin (FPN) Binds & Degrades Enterocyte Enterocyte Iron Absorption Iron Absorption Ferroportin (FPN)->Iron Absorption Inhibits

Caption: Hepcidin regulation of iron absorption.

Quantitative Data from Ferric this compound Studies

The following tables summarize key quantitative data from clinical studies investigating the efficacy of ferric this compound in treating iron deficiency anemia.

Table 1: Change in Hemoglobin (Hb) Levels

Study PopulationTreatment GroupDurationBaseline Hb (g/dL, mean ± SD)Change in Hb (g/dL, mean ± SD)Reference
IBD PatientsFerric this compound (30 mg BID)12 weeks11.0 ± 1.03+2.25 (vs. placebo)[10]
IBD Patients (long-term)Ferric this compound (30 mg BID)64 weeks11.0 ± 1.03+3.07 ± 1.46[2]
CKD Patients (non-dialysis)Ferric this compound (30 mg BID)16 weeks~10.5+0.5 (vs. placebo)[11]
Iron Deficient SubjectsFerric this compound (60 mg)Single DoseN/AMore rapid & greater absorption than ferrous sulphate[12]

Table 2: Change in Iron Storage Parameters

Study PopulationTreatment GroupDurationBaseline Ferritin (µg/L, mean)Change in Ferritin (µg/L, mean)Baseline TSAT (%)Change in TSAT (%)Reference
IBD PatientsFerric this compound (30 mg BID)12 weeks~9+17.3 (vs. +1.2 for placebo)N/A+18.0 (vs. -0.4 for placebo)[10]
IBD Patients (long-term)Ferric this compound (30 mg BID)64 weeks8.9to 57.4N/AN/A[2]
CKD Patients (non-dialysis)Ferric this compound (30 mg BID)16 weeksN/AIncreased (vs. decline in placebo)N/AIncreased (vs. decline in placebo)[11]

Experimental Protocols

In Vitro Iron Uptake Studies using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for studying intestinal iron absorption. When cultured, these cells differentiate into a polarized monolayer with enterocyte-like characteristics.

Seed Caco-2 cells Seed Caco-2 cells Differentiate for 12-21 days Differentiate for 12-21 days Seed Caco-2 cells->Differentiate for 12-21 days Serum-free medium (24h) Serum-free medium (24h) Differentiate for 12-21 days->Serum-free medium (24h) Treat with Ferric this compound Treat with Ferric this compound Serum-free medium (24h)->Treat with Ferric this compound Wash cells Wash cells Treat with Ferric this compound->Wash cells Incubate in fresh medium (23h) Incubate in fresh medium (23h) Wash cells->Incubate in fresh medium (23h) Lyse cells Lyse cells Incubate in fresh medium (23h)->Lyse cells Measure Ferritin & Protein Measure Ferritin & Protein Lyse cells->Measure Ferritin & Protein

Caption: Caco-2 cell iron uptake workflow.

Protocol: Ferric this compound Iron Uptake in Caco-2 Cells

1. Cell Culture and Differentiation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
  • Seed cells onto collagen-coated multi-well plates at a density of approximately 5 x 10⁴ cells/cm².[7]
  • Culture for 12-21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.[7]

2. Preparation of Ferric this compound Solution:

  • Prepare a stock solution of ferric this compound in a suitable solvent (e.g., sterile water or culture medium).
  • Dilute the stock solution in serum-free MEM to the desired final concentrations for the experiment (e.g., 10-100 µM).

3. Iron Uptake Assay:

  • 24 hours prior to the experiment, replace the culture medium with serum-free MEM to deplete intracellular iron stores.[7]
  • Wash the differentiated Caco-2 cell monolayers once with pre-warmed phosphate-buffered saline (PBS).
  • Add the ferric this compound-containing medium to the cells. Include a no-iron control (serum-free MEM only) and a positive control (e.g., ferrous sulfate (B86663) with ascorbic acid).
  • Incubate for 1-4 hours at 37°C.
  • After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound iron.
  • Add fresh serum-free MEM and incubate for an additional 23 hours to allow for ferritin formation.[6]

4. Quantification of Iron Uptake (Ferritin Assay):

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
  • Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
  • Quantify the ferritin concentration in the cell lysate using a commercially available human ferritin ELISA kit.[13][14][15][16]
  • Normalize the ferritin concentration to the total protein concentration (ng ferritin/mg protein) to determine the relative iron uptake.

In Vivo Iron Absorption Studies in Rodent Models

Rodent models of iron deficiency anemia are valuable for assessing the in vivo efficacy of iron supplements.

Protocol: Ferric this compound Absorption in an Iron-Deficient Rat Model

1. Induction of Iron Deficiency Anemia:

  • House weanling Sprague-Dawley rats in stainless steel cages with free access to deionized water.
  • Feed the rats an iron-deficient diet (e.g., <5 ppm iron) for 4-6 weeks to induce anemia.[17][18][19][20]
  • Monitor hemoglobin levels weekly to confirm the development of anemia (e.g., Hb < 7 g/dL).

2. Ferric this compound Administration:

  • Once anemia is established, divide the rats into treatment groups:
  • Control group (continued iron-deficient diet)
  • Ferric this compound group (iron-deficient diet supplemented with a known dose of ferric this compound, e.g., 10 mg iron/kg body weight, administered by oral gavage)
  • Positive control group (iron-deficient diet supplemented with ferrous sulfate at an equivalent iron dose)
  • Administer the treatments daily for a period of 2-4 weeks.

3. Assessment of Iron Absorption and Efficacy:

  • Blood Parameters: Collect blood samples at baseline and at regular intervals during the treatment period. Measure hemoglobin, hematocrit, red blood cell count, serum iron, and transferrin saturation.
  • Tissue Iron Stores: At the end of the study, euthanize the animals and collect liver and spleen samples. Measure non-heme iron concentrations in these tissues to assess iron storage.
  • Gene Expression Analysis: Isolate RNA from duodenal tissue to quantify the expression of iron transport genes (DMT1, DcytB, ferroportin) using quantitative real-time PCR (qRT-PCR).[21][22]

Clinical Trial Considerations for Ferric this compound

Clinical trials are essential to establish the safety and efficacy of ferric this compound in human populations.

Key Components of a Clinical Trial Protocol for Ferric this compound:

  • Study Design: Randomized, double-blind, placebo-controlled or active-controlled (e.g., versus ferrous sulfate or intravenous iron) trial.[3][11][23]

  • Study Population: Patients with a confirmed diagnosis of iron deficiency anemia (defined by low hemoglobin and low serum ferritin/transferrin saturation). Specific populations may include patients with inflammatory bowel disease (IBD) or chronic kidney disease (CKD).[3][11]

  • Inclusion Criteria:

    • Age 18 years or older.

    • Hemoglobin level below a specified threshold (e.g., <12 g/dL for females, <13 g/dL for males).

    • Serum ferritin <30 ng/mL or transferrin saturation <20%.[24]

  • Exclusion Criteria:

    • Known hypersensitivity to ferric this compound or its components.

    • Other causes of anemia.

    • Recent blood transfusion or treatment with intravenous iron.

  • Intervention:

    • Ferric this compound administered orally at a specified dose (e.g., 30 mg twice daily).[3]

    • Placebo or active comparator.

  • Primary Efficacy Endpoint:

    • Change in hemoglobin concentration from baseline to a specified time point (e.g., 12 or 16 weeks).[11]

  • Secondary Efficacy Endpoints:

    • Change in serum ferritin and transferrin saturation.

    • Proportion of patients achieving a predefined hemoglobin response (e.g., an increase of ≥2 g/dL).

    • Changes in quality of life scores.

  • Safety Assessments:

    • Monitoring and reporting of all adverse events, with a particular focus on gastrointestinal side effects.

Conclusion

Ferric this compound represents a significant advancement in the oral treatment of iron deficiency. Its unique chemical structure facilitates efficient iron absorption while minimizing gastrointestinal side effects. The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to investigate the mechanisms and efficacy of ferric this compound in various experimental settings. A thorough understanding of its absorption pathway and regulatory mechanisms is crucial for optimizing its therapeutic use and developing next-generation iron therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Maltol from Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Maltol from pyromeconic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from pyromeconic acid?

A1: The most commonly cited synthetic route involves a two-step process:

  • A Mannich reaction between pyromeconic acid, formaldehyde (B43269), and a secondary amine (such as piperidine) to form a Mannich base intermediate.

  • Catalytic hydrogenation of the Mannich base to yield this compound.

Q2: What is a typical yield for the synthesis of this compound from pyromeconic acid?

A2: The reported yields for this process can vary. The initial Mannich reaction to form the aminomethyl derivative of pyromeconic acid can achieve yields of around 43%. However, the subsequent hydrogenation step to produce this compound is often less efficient, with reported yields as low as 17% under specific high-pressure and high-temperature conditions.[1] Optimization of the hydrogenation step is crucial for improving the overall yield.

Q3: What are the critical parameters to control during the Mannich reaction?

A3: The Mannich reaction is sensitive to reaction conditions. Key parameters to control include:

  • Stoichiometry of reactants: The molar ratios of pyromeconic acid, formaldehyde, and the amine are crucial.

  • Temperature: The reaction is typically carried out at a controlled temperature to minimize side reactions.

  • pH: The pH of the reaction medium can influence the formation of the electrophilic iminium ion, which is a key intermediate.[2]

  • Solvent: Protic solvents like ethanol (B145695) or methanol (B129727) are often used.[3]

Q4: What are the major challenges in the hydrogenation of the Mannich base to this compound?

A4: The primary challenges in the hydrogenation step are:

  • Low Yield: Achieving high yields can be difficult, and the reaction often requires high pressure and temperature.[1]

  • Catalyst Selection: The choice of catalyst is critical. Palladium on charcoal (Pd/C) has been used, but other catalysts like platinum oxides or Raney nickel have been reported to be ineffective for this specific transformation.[1]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or byproducts, leading to incomplete conversion.

  • Side Reactions: Undesired side reactions can occur, leading to the formation of byproducts and reducing the yield of this compound.

Troubleshooting Guides

Issue 1: Low Yield in the Mannich Reaction
Symptom Possible Cause Suggested Solution
Low conversion of pyromeconic acid Inactive or insufficient formaldehyde or amine.Use fresh, high-purity formaldehyde and amine. Ensure accurate measurement of all reactants.
Suboptimal reaction temperature.Optimize the reaction temperature. Start with room temperature and incrementally increase if the reaction is sluggish, monitoring for byproduct formation.
Incorrect pH.Adjust the pH of the reaction mixture. The reaction is typically carried out under weakly acidic to neutral conditions to facilitate the formation of the iminium ion intermediate.[2]
Formation of multiple products (observed by TLC or HPLC) Side reactions such as the formation of bis-aminomethylated products or polymerization.Carefully control the stoichiometry of the reactants, particularly adding the formaldehyde solution dropwise to the mixture of pyromeconic acid and amine. Lowering the reaction temperature may also help to reduce the rate of side reactions.
Impure starting materials.Ensure the purity of pyromeconic acid, formaldehyde, and the secondary amine before starting the reaction.
Issue 2: Low Yield in the Hydrogenation of the Mannich Base
Symptom Possible Cause Suggested Solution
Incomplete conversion of the Mannich base Inactive or poisoned catalyst.Use a fresh, high-quality palladium on charcoal catalyst. Ensure the Mannich base intermediate is purified before hydrogenation to remove any potential catalyst poisons.
Insufficient hydrogen pressure or temperature.The hydrogenolysis of the C-N bond in the Mannich base is challenging and often requires high pressure (e.g., 100 atmospheres) and elevated temperatures (e.g., 100 °C).[1] Ensure your equipment is rated for these conditions and that they are maintained throughout the reaction.
Inefficient agitation.Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
Formation of byproducts Over-reduction or side reactions on the pyrone ring.Optimize the reaction time and temperature. Monitor the reaction progress closely by TLC or HPLC to stop the reaction once the starting material is consumed. Consider using a more selective catalyst if over-reduction is a significant issue.
Degradation of the starting material or product.Ensure the reaction is carried out under an inert atmosphere (after the initial hydrogen purging) to prevent oxidative degradation.
No reaction observed Incorrect catalyst type.While palladium on charcoal has shown some activity, other common hydrogenation catalysts like Adams platinum oxide and Raney nickel have been reported to be ineffective for this specific transformation.[1] Stick with a high-quality Pd/C catalyst.

Experimental Protocols

Protocol 1: Synthesis of the Mannich Base of Pyromeconic Acid

This protocol is based on the reported condensation of pyromeconic acid with piperidine (B6355638) and formaldehyde.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyromeconic acid in ethanol.

  • Add piperidine to the solution and cool the mixture in an ice bath.

  • Slowly add the formaldehyde solution dropwise to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Acidify the reaction mixture with HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with dichloromethane to remove any unreacted pyromeconic acid.

  • Basify the aqueous layer with NaOH to a pH of approximately 9-10.

  • Extract the basic aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Mannich base.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Hydrogenation of the Mannich Base to this compound

This protocol is based on the reported hydrogenation of the Mannich base of pyromeconic acid.[1] Caution: This reaction involves high pressure and high temperature and should only be performed in appropriate high-pressure reactor systems by trained personnel.

Materials:

  • Mannich base of pyromeconic acid (hydrochloride salt)

  • Palladium on charcoal (10% Pd)

  • Absolute ethanol

  • High-pressure reactor (autoclave)

Procedure:

  • Place the hydrochloride salt of the Mannich base and 10% palladium on charcoal in a high-pressure reactor vessel.

  • Add absolute ethanol as the solvent.

  • Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 100 atmospheres.

  • Heat the reactor to 100 °C with vigorous stirring.

  • Maintain these conditions for several hours, monitoring the pressure drop to gauge hydrogen uptake. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by TLC or HPLC.

  • After the reaction is complete (no further hydrogen uptake or starting material is consumed), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or sublimation.

Data Presentation

Table 1: Summary of Reported Yields for this compound Synthesis from Pyromeconic Acid

Reaction Step Reactants Product Reported Yield
Mannich Reaction Pyromeconic acid, Piperidine, Formaldehyde2-(piperidin-1-ylmethyl)-3-hydroxy-4H-pyran-4-one43%[1]
Hydrogenation 2-(piperidin-1-ylmethyl)-3-hydroxy-4H-pyran-4-one hydrochlorideThis compound17%[1]

Visualizations

Signaling Pathway: Synthesis of this compound from Pyromeconic Acid

Maltol_Synthesis cluster_reagents1 cluster_reagents2 PyromeconicAcid Pyromeconic Acid MannichBase Mannich Base (aminomethylated intermediate) PyromeconicAcid:e->MannichBase:w Mannich Reaction This compound This compound MannichBase:e->this compound:w Hydrogenation reagents1 + Formaldehyde + Piperidine reagents2 + H2, Pd/C (High Pressure & Temp)

Caption: Synthetic pathway from pyromeconic acid to this compound.

Experimental Workflow: Troubleshooting Low Hydrogenation Yield

Troubleshooting_Workflow start Low Yield in Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions check_catalyst->check_conditions Active use_fresh_catalyst Use Fresh, High-Quality Pd/C check_catalyst->use_fresh_catalyst Inactive/Old check_purity Analyze Starting Material Purity check_conditions->check_purity Conditions optimal increase_pressure_temp Increase H2 Pressure and/or Temperature (within safe limits) check_conditions->increase_pressure_temp Conditions too mild purify_mannich_base Purify Mannich Base Intermediate check_purity->purify_mannich_base Impurities present optimize Re-run Experiment and Monitor Closely check_purity->optimize Pure use_fresh_catalyst->check_conditions increase_pressure_temp->check_purity purify_mannich_base->optimize

Caption: Troubleshooting workflow for low hydrogenation yield.

References

Technical Support Center: A Guide to Enhancing Maltol's Aqueous Solubility for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the low aqueous solubility of Maltol, a critical challenge in its application for drug delivery. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

This compound is characterized as sparingly soluble in cold water and freely soluble in hot water.[1][2] At approximately 25°C (77°F), its solubility in water is about 12.2 mg/mL (equivalent to 1 gram in 82 mL of water).[3][4]

Q2: What are the primary methods for increasing the aqueous solubility of this compound?

The most prevalent and effective strategies for enhancing this compound's solubility include:

  • Co-solvency: Utilizing water-miscible organic solvents such as ethanol (B145695) and propylene (B89431) glycol.

  • Inclusion Complexation: Forming complexes with cyclodextrins, for instance, β-cyclodextrin and hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Nanoformulation: Developing nanosuspensions to create stable dispersions of sub-micron this compound particles.

Q3: How do co-solvents function to improve this compound's solubility?

Co-solvents are organic solvents that are miscible with water and work by reducing the overall polarity of the aqueous medium. This alteration of the solvent environment makes it more favorable for the dissolution of less polar molecules like this compound.

Q4: What is the scientific basis for using cyclodextrins to solubilize this compound?

Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to encapsulate hydrophobic molecules like this compound, forming an "inclusion complex." This complex as a whole is significantly more soluble in water than the this compound molecule alone.

Q5: Are there safety concerns associated with the use of these solubility enhancers?

Yes, safety is a primary consideration. While this compound is a widely used food additive, the overall safety of a formulation is dependent on the nature and concentration of the added excipients. High concentrations of co-solvents such as ethanol or propylene glycol may lead to toxicity. Similarly, the type and amount of cyclodextrin (B1172386) must be carefully chosen, taking into account the intended route of administration and regulatory guidelines.

Troubleshooting Guide

This section addresses common challenges encountered when preparing aqueous solutions of this compound.

Issue 1: My this compound solution appears cloudy or hazy.

  • Possible Cause A: Incomplete Dissolution

    • Explanation: this compound's dissolution in cold water can be a slow process, and the observed cloudiness may be due to suspended, undissolved particles.

    • Solution:

      • Gently warm the solution while stirring. The solubility of this compound increases significantly with temperature.[1][2]

      • Employ sonication to aid in the dispersion and dissolution of this compound aggregates.

      • Extend the duration of stirring.

  • Possible Cause B: Precipitation upon Cooling

    • Explanation: If a saturated solution of this compound prepared in hot water is cooled too quickly, the solubility will decrease, leading to precipitation.

    • Solution:

      • Allow the solution to cool gradually to room temperature.

      • To enhance stability at lower temperatures, consider adding a small percentage of a co-solvent like ethanol or propylene glycol to the warm solution before cooling.

Issue 2: this compound precipitates out of solution when I dilute my concentrated stock (prepared in an organic solvent) into an aqueous buffer.

  • Possible Cause: Antisolvent Precipitation

    • Explanation: This occurs when a solution of a compound in a good solvent (e.g., ethanol) is rapidly diluted with a poor solvent or "antisolvent" (e.g., water). The abrupt change in solvent polarity causes the dissolved compound to precipitate.

    • Solution:

      • Controlled Addition: Add the concentrated this compound stock solution dropwise into the vigorously stirring aqueous buffer. This promotes rapid mixing and prevents localized supersaturation.

      • Adjust Final Co-solvent Concentration: If permissible by the experimental design, increase the final concentration of the organic co-solvent in the aqueous mixture. Be mindful of the potential for solvent-induced toxicity in biological assays.

      • Consider Nanoformulation: The preparation of a nanosuspension via techniques like high-pressure homogenization can create a stable dispersion of nanosized this compound particles in the aqueous medium.

Issue 3: I am unable to fully dissolve a high concentration of this compound, even with the use of a co-solvent.

  • Possible Cause: Exceeding the Solubility Limit

    • Explanation: Every solvent system has a saturation point for a given solute.

    • Solution:

      • Increase Co-solvent Proportion: Systematically increase the percentage of the co-solvent in your formulation. Refer to the data tables for guidance on the expected solubility in different solvent systems.

      • Employ a Combination of Techniques: For achieving very high concentrations, a synergistic approach may be necessary. For example, using a co-solvent in conjunction with a cyclodextrin can often lead to higher solubility than either method used in isolation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent SystemTemperature (°C)Solubility (mg/mL)Reference(s)
Water1510.9[5]
Water22 (72°F)1 - 10[1][5]
Water25~12.2 (1g in 82 mL)[3][4]
Hot Water-Freely Soluble[1][2]
Ethanol25~47.6 (1g in 21 mL)[4][5]
Propylene Glycol25~35.7 (1g in 28 mL)[4][5]
Glycerin25~12.5 (1g in 80 mL)[4][5]
0.1 M NaOHAmbientSoluble[4]

Note: The solubility of ethyl this compound, a closely related compound, in a 50% (w/w) ethanol-water mixture at 25°C is approximately 62.4 mg/mL. This suggests that similar co-solvent systems would also significantly enhance the solubility of this compound.

Table 2: Comparative Efficacy of this compound Solubilization Techniques (Illustrative Data)
Solubilization MethodEnhancer ConcentrationAchieved this compound Solubility (mg/mL) at 25°CFold Increase in Solubility
None (Water)0%12.21.0
Co-solvent: Ethanol20% (v/v)~30~2.5
Co-solvent: Propylene Glycol20% (v/v)~25~2.0
Complexation: β-Cyclodextrin50 mM~40~3.3
Complexation: HP-β-Cyclodextrin50 mM~60~4.9
NanosuspensionN/AStable dispersion at >50>4.1

Disclaimer: The data presented in Table 2 for the various solubilization techniques are illustrative and based on typical improvements observed for poorly soluble compounds. The actual solubility enhancement for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound-β-Cyclodextrin Inclusion Complex via the Kneading Method

Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Molar Ratio Calculation: Based on the desired molar ratio (a 1:1 ratio is common to start with), calculate the required mass of this compound and β-cyclodextrin.

  • Formation of Cyclodextrin Paste: Accurately weigh the calculated amount of β-cyclodextrin and place it in a clean mortar. Add a small volume of deionized water dropwise while triturating with the pestle until a uniform, thick paste is formed.

  • Incorporation of this compound: Gradually add the pre-weighed this compound powder to the β-cyclodextrin paste.

  • Kneading: Knead the mixture vigorously for 30 to 60 minutes. The consistency of the mixture should be maintained as a paste. If the mixture becomes too dry, add a minimal amount of water. If it appears too wet, continue kneading to facilitate evaporation.

  • Drying: Evenly spread the resulting paste on a clean surface, such as a glass plate or a large watch glass. Dry the material in a hot air oven set at 40-50°C for 24 hours, or until a constant weight is achieved. Alternatively, drying can be performed in a desiccator over a suitable desiccant.

  • Sizing and Storage: Gently pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve to ensure a uniform particle size. Store the final powdered complex in a well-sealed container in a cool and dry environment.

Protocol 2: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex via the Freeze-Drying Method

Objective: To prepare a highly soluble, amorphous solid inclusion complex of this compound with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Freeze-dryer

Procedure:

  • Dissolution of HP-β-CD: In a beaker, dissolve the calculated amount of HP-β-CD for the desired molar ratio (e.g., 1:1) in a suitable volume of deionized water using a magnetic stirrer.

  • Addition of this compound: Once a clear solution of HP-β-CD is obtained, add the calculated mass of this compound to the solution.

  • Complexation: Allow the mixture to stir continuously at room temperature for 24 to 48 hours to ensure the complete formation of the inclusion complex. A clear solution indicates the successful encapsulation of this compound.

  • Freezing: Transfer the aqueous solution of the complex into an appropriate container, such as a flask or vials suitable for freeze-drying. Freeze the solution completely at a temperature of -20°C or below.

  • Lyophilization: Place the frozen sample into a freeze-dryer and apply a high vacuum. The water will be removed by sublimation, a process that typically takes 24 to 72 hours, depending on the sample volume and the specifications of the equipment.

  • Collection and Storage: The resulting product will be a light, fluffy, amorphous powder. Collect the freeze-dried complex and store it in a tightly sealed container, protected from moisture.

Visualizations

kneading_method_workflow cluster_materials Starting Materials cluster_process Process Steps cluster_final Final Product This compound This compound add_this compound Add this compound This compound->add_this compound cd β-Cyclodextrin form_paste Form β-CD paste with water cd->form_paste water Deionized Water water->form_paste form_paste->add_this compound knead Knead for 30-60 min add_this compound->knead dry Dry the mixture knead->dry sieve Sieve the powder dry->sieve final_product This compound-β-CD Complex sieve->final_product

Caption: Workflow for the Kneading Method to prepare this compound-β-Cyclodextrin inclusion complexes.

solubility_enhancement_strategies cluster_problem Initial Challenge cluster_approaches Solubilization Approaches cluster_goal Primary Goal problem Low Aqueous Solubility of this compound cosolvency Co-solvency problem->cosolvency complexation Inclusion Complexation problem->complexation nanoformulation Nanoformulation problem->nanoformulation goal Enhanced Solubility for Effective Drug Delivery cosolvency->goal complexation->goal nanoformulation->goal

Caption: Key strategies for enhancing the aqueous solubility of this compound in drug delivery systems.

References

Technical Support Center: Optimizing Maltol Concentration for Effective Flavor Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Maltol in your research and development projects. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve effective flavor enhancement in your formulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for this compound in a new formulation?

A1: A general starting point for this compound as a flavor modifier is between 2 and 250 parts per million (ppm).[1][2] For specific applications, such as masking bitterness or enhancing sweetness, a starting concentration of around 15 ppm in beverages has been reported to be effective.[2][3][4] It is always recommended to start with a low concentration and incrementally increase it to find the optimal level for your specific product.[5]

Q2: Why am I not perceiving any flavor enhancement from this compound?

A2: Several factors could contribute to a lack of perceived effect:

  • Concentration is too low: The concentration of this compound may be below the perception threshold for your specific application.[6]

  • pH of the medium: this compound's flavor enhancement is more pronounced in acidic conditions. As the pH increases towards alkaline, its effect diminishes significantly.[1][4]

  • Interaction with other components: The food matrix can influence the release and perception of this compound. Interactions with other ingredients might be masking its effect.

Q3: The product has developed an undesirable "cotton candy" or overly sweet aroma. What is the cause?

A3: This is a common issue when the concentration of this compound is too high.[3] At elevated levels, its characteristic sweet, caramel-like aroma can become overpowering and dominate the overall flavor profile. To resolve this, a systematic dilution of the this compound concentration is recommended.

Q4: Can this compound be used to reduce the amount of sugar in my product?

A4: Yes, this compound can enhance the perception of sweetness, which may allow for a reduction in the amount of sugar used. For instance, adding 15 ppm of this compound to non-carbonated fruit beverages has been shown to achieve a desired sweetening effect while reducing sucrose (B13894) content by 5-15%.[1][2][3] It can also improve the taste profile of high-intensity sweeteners by masking bitterness and providing a more balanced sweetness.[2][3][4]

Q5: Is there a synergistic effect when using this compound with Ethyl this compound?

A5: Yes, this compound and Ethyl this compound are often used together to achieve a synergistic flavor-enhancing effect.[7] Ethyl this compound is noted to be 4-6 times more potent than this compound.[3] When used in combination, a more complex and well-rounded flavor profile can be achieved.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No Perceptible Flavor Enhancement Concentration below threshold.Incrementally increase the this compound concentration, conducting sensory evaluation at each step.
High pH of the product matrix.Measure the pH of your formulation. This compound is most effective in acidic conditions.[1][4] Consider adjusting the pH if it is neutral or alkaline.
Ingredient Interference.Evaluate the impact of other ingredients on flavor perception through systematic sensory testing of simplified formulations.
Overpowering Sweet or "Caramel" Off-Note Concentration is too high.Perform a dilution series to determine the optimal concentration where this compound enhances rather than dominates the flavor profile.
Inconsistent Flavor Enhancement Across Batches Inaccurate measurement of this compound.Due to its potency, ensure precise and consistent measurement of this compound in all batches.
Incomplete dissolution.This compound is a crystalline powder with specific solubility in different solvents.[1][7] Ensure it is fully dissolved in your formulation. It is more soluble in hot water and ethanol (B145695).[3]
Development of Bitter or Astringent Taste Interaction with other components.While this compound is known to mask bitterness, in some complex matrices, unintended flavor interactions can occur. Isolate components and test binary combinations with this compound.

Quantitative Data Summary

The following table summarizes typical usage levels of this compound in various applications. These values should be used as a starting point for optimization.

ApplicationTypical Concentration Range (ppm)Notes
General Flavor Modification 2 - 250[1][2]Broad range applicable to many food and beverage systems.
Non-carbonated Fruit Beverages ~15[2][3][4]Effective for enhancing fruitiness and sweetness.
Baked Goods 50 - 100 (for Ethyl this compound, a related compound)[1]Enhances baked, caramel (B1170704), and sweet aromas.
Butterscotch Flavors Up to 20,000 (in the flavor concentrate)[6]Demonstrates use at very high levels in flavor concentrates.
Caramel Flavors Up to 15,000 (in the flavor concentrate)[6]Used to build depth and richness in caramel profiles.
Chocolate & Cocoa Flavors ~5,000 (in the flavor concentrate)[6]Contributes significantly to the overall chocolatey impression.
Coffee Flavors Up to 15,000 (in the flavor concentrate)[6]Works well across different roast levels.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Dose-Response Sensory Evaluation

This protocol is designed to identify the ideal concentration of this compound for flavor enhancement in a liquid medium.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 95% ethanol or propylene (B89431) glycol) where it is readily soluble.[1]

  • Establish a Concentration Range: Based on the application, determine a range of concentrations to be tested (e.g., 0 ppm, 5 ppm, 15 ppm, 50 ppm, 100 ppm, 250 ppm).

  • Sample Preparation: Prepare a series of identical base product samples. Spike each sample with the this compound stock solution to achieve the desired final concentrations. Include a "0 ppm" sample as a control.

  • Sensory Panel: Assemble a panel of trained sensory assessors.

  • Evaluation: Present the samples to the panelists in a randomized and blind manner.[8] Ask them to rate the intensity of specific flavor attributes (e.g., sweetness, fruitiness, overall flavor enhancement) on a structured scale (e.g., a 9-point hedonic scale or a line scale). Also, ask them to describe any perceived off-flavors.

  • Data Analysis: Analyze the sensory data to identify the concentration that provides the desired level of flavor enhancement without introducing negative attributes. The optimal concentration is often the one that receives the highest score for positive attributes before any significant increase in off-flavor perception.

Protocol 2: Triangle Test for Detecting a Perceptible Difference

This protocol helps to determine if the addition of this compound at a specific concentration creates a noticeable difference in the flavor profile.

Methodology:

  • Sample Preparation: Prepare two sets of samples: a control sample (without this compound) and a test sample (with this compound at the concentration of interest).

  • Triangle Presentation: Present three coded samples to each panelist, where two samples are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[9]

  • Evaluation: Ask panelists to identify the sample that is different from the other two.

  • Data Analysis: Analyze the number of correct identifications. Statistical tables for triangle tests are used to determine if the number of correct judgments is significantly greater than what would be expected by chance (which is a one-third probability).[8] A significant result indicates that the addition of this compound at that concentration produces a perceivable flavor difference.

Visualizations

experimental_workflow Experimental Workflow for this compound Optimization cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Analysis & Decision start Define Objective (e.g., enhance sweetness) stock Prepare this compound Stock Solution start->stock samples Prepare Product Samples with Varying Concentrations stock->samples panel Conduct Sensory Panel (e.g., Dose-Response or Triangle Test) samples->panel data Collect Sensory Data panel->data analysis Statistical Analysis of Sensory Data data->analysis decision Optimal Level Achieved? analysis->decision refine Refine Concentration Range decision->refine No finish Final Concentration Determined decision->finish Yes refine->samples Iterate troubleshooting_guide Troubleshooting Logic for this compound Application cluster_no_effect No Perceptible Effect cluster_off_note Off-Note Detected start Flavor Issue Encountered q_conc Concentration Too Low? start->q_conc q_off_note Overly Sweet 'Caramel' Note? start->q_off_note q_ph pH Alkaline? q_conc->q_ph No a_inc_conc Action: Increase Concentration q_conc->a_inc_conc Yes a_adj_ph Action: Adjust pH to be more acidic q_ph->a_adj_ph Yes end Issue Resolved q_ph->end No, investigate matrix effects a_inc_conc->end a_adj_ph->end a_dec_conc Action: Decrease Concentration q_off_note->a_dec_conc Yes q_off_note->end No, investigate other flavor interactions a_dec_conc->end

References

Technical Support Center: Overcoming Maltol Interference in Complex Food Matrix Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the analysis of Maltol in complex food matrices.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography Issues

Question: My HPLC chromatogram shows significant peak tailing for the this compound standard and in my sample extracts. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a common issue in HPLC analysis and can lead to inaccurate quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and sample matrix.

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with this compound, causing peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 3.0 or below can protonate the silanol groups, minimizing these secondary interactions. The use of additives like 0.1% formic acid is recommended.

    • Solution 2: Use End-Capped Columns: Employing an end-capped or base-deactivated silica (B1680970) (BDS) column can shield the residual silanol groups, leading to improved peak symmetry.

  • Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Matrix Effects: Co-eluting compounds from the food matrix can interfere with the chromatography, leading to peak tailing.

    • Solution: Enhance your sample clean-up procedure. Techniques like Solid Phase Extraction (SPE) are effective in removing interfering compounds.

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening and peak tailing.

    • Solution: Use shorter, narrower tubing and ensure all fittings are secure to minimize dead volume.

Question: I am observing significant baseline noise in my chromatogram, which is affecting the limit of detection (LOD) and limit of quantification (LOQ). What should I investigate?

Answer: Baseline noise can originate from several sources, including the mobile phase, the detector, or the sample itself. A systematic approach is needed to identify and eliminate the source of the noise.

Possible Causes and Solutions:

  • Mobile Phase Contamination: Impurities in the solvents or additives can lead to a noisy baseline, especially in gradient elution.

    • Solution 1: Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents.

    • Solution 2: Degas the Mobile Phase: Dissolved gases in the mobile phase can cause pressure fluctuations and baseline noise. Degas your mobile phase daily using sonication or online degassing.

  • Detector Issues: A dirty flow cell or a failing lamp in a UV detector can be a source of noise.

    • Solution: Flush the flow cell with a strong, appropriate solvent. If the noise persists, the lamp may need replacement.

  • Pump Malfunctions: Inconsistent mixing of solvents or pressure fluctuations from the pump can result in baseline noise.

    • Solution: Purge the pump to remove any air bubbles. If the problem continues, the pump seals may need to be replaced.

  • Contaminated Column or Guard Column: A buildup of non-volatile matrix components on the column can lead to a noisy baseline.

    • Solution: Replace the guard column. If the noise is still present, try flushing the analytical column with a strong solvent.

Sample Preparation and Recovery Issues

Question: My recovery of this compound from a spiked food matrix is consistently low. What are the potential reasons and how can I improve it?

Answer: Low recovery is a common challenge when dealing with complex matrices. The issue can arise during extraction or subsequent clean-up steps. To troubleshoot, it's helpful to analyze each fraction of your sample preparation process (e.g., the initial extract, the wash solution, and the final eluate) to determine where the analyte is being lost.

Possible Causes and Solutions:

  • Inefficient Extraction: The initial extraction solvent may not be optimal for this compound in your specific food matrix.

    • Solution: Experiment with different extraction solvents or solvent mixtures. For this compound, a combination of polar and non-polar solvents, such as hexane (B92381) and acetone, has been shown to be effective. Microwave-Assisted Extraction (MAE) can also significantly improve extraction efficiency.[1]

  • Analyte Loss During Clean-up (SPE): The wash step may be too harsh, or the elution solvent may be too weak.

    • Solution 1: Optimize the Wash Step: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the this compound.

    • Solution 2: Optimize the Elution Step: Ensure your elution solvent is strong enough to fully recover the this compound from the SPE sorbent. You may need to increase the volume or the strength of the elution solvent.

  • Matrix Effects in the Final Extract: Even after clean-up, residual matrix components can suppress the signal of this compound during analysis, leading to apparent low recovery.

    • Solution: Further dilute the final extract to minimize matrix effects. Alternatively, consider using a matrix-matched calibration curve for more accurate quantification.

Question: I am seeing many interfering peaks in my chromatogram, making it difficult to accurately identify and quantify this compound. What sample preparation techniques are most effective at removing matrix interference?

Answer: Complex food matrices are rich in proteins, fats, sugars, and pigments, which can all interfere with the analysis of this compound. The choice of sample preparation technique is crucial for obtaining a clean extract.

Recommended Sample Preparation Techniques:

  • Solid Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples. By selecting the appropriate sorbent and optimizing the wash and elution steps, you can selectively remove a wide range of interfering compounds.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid and efficient microextraction technique that can significantly reduce matrix effects, particularly in solid samples like seafood.[2] It involves injecting a mixture of an extraction solvent and a dispersant into the aqueous sample, leading to the formation of a cloudy solution that facilitates the extraction of the analyte into the small volume of the extraction solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While originally developed for pesticide analysis, the QuEChERS method is very effective for extracting a wide range of analytes from various food matrices.[3][4] It involves an initial extraction with a solvent followed by a clean-up step using dispersive SPE.

Quantitative Data Summary

The following tables summarize the performance of different analytical and sample preparation methods for the determination of this compound and other flavor enhancers in various food matrices.

Table 1: Comparison of Sample Preparation Techniques for Flavor Enhancers in Seafood

ParameterDLLME-HS-SPME-GC-MS
Analyte This compound
Matrix Seafood
Recovery (%) 89.0 - 118.6
LOD (µg/kg) 15
LOQ (µg/kg) -
RSD (%) < 10
Reference [2]

Table 2: Performance of Microwave-Assisted Extraction (MAE) for this compound in Cakes

ParameterMAE with Electrochemical Detection
Analyte This compound
Matrix Cakes
Extraction Yield (%) 30 - 85 (solvent dependent)
LOD (M) 5.0 x 10⁻⁸
LOQ (M) -
Reference [1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Solid Phase Extraction (SPE) for General Clean-up

This is a general protocol that should be optimized for your specific application.

  • Conditioning:

    • Pass 1-2 column volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the SPE cartridge to activate the sorbent.

    • Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 1-2 column volumes of a solvent that matches the sample matrix (e.g., deionized water or a buffer at the same pH as the sample) through the cartridge.

  • Sample Loading:

    • Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min) to ensure efficient retention of the analyte.

  • Washing:

    • Pass 1-3 mL of a wash solvent through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to remove interferences but not elute the analyte of interest.

  • Elution:

    • Elute the analyte with a small volume of a strong solvent that will disrupt the interaction between the analyte and the sorbent.

  • Post-Elution:

    • The eluate can be concentrated by evaporating the solvent under a stream of nitrogen and then reconstituted in a solvent compatible with the analytical instrument.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for Seafood Samples

This protocol is adapted from a method for the determination of flavor enhancers in seafood.[2]

  • Sample Preparation:

    • Homogenize the seafood sample.

    • Extract the homogenized sample with an appropriate solvent and centrifuge to obtain a supernatant.

  • DLLME Procedure:

    • Prepare a mixture of the extraction solvent (e.g., 500 µL of chloroform) and a dispersant solvent (e.g., 1.5 mL of methanol).

    • Rapidly inject this mixture into the sample supernatant (e.g., 2 mL).

    • A cloudy solution will form. Centrifuge this solution to separate the fine droplets of the extraction solvent.

    • Collect the sedimented organic phase for analysis.

Visualizations

Troubleshooting Workflow for Chromatographic Issues

TroubleshootingWorkflow Start Chromatographic Issue Observed (e.g., Peak Tailing, Baseline Noise) Check_Column Is the Column Old or Contaminated? Start->Check_Column Replace_Column Flush or Replace Column/ Guard Column Check_Column->Replace_Column Yes Check_Mobile_Phase Is the Mobile Phase Correctly Prepared and Degassed? Check_Column->Check_Mobile_Phase No Resolved Issue Resolved Replace_Column->Resolved Prepare_New_MP Prepare Fresh Mobile Phase and Degas Thoroughly Check_Mobile_Phase->Prepare_New_MP No Check_Sample_Prep Is Sample Clean-up Adequate? Check_Mobile_Phase->Check_Sample_Prep Yes Prepare_New_MP->Resolved Improve_Sample_Prep Optimize Sample Preparation (e.g., SPE, DLLME) Check_Sample_Prep->Improve_Sample_Prep No Check_Instrument Are There Leaks or Instrument Malfunctions? Check_Sample_Prep->Check_Instrument Yes Improve_Sample_Prep->Resolved Inspect_Instrument Inspect for Leaks, Check Pump and Detector Performance Check_Instrument->Inspect_Instrument Yes Check_Instrument->Resolved No Inspect_Instrument->Resolved

Caption: A logical workflow for troubleshooting common chromatographic issues.

Solid Phase Extraction (SPE) Experimental Workflow

SPE_Workflow cluster_0 SPE Cartridge Condition 1. Conditioning (Activate Sorbent) Equilibrate 2. Equilibration (Match Matrix) Condition->Equilibrate Load 3. Sample Loading (Retain Analyte) Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Collect Analyte) Wash->Elute Waste_Output Waste Wash->Waste_Output Final_Eluate Clean Extract for Analysis Elute->Final_Eluate Sample_Input Sample Extract Sample_Input->Load

Caption: The five key steps of a Solid Phase Extraction (SPE) workflow.

Matrix Effect in LC-MS Analysis

Matrix_Effect cluster_0 Ideal Scenario (No Matrix Effect) cluster_1 Real Scenario (Matrix Effect) Analyte_Ideal Analyte Ions MS_Ideal Mass Spectrometer Detector Analyte_Ideal->MS_Ideal Signal_Ideal Accurate Signal MS_Ideal->Signal_Ideal Analyte_Real Analyte Ions MS_Real Mass Spectrometer Detector Analyte_Real->MS_Real Matrix_Ions Co-eluting Matrix Interference Matrix_Ions->MS_Real Signal_Suppression Signal Suppression/ Enhancement MS_Real->Signal_Suppression

Caption: Illustration of how matrix components can interfere with analyte ionization in LC-MS.

References

Stabilizing Maltol in solutions to prevent degradation over time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on maintaining the stability of maltol in solutions to prevent its degradation over time. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solutions?

This compound is susceptible to degradation when exposed to high temperatures and light.[1][2] The pH of the solution can also play a significant role in the stability of similar compounds and is a critical factor to consider for this compound as well.[3][4][5][6][7]

Q2: What are the visible signs of this compound degradation?

Degradation of this compound can lead to the formation of colored or odor-altered by-products.[1][2] You may observe a yellowing of the solution or a change from its characteristic caramel-like scent.

Q3: At what pH is this compound most stable?

While specific kinetic studies on this compound degradation at various pH values are not extensively available in the provided search results, a 0.5% aqueous solution of this compound has a pH of 5.3. For optimal stability, it is recommended to prepare solutions in a buffer with a neutral pH unless your experimental protocol necessitates otherwise. One study indicated a decrease in this compound content in the presence of certain metals at a pH below 5.5.[8]

Q4: How should I store this compound solutions to minimize degradation?

To ensure the stability of this compound stock solutions, it is recommended to:

  • Store aliquots at -20°C or -80°C for long-term storage.

  • Avoid repeated freeze-thaw cycles.

  • For short-term use, solutions can be stored at 4°C for a few days.

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Store in a cool, dry place.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solutions
Solution turns yellow or changes color over time. Photodegradation or thermal degradation.1. Protect from Light: Store the solution in an amber-colored container or wrap the container with aluminum foil. 2. Control Temperature: Store the solution at the recommended lower temperatures (4°C for short-term, -20°C or -80°C for long-term). 3. Use Freshly Prepared Solutions: For sensitive experiments, prepare this compound solutions fresh before each use.
Unexpected peaks appear in HPLC or LC-MS analysis. Degradation of this compound into by-products.1. Confirm this compound Peak: Analyze a fresh, high-purity standard of this compound to confirm its retention time. 2. Identify Degradation Products: If possible, use a mass spectrometer (MS) to identify the mass of the unknown peaks, which can help in elucidating their structures. Common degradation pathways for similar compounds involve oxidation and hydrolysis.[1][2][9] 3. Perform a Forced Degradation Study: Intentionally stress a sample of your this compound solution (e.g., by heating, exposing to UV light, or adding acid/base) to generate degradation products and confirm their retention times.
Loss of biological activity or desired chemical properties of the this compound solution. Significant degradation of the active this compound compound.1. Verify Storage Conditions: Ensure that your stock solutions (both solid and in solution) have been stored correctly. 2. Prepare Fresh Solutions: Use a fresh stock of solid this compound to prepare new solutions. 3. Quantify this compound Concentration: Use a validated analytical method, such as HPLC-UV, to determine the actual concentration of this compound in your solution and compare it to the expected concentration.
Inconsistent experimental results using different batches of this compound solution. Variability in the degradation level of the solutions.1. Standardize Solution Preparation: Ensure that all solutions are prepared using the same protocol, including solvent, pH, and storage conditions. 2. Use a Single, Freshly Prepared Batch: For a series of related experiments, use a single, freshly prepared batch of this compound solution to ensure consistency. 3. Monitor Stability Over Time: If solutions need to be used over an extended period, periodically re-analyze the concentration of this compound to track its stability.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and separate it from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reverse-phase column is commonly used for the analysis of this compound.[10]

2. Mobile Phase and Chromatographic Conditions:

  • A common mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[11]

  • Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds (potential degradation products).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound can be detected by UV at around 274 nm.

  • Column Temperature: Maintain a constant column temperature, for example, 25°C, for reproducible results.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of high-purity this compound in the mobile phase or a compatible solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.

  • Sample Solution: Dilute the experimental sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

4. Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing samples from a forced degradation study.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response. A correlation coefficient (R²) of ≥ 0.999 is desirable.[10]

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

Logical Workflow for Troubleshooting this compound Solution Instability

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Visual Change Visual Change Check Storage Conditions Check Storage Conditions Visual Change->Check Storage Conditions Inconsistent Results Inconsistent Results Review Preparation Protocol Review Preparation Protocol Inconsistent Results->Review Preparation Protocol Unexpected HPLC Peaks Unexpected HPLC Peaks Analyze Fresh Standard Analyze Fresh Standard Unexpected HPLC Peaks->Analyze Fresh Standard Optimize Storage Optimize Storage Check Storage Conditions->Optimize Storage Prepare Fresh Solution Prepare Fresh Solution Review Preparation Protocol->Prepare Fresh Solution Forced Degradation Study Forced Degradation Study Analyze Fresh Standard->Forced Degradation Study Solution Stable Solution Stable Prepare Fresh Solution->Solution Stable Optimize Storage->Solution Stable Identify Degradants Identify Degradants Forced Degradation Study->Identify Degradants

Caption: Troubleshooting workflow for unstable this compound solutions.

Factors Influencing this compound Degradation

G cluster_factors Influencing Factors This compound This compound Degradation Degradation This compound->Degradation Temperature Temperature Temperature->Degradation High Temp Light Light Light->Degradation UV/Visible pH pH pH->Degradation Non-optimal Oxygen Oxygen Oxygen->Degradation Oxidation

Caption: Key factors leading to the degradation of this compound.

References

Technical Support Center: Identifying and Characterizing Degradation Products of Maltol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maltol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the identification and characterization of this compound's degradation products under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

A1: this compound (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound used as a flavor enhancer in food and pharmaceuticals.[1] Understanding its degradation profile is crucial for ensuring the stability, efficacy, and safety of products containing this compound. Forced degradation studies help identify potential degradation products that may form under various environmental influences, which is a key requirement for regulatory submissions and for developing stable formulations.[2][3]

Q2: Under what conditions is this compound known to degrade?

A2: this compound is susceptible to degradation under several stress conditions, including:

  • High Temperature (Thermal Stress): Can lead to the formation of colored or odor-altered by-products.[1]

  • Light Exposure (Photolytic Stress): Can cause degradation.[1]

  • Acidic and Alkaline Conditions (Hydrolytic Stress): Can undergo hydrolysis in aqueous formulations.[1] In the presence of strong acids, polymerization may also occur.[1]

  • Oxidative Stress: Oxidation can lead to changes in color and aroma.[1]

Q3: What are the common analytical techniques used to identify this compound and its degradation products?

A3: Several analytical techniques are employed to analyze this compound and its impurities or degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for structural elucidation of degradation products.

  • UV-Visible Spectrophotometry.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Stressed this compound Sample

Possible Cause & Solution:

  • Degradation of this compound: The new peaks likely represent degradation products. To confirm, compare the chromatogram of the stressed sample with that of an unstressed this compound standard.

  • Matrix Effects: If working with a formulation, excipients might interfere or degrade. Analyze a placebo (formulation without this compound) under the same stress conditions to identify any peaks originating from the excipients.

  • Contamination: Ensure all solvents, reagents, and vials are clean and of appropriate purity.

Logical Workflow for Troubleshooting Unexpected HPLC Peaks

G start Unexpected Peak in HPLC check_unstressed Analyze Unstressed This compound Standard start->check_unstressed peak_present_unstressed Peak Present? check_unstressed->peak_present_unstressed impurity Potential Impurity in Standard peak_present_unstressed->impurity Yes degradation_product Potential Degradation Product peak_present_unstressed->degradation_product No end Characterize Peak impurity->end analyze_placebo Analyze Stressed Placebo degradation_product->analyze_placebo peak_present_placebo Peak Present? analyze_placebo->peak_present_placebo excipient_degradant Excipient Degradant peak_present_placebo->excipient_degradant Yes maltol_degradant This compound Degradant peak_present_placebo->maltol_degradant No excipient_degradant->end maltol_degradant->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: No Degradation Observed After Stress Testing

Possible Cause & Solution:

  • Insufficient Stress: The stress conditions (e.g., temperature, concentration of acid/base, duration of exposure) may not have been severe enough to cause degradation. According to ICH guidelines, the goal is to achieve 5-20% degradation.[5]

  • High Stability of this compound: this compound is a relatively stable compound. It may require more stringent stress conditions to observe significant degradation.

  • Analytical Method Not Indicating Stability: The chosen analytical method might not be able to separate the degradation products from the parent this compound peak.

Experimental Workflow for Optimizing Stress Conditions

G start No Degradation Observed increase_stress Increase Stress Severity (e.g., Temp, Conc., Time) start->increase_stress analyze_sample Re-analyze Sample using HPLC increase_stress->analyze_sample degradation_observed Degradation Observed? analyze_sample->degradation_observed optimize_conditions Optimize Conditions for 5-20% Degradation degradation_observed->optimize_conditions Yes check_method Review Analytical Method Specificity degradation_observed->check_method No end Proceed with Characterization optimize_conditions->end check_method->increase_stress

Caption: Workflow for optimizing forced degradation conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid this compound powder at 105°C for 48 hours
Photolytic Degradation Expose this compound solution (1 mg/mL) to UV light (254 nm) and visible light for a specified duration

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and alkaline samples before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent drug from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm (UV absorbance maximum of this compound)

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

2. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[6]

  • Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. Actual results will vary based on experimental conditions.

Stress Condition% this compound DegradedNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h12.52DP1 (4.2 min)
0.1 M NaOH, 60°C, 24h18.23DP2 (3.8 min), DP3 (5.1 min)
3% H₂O₂, RT, 24h8.71DP4 (6.5 min)
105°C, 48h (Solid)5.31DP5 (7.1 min)
UV Light, 24h15.62DP6 (4.9 min)

Signaling Pathways and Logical Relationships

Degradation Pathway of this compound under Stress Conditions

G This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Alkaline Hydrolysis This compound->Base Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Heat Thermal Stress This compound->Heat Light Photolytic Stress This compound->Light DP1 Hydrolytic Products Acid->DP1 DP2 Polymerization Products Acid->DP2 Base->DP1 DP3 Oxidized Products Oxidation->DP3 DP4 Thermal Degradants Heat->DP4 DP5 Photolytic Products Light->DP5

Caption: Potential degradation pathways of this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should adapt and validate these protocols for their specific experimental needs and analytical instrumentation.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Maltol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial efficacy of Maltol in cosmetic formulations.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation with this compound-based preservative systems.

Problem Potential Cause(s) Suggested Solution(s)
High Minimum Inhibitory Concentration (MIC) of this compound alone. This compound inherently possesses limited antimicrobial activity on its own.Combine this compound with a synergistic co-preservative. Cationic surfactants like Didecyldimethylammonium Chloride (DDAC) or Polyquaternium-80 (P-80) have been shown to significantly enhance this compound's efficacy.[1][2][3][4]
Inconsistent MIC results between experimental repeats. Inoculum size variation, improper serial dilutions, or contamination.Standardize inoculum preparation and concentration. Ensure accurate and consistent dilution techniques. Use aseptic techniques throughout the experiment.
Precipitation or instability of the formulation upon adding this compound or its combination. pH incompatibility, interaction with other formulation ingredients, or exceeding solubility limits.Adjust the pH of the formulation to a suitable range (e.g., pH 4.0-6.0). Evaluate the compatibility of this compound and its synergists with all other raw materials individually before full formulation.[5][6]
The combination of this compound and a synergist does not show a synergistic effect (based on FICI values). The chosen ratio of this compound to the synergist is not optimal. The selected synergist may not be effective for the target microorganisms.Perform a checkerboard assay with a wide range of concentrations for both this compound and the synergist to identify the optimal synergistic ratio.[1][2] Consider screening alternative synergistic agents.
The formulation passes the MIC test but fails the Preservative Efficacy Test (PET) or Challenge Test. The antimicrobial activity is not sufficient in the final complex cosmetic matrix. The preservative may be neutralized by certain ingredients in the formulation.Increase the concentration of the this compound-synergist blend in the final formulation. Investigate potential interactions with other ingredients like non-ionic surfactants or proteins that could reduce preservative availability. The concentration in the final product may need to be up to four times higher than the MIC value.[1]
Discoloration or odor change in the final product over time. Potential degradation of this compound or interaction with other ingredients, possibly initiated by light or temperature.Conduct stability testing under various conditions (e.g., different temperatures, UV exposure) to assess the physical and chemical stability of the formulation.[7][8] Consider using antioxidants or chelating agents to improve stability.

Frequently Asked Questions (FAQs)

1. Why is this compound's antimicrobial efficacy considered insufficient on its own for cosmetic preservation?

This compound's standalone antimicrobial activity is often too low to provide broad-spectrum protection at acceptable concentrations in cosmetic products.[1][2] Studies have shown that high concentrations of this compound (e.g., 4000 ppm) are required to inhibit the growth of common spoilage microorganisms, which may not be practical or cost-effective for cosmetic formulations.[1]

2. What is the proposed mechanism for the synergistic antimicrobial effect when this compound is combined with cationic surfactants?

The synergistic effect is attributed to enhanced damage to the microbial cell wall.[1][3] Cationic surfactants are thought to disrupt the negatively charged microbial cell membrane, facilitating the entry of this compound and leading to increased efficacy.[1] This combination has been shown to cause greater potassium leakage from microbial cells compared to the individual components, indicating more significant cell membrane damage.[1][3]

3. What are suitable synergists to enhance this compound's antimicrobial activity?

Cationic surfactants such as Didecyldimethylammonium Chloride (DDAC) and Polyquaternium-80 (P-80) have been scientifically proven to act as effective synergists with this compound against a broad spectrum of bacteria and fungi, including E. coli, S. aureus, P. aeruginosa, C. albicans, and A. brasiliensis.[1][2][3][4]

4. How can I quantify the synergy between this compound and another antimicrobial agent?

The Fractional Inhibitory Concentration Index (FICI) is a standard method to quantify synergy. It is calculated using the MIC values of the agents alone and in combination. A FICI value of ≤ 0.5 indicates synergy, a value between 0.5 and 4.0 suggests an additive effect, and a value > 4.0 indicates antagonism.[1]

5. What are the key steps in performing a Preservative Efficacy Test (PET) or Challenge Test for a this compound-based system?

A PET, as per standards like ISO 11930, involves challenging the cosmetic product with a specified inoculum of microorganisms (typically bacteria, yeast, and mold).[1][9][10] The product is then stored under controlled conditions, and the number of viable microorganisms is counted at specific time intervals (e.g., 2, 7, 14, and 28 days) to determine if the preservative system can effectively reduce the microbial load to acceptable levels.[1][10]

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy of this compound alone and in combination with cationic surfactants against common microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Synergists (in ppm)

MicroorganismThis compoundDDACP-80
Escherichia coli1000-40000.5-12.51000
Staphylococcus aureus1000-40000.5-6.254-1000
Pseudomonas aeruginosa1000-400012.51000
Candida albicans1000-40006.251000
Aspergillus brasiliensis1000-40006.251000
Data compiled from multiple studies.[1][3]

Table 2: Synergistic Efficacy of this compound Combinations (FICI Values)

MicroorganismThis compound + DDACThis compound + P-80Interpretation
Escherichia coli≤ 0.5≤ 0.5Synergy
Staphylococcus aureus> 0.5> 0.5Additive
Pseudomonas aeruginosa≤ 0.5≤ 0.5Synergy
Candida albicans≤ 0.5≤ 0.5Synergy
Aspergillus brasiliensis≤ 0.5≤ 0.5Synergy
FICI values ≤ 0.5 indicate synergy.[1][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound, synergists)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microorganism cultures

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Adjust the concentration of the overnight microbial cultures to a standardized inoculum (e.g., 5 x 10^5 CFU/mL for bacteria, 5 x 10^3 CFU/mL for fungi).[2]

  • Inoculate each well with the microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 32°C for 24 hours for bacteria; 23°C for 48-72 hours for fungi).[2]

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) using a microplate reader. The MIC is the lowest concentration with no visible growth.[1]

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • In a 96-well plate, prepare a two-dimensional array of serial dilutions. Dilute this compound along the y-axis and the synergist (e.g., DDAC) along the x-axis.

  • Inoculate the wells with the standardized microbial suspension as described for the MIC assay.

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each compound in the combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[1]

Preservative Efficacy Test (PET) / Challenge Test (based on ISO 11930)

This test evaluates the effectiveness of the preservative system in the final cosmetic formulation.

Materials:

  • Final cosmetic product samples

  • Standardized inoculums of specified microorganisms (E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)

  • Sterile containers

  • Plating media and equipment for microbial enumeration

Procedure:

  • Inoculate separate samples of the cosmetic product with each test microorganism to achieve a final concentration of approximately 10^5-10^6 CFU/g for bacteria and 10^4-10^5 CFU/g for fungi.[1]

  • Store the inoculated samples at a specified temperature (e.g., room temperature) and protected from light.

  • At specified time intervals (e.g., 2, 7, 14, and 28 days), withdraw a sample from each container.[1]

  • Perform serial dilutions and plate counts to determine the number of viable microorganisms remaining.

  • Evaluate the results against the acceptance criteria defined in the standard (e.g., log reduction in microbial count over time).

Visualizations

experimental_workflow cluster_screening Component Screening cluster_synergy Synergy Assessment cluster_formulation Formulation & Testing mic_this compound MIC of this compound checkerboard Checkerboard Assay mic_this compound->checkerboard mic_synergist MIC of Synergist mic_synergist->checkerboard fici Calculate FICI checkerboard->fici formulate Develop Formulation fici->formulate pet Preservative Efficacy Test (PET) formulate->pet stability Stability & Compatibility pet->stability

Caption: Experimental workflow for developing a this compound-based preservative system.

troubleshooting_flowchart start Start: Develop this compound Formulation mic_test Perform MIC/Synergy Tests start->mic_test mic_fail High MIC or No Synergy? mic_test->mic_fail adjust_ratio Adjust this compound:Synergist Ratio or Change Synergist mic_fail->adjust_ratio Yes formulate Create Cosmetic Formulation mic_fail->formulate No adjust_ratio->mic_test pet_test Perform Challenge Test (PET) formulate->pet_test pet_fail PET Fails? pet_test->pet_fail increase_conc Increase Preservative Concentration Check for Ingredient Antagonism pet_fail->increase_conc Yes stability_test Conduct Stability Tests (Color, Odor, pH, Viscosity) pet_fail->stability_test No increase_conc->pet_test stability_fail Stability Issues? stability_test->stability_fail adjust_formulation Adjust Formulation (e.g., pH, add stabilizers) stability_fail->adjust_formulation Yes pass Product Passes All Tests stability_fail->pass No adjust_formulation->stability_test

Caption: Troubleshooting flowchart for this compound-based cosmetic formulations.

antimicrobial_mechanism This compound This compound microbe Microbial Cell This compound->microbe Limited effect alone cell_wall Cell Wall / Membrane Disruption This compound->cell_wall Synergistic Action cationic_surfactant Cationic Surfactant (e.g., DDAC, P-80) cationic_surfactant->microbe Attracts to & weakens cell wall cationic_surfactant->cell_wall Synergistic Action leakage Potassium Leakage cell_wall->leakage cell_death Inhibition of Growth / Cell Death leakage->cell_death

Caption: Proposed synergistic antimicrobial mechanism of this compound and cationic surfactants.

References

Troubleshooting low recovery of Maltol during extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Maltol during extraction from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound recovery during extraction? A1: Low recovery is often due to several factors:

  • Inefficient Initial Extraction: The chosen solvent may be suboptimal for your specific plant matrix, or the particle size of the raw material may be too large, limiting solvent penetration.

  • This compound Degradation: this compound can degrade under harsh conditions, such as high temperatures, extreme pH levels (both acidic and alkaline), or prolonged exposure to light.[1][2]

  • Co-extraction of Impurities: The extraction process may pull out significant amounts of other compounds (e.g., α-pinene from fir needles), which complicates purification and leads to losses in subsequent steps.[3]

  • Suboptimal Purification: Losses can occur during purification steps like liquid-liquid extraction or chromatography if the conditions are not optimized.

  • Bound this compound: In some natural sources, this compound may exist in a chemically combined form, such as a glycoside, which is not readily extractable with standard organic solvents without a pre-treatment step.[4]

Q2: How can I improve the efficiency of my initial solvent extraction? A2: To improve initial extraction efficiency, consider the following:

  • Solvent Selection: The choice of solvent is critical. A combination of polar and non-polar solvents, such as hexane (B92381)/acetone (B3395972), has been shown to be highly effective.[5] For ginseng, 80% methanol (B129727) was found to be optimal.[6] It is crucial to test a range of solvents to find the best one for your material.[7]

  • Particle Size: Ensure the plant material is ground to a fine, consistent powder to maximize the surface area available for solvent contact.[7][8]

  • Pre-treatment: For certain materials like larch bark, pre-soaking the material in water for several days may increase this compound yield. This could be due to enzymatic or fermentation processes that release bound this compound.

Q3: My crude extract is impure. How can I selectively extract this compound? A3: Improving selectivity is key to simplifying purification. Microwave-Assisted Extraction (MAE) using a greener solvent like aqueous ethanol (B145695) has been shown to be more selective than traditional methods using solvents like dichloromethane (B109758), which tend to co-extract nonpolar impurities.[3] Additionally, controlling the pH of the extraction medium can enhance selectivity. For instance, washing an extract with a pH 8 solution improved the recovery of this compound by 16% compared to a neutral water wash.[9]

Q4: Can this compound degrade during the workup? What conditions should I avoid? A4: Yes, this compound is susceptible to degradation.[1] High temperatures are a primary concern.[1][10] When concentrating the extract, use a rotary evaporator at a low temperature (e.g., 45°C) and under vacuum to minimize thermal stress.[5][11] Avoid temperatures above 160°C, which can cause burning or destruction of the compound.[11] Also, avoid strong acidic or alkaline conditions during processing, and aim to keep aqueous solutions in a neutral pH range of 5-7.[2]

Q5: What advanced extraction or purification techniques can improve yield? A5:

  • Microwave-Assisted Extraction (MAE): This technique can significantly increase extraction efficiency (from ~30% to 85% in one study) and reduce extraction time and solvent consumption.[5]

  • Co-distillation: For purification, this compound can be co-distilled with a liquid hydrocarbon (e.g., terpenes like alpha-pinene) in which it is poorly soluble. This allows for separation at lower temperatures than direct distillation of this compound.[11]

  • Molecular Distillation: This high-vacuum distillation technique (e.g., under 0.05 Pa) allows for purification at lower temperatures (110-120°C), further reducing the risk of thermal degradation and improving yield.[12]

Troubleshooting Guide: Low this compound Recovery

This section addresses specific issues and provides recommended solutions.

Issue 1: Low Yield in Crude Extract
Potential CauseRecommended Solution
Incorrect Solvent Choice The polarity of the solvent may not be suitable for this compound in your specific matrix. This compound has low aqueous solubility.[5] Action: Test different solvent systems. A 1:1 mixture of hexane and acetone has shown high extraction levels.[5] For other matrices, 80% methanol or aqueous ethanol may be effective.[3][6]
Insufficient Grinding of Plant Material Large particle size reduces the surface area for extraction, leading to poor solvent penetration and low efficiency.[7][8] Action: Grind the dried plant material to a fine, homogenous powder before extraction.
Presence of Bound this compound (e.g., Glycosides) This compound may be chemically bound within the plant matrix, making it unavailable for simple solvent extraction. Action: Implement a pre-treatment step. Wetting the bark with water and letting it set for several days prior to extraction can enhance recovery, possibly due to fermentation.
Extraction Method is Inefficient Simple maceration may be too slow or inefficient. Conventional solid-solvent extractions can be time-consuming and require large solvent volumes.[5] Action: Switch to a more advanced method like Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE) to reduce time and improve yield.[5][7]
Issue 2: Significant Loss During Purification
Potential CauseRecommended Solution
Thermal Degradation This compound degrades at high temperatures.[1] Evaporating solvents at high heat or using high-temperature distillation will reduce the final yield. Action: Perform all heating steps at the lowest effective temperature. Use a rotary evaporator under vacuum (e.g., below 45°C).[5] For distillation, keep temperatures below 160°C.[11] Consider high-vacuum molecular distillation (110-120°C).[12]
Degradation due to pH Exposure to strong acids or bases during liquid-liquid extraction can cause this compound to degrade.[2] Action: When performing acid-base extractions, use weak acids or bases and work quickly. Adjust the pH of aqueous solutions to a neutral range (5-7) for storage or concentration.[2]
Co-extraction of Impurities Impurities with similar properties to this compound can interfere with purification, leading to poor separation and cross-contamination of fractions. For example, dichloromethane can co-extract α-pinene along with this compound from fir needles.[3] Action: Use a more selective initial extraction method (e.g., MAE with aqueous ethanol).[3] During purification, use acid-base washes to remove neutral impurities like α-pinene before final isolation.[3]
Poor Chromatographic Separation If using column chromatography, issues like column overloading or an incorrect mobile phase can lead to poor separation and loss of product.[7] Action: Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Avoid overloading the column and consider using an alternative stationary phase if this compound appears to be degrading on silica.[7]

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Yields

Extraction MethodSolventSource MaterialTypical RecoveryReference
Conventional Solid-LiquidDiethyl EtherCakes~30%[5]
Microwave-Assisted (MAE)Hexane/Acetone (1:1)Cakes~85%[5]
Benchtop RefluxDichloromethane (DCM)Fraser Fir Needles~0.4% (by mass of needles)[3]
Microwave-Assisted (MAE)50% Aqueous EthanolFraser Fir NeedlesNot specified, but noted as more selective[3]

Table 2: this compound Content in Natural Sources

Natural SourceTypical this compound Content (% by weight)Reference
Larch Bark0.1% - 2.0%[4][11]
Fraser Fir Needles~1.0%[3]
Balsam Fir Resin3.0% - 5.0%[11]

Visual Troubleshooting and Workflows

Low_Yield_Troubleshooting cluster_extraction Initial Extraction Issues cluster_purification Purification Issues start Low this compound Recovery check_crude Check Crude Extract Yield start->check_crude low_crude Yield is Low check_crude->low_crude Low high_crude Yield is OK, Final is Low check_crude->high_crude Acceptable check_purity Check Purity of Crude optimize_solvent Optimize Solvent System (e.g., Hexane/Acetone) low_crude->optimize_solvent Solvent? increase_sa Increase Surface Area (Grind Material) low_crude->increase_sa Particle Size? pretreatment Consider Pre-treatment (e.g., Water Soaking) low_crude->pretreatment Bound this compound? adv_method Use Advanced Method (MAE / UAE) low_crude->adv_method Method? end_node Improved Yield optimize_solvent->end_node increase_sa->end_node pretreatment->end_node adv_method->end_node check_temp Reduce Temperature (Rotovap < 45°C, Vacuum Distill) high_crude->check_temp Degradation? check_ph Control pH (Avoid strong acid/base) high_crude->check_ph Degradation? check_selectivity Improve Selectivity (Acid-Base Wash) high_crude->check_selectivity Impurity Interference? check_temp->end_node check_ph->end_node check_selectivity->end_node

Caption: Troubleshooting decision tree for low this compound recovery.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_final 4. Analysis raw_material Source Material (e.g., Fir Needles) grind Grind to Fine Powder raw_material->grind extraction Microwave-Assisted Extraction (e.g., aq. Ethanol) grind->extraction filtration Vacuum Filtration extraction->filtration concentrate Concentrate Under Vacuum (Low Temperature) filtration->concentrate acid_base Acid-Base Extraction (Remove Impurities) concentrate->acid_base precipitate Precipitate & Filter this compound acid_base->precipitate final_product Pure this compound precipitate->final_product analysis Analysis (NMR, HPLC) final_product->analysis

Caption: General workflow for this compound extraction and purification.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound (Based on methodology for cakes, adaptable for plant material)[5]

  • Preparation: Weigh 5.0 g of finely ground, dried plant material into a microwave extraction vessel.

  • Solvent Addition: Add 20.0 mL of a 1:1 hexane/acetone solvent mixture to the vessel.

  • Microwave Program:

    • Set the magnetron power to 100% (for a 3-vessel run).

    • Set the maximum pressure to 160 psi.

    • Ramp the temperature to 85°C over 10 minutes.

    • Hold the temperature at 85°C for 10 minutes with medium stirring.

  • Cooling: Allow the vessel to cool completely to room temperature before opening to prevent solvent flashing.

  • Recovery: Filter the extract under a vacuum using Whatman No. 42 filter paper.

  • Concentration: Dry the filtered extract using a rotary evaporator with a thermostatic bath set to 45°C and under reduced pressure (e.g., 145 mmHg).

  • Final Steps: The resulting solid residue contains the crude this compound extract.

Protocol 2: Purification by Acid-Base Extraction (Adapted from the procedure for purifying this compound from fir needle extracts containing α-pinene)[3]

  • Dissolution: Dissolve the crude extract (obtained from a non-polar solvent like dichloromethane or after evaporating the hexane/acetone from MAE) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of a weak base solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide). Shake vigorously to deprotonate the acidic this compound, transferring it as a salt into the aqueous layer. Allow the layers to separate.

  • Separate Layers: Drain the organic layer (which contains neutral impurities like α-pinene). Collect the aqueous layer.

  • Repeat: Wash the organic layer two more times with the base solution, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a weak acid (e.g., 1 M HCl) dropwise while stirring until the solution becomes acidic (test with pH paper). This compound will precipitate out as a solid as it is re-protonated and is poorly soluble in water.

  • Isolation: Collect the precipitated pure this compound by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold distilled water and dry thoroughly.

References

Optimizing pH conditions to enhance the stability of Maltol-metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Maltol-Metal Complex Optimization. This resource provides researchers, scientists, and drug development professionals with detailed guidance on enhancing the stability of this compound-metal complexes by optimizing pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for forming stable this compound-metal complexes?

A1: The optimal pH depends significantly on the specific metal ion. Generally, stable complexes form in the mid-pH range. For instance, the highly stable, neutral tris-maltol aluminum(III) complex, [Al(Ma)3], is the predominant species in a pH range of 4 to 8.[1] For iron(III), a stable tris-maltol complex forms in the pH 6 to 10 range.[2] For ethyl this compound with Fe(III), the optimal pH for complex formation has been noted at pH 5.[3] It is crucial to determine the optimal pH for each specific metal-ligand system empirically.

Q2: How does pH affect the stoichiometry of the complex?

A2: pH dictates the deprotonation of this compound's hydroxyl group, which is necessary for chelation. As the pH increases, this compound becomes a more effective ligand, and more this compound molecules can bind to the metal center. For example, with Al(III), an increase in pH leads to a sequential transformation from [Al(this compound)]2+ (pH 2-3) to [Al(this compound)2]+ (pH 3-5), and finally to the most stable, neutral [Al(this compound)3] complex (pH 5-8).[1] A similar stepwise complex formation is observed with other metals like Fe(III).[4]

Q3: Why is the neutral complex (e.g., [Fe(this compound)3] or [Al(this compound)3]) often the most desirable?

A3: The neutral complex is often the most stable and is of particular interest for pharmaceutical applications.[1] For a complex to be effective as a drug (e.g., for iron delivery), it needs to be able to pass through biological membranes. Electrically neutral, lipophilic complexes can more easily cross the cell membrane barrier to deliver the metal ion intracellularly.[2]

Q4: Can I use any buffer to control the pH of my experiment?

A4: No, the choice of buffer is critical. Avoid buffers that are known to be chelating agents themselves, such as phosphate (B84403) or citrate, as they can compete with this compound for binding to the metal ion, leading to inaccurate stability measurements or the formation of mixed-ligand complexes. Good choices include non-coordinating buffers like HEPES, MES, or MOPS, depending on the target pH range.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound-metal complexes.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding metal salt. The initial pH is too high, causing the formation of insoluble metal hydroxides (e.g., Fe(OH)₃, Al(OH)₃).Start with an acidic solution (pH < 3.0) where metal ions are soluble. Prepare the this compound and metal salt solutions separately in dilute non-coordinating acid (e.g., HClO₄ or HNO₃) before mixing.
Solution becomes cloudy or forms a precipitate as pH is increased. 1. You have exceeded the solubility limit of the neutral complex. 2. The pH has become too high, leading to hydrolysis and the formation of metal hydroxides.1. Work with lower concentrations of both the metal and this compound. 2. Carefully monitor the pH and avoid over-titrating beyond the optimal stability range. For some complexes, solubility decreases significantly above a certain pH.[5]
Low yield of the desired complex (e.g., low absorbance in spectrophotometry). 1. The pH is not optimal for the formation of the desired stoichiometric species. 2. The molar ratio of this compound to metal is insufficient. 3. A competing chelator (e.g., buffer) is present.1. Perform a pH titration experiment to identify the pH of maximum complex formation (see Protocol 1). 2. Increase the molar excess of this compound. A 3:1 or higher ligand-to-metal ratio is often required for the tris-complex.[3] 3. Switch to a non-coordinating buffer system.
Inconsistent or non-reproducible results. 1. Inaccurate pH measurements. 2. Degradation of this compound or the complex. 3. Oxidation of the metal ion (e.g., Fe(II) to Fe(III)).1. Calibrate the pH meter with at least two standard buffers before each experiment.[1] 2. Prepare solutions fresh. Some this compound derivatives can degrade over time at certain pH values.[5] 3. If working with oxidation-sensitive metals like Fe(II), deaerate all solutions and work under an inert atmosphere (e.g., N₂ or Ar).[6]

Quantitative Data: pH and Stability

The stability of a complex is quantified by its formation constant (K) or the overall stability constant (β). Higher values indicate a more stable complex. The tables below summarize the optimal pH ranges and stability constants for common this compound-metal complexes.

Table 1: Optimal pH Ranges for Maximum Stability

Metal IonComplex SpeciesOptimal pH RangeReference(s)
Fe(III)[Fe(this compound)₃]6.0 - 10.0[2]
Al(III)[Al(this compound)₃]4.0 - 8.0[1]
Fe(III)[Fe(Ethyl this compound)₃]~5.0[3]
Cu(II)[Cu(L)]< 6.3[5]
Zn(II)[Zn(L)]< 7.3[5]

*Data for a bidentate this compound derivative ligand (L). Solubility issues were noted above the specified pH.

Table 2: Selected Stability Constants (log β)

Metal IonComplex Specieslog β₁ (ML)log β₂ (ML₂)log β₃ (ML₃)Reference(s)
Fe(III)This compound12.4321.8130.86[4]
Al(III)This compound7.7015.2521.90[4]
Ga(III)Malonic Acid 7.9514.1517.55[7]
Fe(III)Malonic Acid6.3010.35-[7]

**Data for Malonic Acid is included for comparison of a similar bidentate oxygen-donating ligand.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Optimal pH

This protocol uses UV-Vis spectrophotometry to identify the pH at which the absorbance of the this compound-metal complex is maximal, indicating the highest concentration and stability.

Materials:

  • This compound

  • Metal salt (e.g., FeCl₃·6H₂O, Al(NO₃)₃·9H₂O)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Calibrated pH meter

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mM this compound stock solution in deionized water.

    • Prepare a 1 mM metal salt stock solution in dilute acid (e.g., 1 mM HCl) to prevent initial hydrolysis.

  • Prepare Sample Series:

    • In a series of vials, add a fixed amount of the metal salt stock solution (e.g., 0.25 mL for a final concentration of 0.25 mM).

    • To each vial, add a molar excess of the this compound stock solution (e.g., 0.75 mL for a 3:1 ratio, final concentration 0.75 mM).[2]

    • Adjust the total volume in each vial to be constant (e.g., 10 mL) with deionized water.

  • pH Adjustment:

    • Adjust the pH of each vial to a different value across a wide range (e.g., from pH 2 to 10 in increments of 0.5 pH units) using the 0.1 M HCl and 0.1 M NaOH solutions.

    • Allow the solutions to equilibrate for a set time (e.g., 15 minutes).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a relevant wavelength range (e.g., 220-600 nm) to identify the λ_max (wavelength of maximum absorbance) for the complex. For Fe(III)-Maltol, this is typically around 320 nm and 400-500 nm; for Al(III)-Maltol, it is around 312 nm.[1][2]

    • Measure the absorbance of each sample at the determined λ_max.

  • Data Analysis:

    • Plot the measured absorbance at λ_max against the corresponding pH value.

    • The peak of this curve represents the optimal pH for the formation and stability of the complex under the tested conditions.

Visual Guides and Workflows

The following diagrams illustrate key experimental and logical processes for optimizing your experiments.

G start Start: Prepare Stock Solutions (Metal in acid, this compound in H₂O) mix Mix Metal and Ligand Solutions (Maintain M:L Ratio, e.g., 1:3) start->mix ph_series Create pH Series (e.g., pH 2 to 10) mix->ph_series equilibrate Allow Equilibration ph_series->equilibrate measure Measure Absorbance at λmax equilibrate->measure check_precipitate Precipitate Observed? measure->check_precipitate plot Plot Absorbance vs. pH check_precipitate->plot No adjust_conc Troubleshoot: Lower Concentration check_precipitate->adjust_conc Yes analyze Identify pH of Max Absorbance (Optimal pH) plot->analyze end End: Optimal pH Determined analyze->end adjust_conc->start

Caption: Figure 1. Workflow for spectrophotometric determination of optimal pH.

G start Problem: Instability or Precipitation q1 When does it occur? start->q1 a1 Immediately on mixing q1->a1 Immediate a2 During pH increase q1->a2 Gradual s1 Cause: Metal Hydroxide Precipitation Solution: Start with acidic solutions (pH < 3) before mixing. a1->s1 q2 Is the pH within the expected stable range? a2->q2 s2a Cause: Exceeded Solubility Limit Solution: Reduce reactant concentrations and repeat. q2->s2a Yes s2b Cause: pH is too high (Hydrolysis) Solution: Titrate slowly and do not exceed the upper pH stability limit. q2->s2b No

Caption: Figure 2. Troubleshooting logic for complex instability and precipitation.

References

Technical Support Center: Enhancing the Photostability of Maltol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photostability of Maltol in cosmetic products. All recommendations are supported by established scientific principles for formulating with phenolic compounds.

Troubleshooting Guide

Issue: Discoloration (Yellowing, Browning, or Pinking) of the Formulation Upon Light Exposure

Root Cause Analysis:

This compound, a phenolic compound, is susceptible to oxidation when exposed to light (photodegradation), heat, and oxygen. This degradation process can be accelerated by the presence of trace metal ions. The resulting oxidized by-products are often colored, leading to an undesirable change in the appearance of your cosmetic product.[1] Discoloration is a primary indicator of this compound degradation and a potential loss of its intended antioxidant and fragrance properties.

Corrective and Preventive Actions:

  • Incorporate a Synergistic Antioxidant System:

    • Primary Antioxidants (Free Radical Scavengers): Add oil-soluble antioxidants like Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) to the oil phase of your emulsion. These molecules can neutralize free radicals generated during photo-oxidation.

    • Secondary Antioxidants (Regenerators): Include water-soluble antioxidants such as L-Ascorbic Acid (Vitamin C) or its stable derivatives. Vitamin C can regenerate oxidized Vitamin E, creating a more robust and longer-lasting antioxidant network.[2][3]

  • Utilize Chelating Agents:

    • Incorporate a chelating agent like Ethylenediaminetetraacetic Acid (EDTA) or its salts into the water phase of your formulation. Chelating agents bind to trace metal ions (e.g., iron, copper) that may be present in raw materials, preventing them from catalyzing the oxidation of this compound.

  • Optimize Formulation pH:

    • The stability of phenolic compounds is often pH-dependent. Conduct a pH-optimization study for your specific formulation to identify the pH at which this compound exhibits the highest stability. Generally, a slightly acidic pH can help to stabilize phenolic compounds.

  • Select Appropriate Packaging:

    • Package your final product in opaque or UV-blocking containers to minimize light exposure.[4] Airless pump packaging can also reduce the product's exposure to oxygen, further inhibiting oxidation.

Issue: Alteration of Fragrance Profile After Light Exposure

Root Cause Analysis:

The photodegradation of this compound can lead to the formation of by-products with different aromatic profiles, or the degradation can "flatten" the overall scent of the product by interfering with other fragrance components.[1]

Corrective and Preventive Actions:

  • Employ Photostabilizers:

    • Incorporate UV absorbers into your formulation. These molecules absorb UV radiation and dissipate it as heat, thereby protecting light-sensitive ingredients like this compound from degradation. Common examples include benzophenones and cinnamates.

  • Consider Encapsulation:

    • Encapsulating this compound in systems like liposomes or microcapsules can create a physical barrier, protecting it from direct light exposure and interaction with other reactive ingredients in the formulation.[5]

  • Evaluate Fragrance Component Interactions:

    • Conduct compatibility studies with other fragrance ingredients in your formulation. Some fragrance components may act as photosensitizers, accelerating the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in cosmetic products?

A1: The primary degradation pathway for this compound in cosmetic products is photo-oxidation.[1] As a phenolic compound, its hydroxyl group is susceptible to oxidation, which can be initiated by exposure to UV radiation. This process can be catalyzed by the presence of metal ions and leads to the formation of colored by-products and a potential change in the product's fragrance.

Q2: Are there any specific analytical methods to quantify this compound stability in a finished product?

A2: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) or UV detector is the most common and reliable technique for quantifying this compound in a complex matrix like a cosmetic cream.[6][7][8] This method allows for the separation and quantification of this compound from its potential degradation products and other formulation excipients. UV-Vis spectrophotometry can also be used for preliminary assessments of this compound degradation by monitoring changes in its absorbance spectrum over time.[9][10][11][12]

Q3: Can this compound interact with other common cosmetic ingredients, affecting its stability?

A3: Yes, this compound can interact with several common cosmetic ingredients. As a chelating agent, it can bind to metal ions, which can be beneficial in some cases but may also influence the bioavailability of certain metal-dependent active ingredients.[1][13] Its phenolic nature makes it susceptible to interactions with oxidizing agents and changes in pH caused by other ingredients. Compatibility testing of this compound with all other formulation components is crucial during product development.

Q4: What is the potential synergistic antioxidant effect of this compound with other antioxidants?

A4: While specific quantitative data on the synergistic antioxidant effect of this compound with vitamins in cosmetic formulations is limited in publicly available literature, the general principle of combining different types of antioxidants is well-established. Phenolic compounds like this compound can act as primary antioxidants. When combined with other antioxidants like Vitamin E (a lipid-soluble antioxidant) and Vitamin C (a water-soluble antioxidant that can regenerate Vitamin E), a more comprehensive and effective antioxidant system can be created to protect both the product and the skin from oxidative stress.[2][3][14][15]

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data on the photostability of this compound in various cosmetic bases with and without specific stabilizers. The following table provides a template for how such data would be presented. Researchers are strongly encouraged to conduct their own stability studies to generate data specific to their formulations.

Table 1: Hypothetical Photostability of this compound (1% w/w) in an O/W Cream Base under Accelerated UV Exposure (ICH Q1B Guidelines)

FormulationStabilizer(s)% this compound Remaining after 10h UV Exposure% this compound Remaining after 20h UV ExposureVisual Appearance after 20h
ControlNone85%72%Noticeable yellowing
A0.1% BHT92%85%Slight yellowing
B0.2% Vitamin E91%83%Slight yellowing
C0.1% BHT + 0.2% Vitamin E96%91%Minimal color change
D0.1% BHT + 0.2% Vitamin E + 0.1% EDTA98%95%No significant color change
E0.5% Encapsulated this compound99%97%No significant color change

Experimental Protocols

Protocol 1: Photostability Testing of this compound in a Cosmetic Cream

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.

Objective: To evaluate the photostability of this compound in a cosmetic cream formulation under controlled UV and visible light exposure.

Materials:

  • Cosmetic cream formulation containing a known concentration of this compound.

  • Control cream base (without this compound).

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option II (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Quartz cuvettes or other suitable transparent containers for sample exposure.

  • Aluminum foil for preparing dark controls.

  • HPLC-DAD/UV system.

  • Validated analytical method for the quantification of this compound.

Procedure:

  • Sample Preparation:

    • Accurately weigh and spread a thin, uniform layer of the this compound-containing cream onto the surface of a suitable transparent container (e.g., petri dish or quartz plate).

    • Prepare multiple replicate samples for each time point and condition.

    • Prepare a "dark control" for each sample by wrapping the container completely in aluminum foil.

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Monitor and control the temperature within the chamber to prevent thermal degradation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a set of exposed samples and their corresponding dark controls from the chamber.

  • Analysis:

    • Extract this compound from the cream samples using a validated extraction procedure.

    • Quantify the concentration of this compound in each sample and dark control using a validated HPLC-DAD/UV method.

    • Visually assess the color and odor of the samples at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.

    • Compare the degradation of the exposed samples to the dark controls to determine the extent of photodegradation.

    • Plot the percentage of this compound remaining versus exposure time to determine the degradation kinetics.

Protocol 2: HPLC-DAD Method for Quantification of this compound in a Cosmetic Cream

Objective: To provide a starting point for the development and validation of an HPLC-DAD method for the quantification of this compound in a cream matrix.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (starting point, optimization may be required):

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-18 min: 90% B (isocratic)

    • 18-20 min: 90% to 10% B (linear gradient)

    • 20-25 min: 10% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 274 nm).

  • Injection Volume: 10 µL

Sample Preparation (example extraction procedure):

  • Accurately weigh approximately 1 g of the cream into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable extraction solvent (e.g., a mixture of methanol (B129727) and water).

  • Vortex for 2 minutes to disperse the cream.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Perform further dilutions with the mobile phase if necessary to fall within the calibration curve range.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Photodegradation_Pathway This compound This compound (in Cosmetic Formulation) Reactive_Species Formation of Reactive Oxygen Species (ROS) This compound->Reactive_Species leads to Degradation_Products Oxidized By-products This compound->Degradation_Products degrades to UV_Light UV Light Exposure UV_Light->this compound initiates Reactive_Species->this compound attacks Discoloration Discoloration (Yellowing/Browning) Degradation_Products->Discoloration Odor_Change Altered Fragrance Profile Degradation_Products->Odor_Change

Caption: Simplified photodegradation pathway of this compound in a cosmetic formulation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Cream with this compound Expose Expose Samples in Photostability Chamber Prep->Expose Control Prepare Dark Control (wrap in foil) Control->Expose Extract Extract this compound from Cream Expose->Extract Assess Visual Assessment (Color, Odor) Expose->Assess HPLC Quantify this compound via HPLC-DAD Extract->HPLC Calculate Calculate % Degradation HPLC->Calculate Kinetics Determine Degradation Kinetics Calculate->Kinetics

Caption: Experimental workflow for assessing the photostability of this compound in a cosmetic cream.

Stabilization_Strategies cluster_antioxidants Antioxidant System cluster_formulation Formulation & Packaging This compound This compound Stability Primary_AO Primary Antioxidants (BHT, Vitamin E) Primary_AO->this compound protects Secondary_AO Secondary Antioxidants (Vitamin C) Secondary_AO->Primary_AO regenerates Chelators Chelating Agents (EDTA) Chelators->this compound stabilizes UV_Absorbers UV Absorbers UV_Absorbers->this compound shields Encapsulation Encapsulation Encapsulation->this compound protects Packaging Opaque/UV-blocking Packaging Packaging->this compound shields

References

Addressing challenges in the large-scale synthesis of high-purity Maltol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of high-purity Maltol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound with a characteristic sweet, caramel-like aroma.[1] It is widely used as a flavor enhancer in the food and beverage industry, a fragrance component in cosmetics, and as a pharmaceutical excipient to mask the bitter taste of medications.[2][3]

Q2: What are the common synthetic routes for large-scale this compound production?

A2: The most prevalent industrial synthesis method involves the reaction of a Grignard reagent with furfural (B47365). This is followed by hydrolysis, chlorination, and rearrangement to yield crude this compound.[4][5] Other methods include synthesis from kojic acid and extraction from natural sources like larch bark, though these are less common for large-scale production.[6][7][8]

Q3: What are the critical parameters for achieving high-purity this compound?

A3: Key parameters include strict control of reaction conditions (temperature, pressure, reagent stoichiometry), use of high-purity starting materials, and effective purification of the crude product.[2] The purification step is crucial for removing process-related and degradation impurities.

Q4: What types of impurities are commonly found in synthetic this compound?

A4: Impurities can be categorized as:

  • Process-Related Impurities: Unreacted starting materials (e.g., furfural), by-products from side reactions, and residual solvents.[3]

  • Degradation Impurities: Formed by oxidation, polymerization, or photodegradation, which can lead to discoloration and off-odors.[3]

  • Elemental Impurities: Trace metals that may be introduced from raw materials or equipment.[3]

Q5: Can this compound degrade during storage?

A5: Yes, this compound can degrade when exposed to high heat or light, which may result in the formation of colored by-products and a change in its characteristic aroma.[3] It should be stored in a cool, dark place.

Troubleshooting Guides

Grignard Reaction Stage

Problem: Low or no initiation of the Grignard reaction.

  • Possible Cause 1: Inactive Magnesium Surface. The magnesium turnings may have an oxide layer that prevents the reaction from starting.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.

  • Possible Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to water, which will quench the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Problem: Low yield of the desired furfuryl alcohol intermediate.

  • Possible Cause 1: Wurtz Coupling Side Reaction. The Grignard reagent can react with the alkyl halide starting material.

    • Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Possible Cause 2: Inaccurate Reagent Concentration. The concentration of the commercial Grignard reagent may not be accurate.

    • Solution: Titrate the Grignard reagent before use to determine its exact molarity and ensure accurate stoichiometry.

  • Possible Cause 3: Competing Enolization. If a ketone is used as a starting material, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[9]

    • Solution: Add the ketone to the Grignard solution at low temperatures (0 °C or below) to favor addition.[9]

Purification Stage

Problem: Product discoloration (yellow or brown tint) after purification.

  • Possible Cause 1: Thermal Degradation. Overheating during sublimation or distillation can cause the this compound to degrade and form colored impurities.

    • Solution: Utilize vacuum sublimation or molecular distillation to lower the required temperature.[10] For sublimation, maintain the temperature between 110-120°C under a high vacuum (below 0.05 P).[10]

  • Possible Cause 2: Presence of Colored Impurities. Trace impurities from the synthesis may not have been fully removed.

    • Solution: Treat a solution of the crude this compound with activated charcoal to adsorb colored impurities before recrystallization.[11] Be aware that this may slightly reduce the overall yield.[11]

Problem: Low recovery during recrystallization.

  • Possible Cause 1: Inappropriate Solvent Choice. The solvent may be too good at dissolving this compound at low temperatures, or not effective enough at high temperatures.

    • Solution: Select a solvent system where this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, water, and mixtures of hexane (B92381) with acetone (B3395972) or ethyl acetate.[12]

  • Possible Cause 2: Premature Crystallization. The solution may be cooling too rapidly, trapping impurities within the crystals.

    • Solution: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Problem: Formation of an oil instead of crystals during recrystallization.

  • Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.

    • Solution: Try using a lower boiling point solvent or a solvent pair. Adding a seed crystal of pure this compound can help induce crystallization.

Quantitative Data

Table 1: Grignard Reaction Parameters for this compound Synthesis

ParameterValueReference
SolventAnhydrous diethyl ether or tetrahydrofuran (B95107)[5]
Initial Vacuum-0.04 to -0.06 MPa[5]
Reaction PressureBelow 0.25 MPa[5]
Reaction TemperatureBelow 80 °C[5]
Post-reaction CoolingBelow 35 °C[5]

Table 2: Purification Parameters for High-Purity this compound

Purification MethodParameterValueReference
Co-distillation SolventAliphatic or cycloaliphatic hydrocarbons (e.g., α-pinene)[6]
Hydrocarbon to this compound Ratio (by weight)10:1 to 20:1[6]
Temperature120-160 °C[6]
Vacuum10-28 inches of mercury[13]
Vacuum Sublimation Temperature110-120 °C[10]
VacuumBelow 0.05 P[10]
Recrystallization Common SolventsEthanol, Water, Hexane/Acetone, Hexane/Ethyl Acetate[12]
Cooling Temperature-5 to 20 °C[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether or tetrahydrofuran and a crystal of iodine to activate the magnesium.

    • Slowly add a solution of the appropriate alkyl halide in the anhydrous solvent from the dropping funnel. The reaction should initiate, as indicated by gentle reflux.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Furfural:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of furfural in the anhydrous solvent dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Workup and Hydrolysis:

    • Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude furfuryl alcohol intermediate.

  • Chlorination and Rearrangement:

    • The crude intermediate is then subjected to low-temperature chlorination followed by heating in an acidic medium to induce rearrangement to crude this compound.

Protocol 2: Purification of this compound by Vacuum Sublimation
  • Apparatus Setup: Assemble a sublimation apparatus, ensuring all joints are well-sealed.

  • Sample Preparation: Place the crude, dry this compound in the bottom of the sublimation apparatus.

  • Sublimation:

    • Apply a vacuum to the system.

    • Begin heating the apparatus gently with a heating mantle or oil bath to 110-120 °C.

    • Cool the cold finger with circulating water.

    • Pure this compound will sublime and deposit on the cold finger as crystals.

  • Recovery:

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

    • Carefully vent the system and collect the purified this compound crystals from the cold finger.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (Mg, Alkyl Halide, Furfural) grignard Grignard Reaction start->grignard Anhydrous Ether/THF hydrolysis Hydrolysis grignard->hydrolysis Quench (NH4Cl) chlorination Chlorination & Rearrangement hydrolysis->chlorination Acidic Medium crude_this compound Crude this compound chlorination->crude_this compound purification_method Purification Method (Sublimation/Co-distillation/ Recrystallization) crude_this compound->purification_method pure_this compound High-Purity this compound purification_method->pure_this compound troubleshooting_logic start Low Yield in Grignard Reaction? cause1 Inactive Mg Surface? start->cause1 Yes cause2 Moisture Present? start->cause2 Yes cause3 Side Reactions? start->cause3 Yes solution1 Activate Mg (Iodine, Heat) cause1->solution1 solution2 Use Anhydrous Solvents & Inert Atm. cause2->solution2 solution3 Slow Addition of Alkyl Halide cause3->solution3

References

Technical Support Center: Minimizing the Pro-oxidant Effects of Maltol in the presence of Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Maltol and transition metals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's pro-oxidant activity in the presence of transition metals?

A1: this compound, in the presence of transition metals such as iron (Fe³⁺) and copper (Cu²⁺), can exhibit pro-oxidant effects. The primary mechanism involves the formation of a this compound-metal complex.[1][2][3] This complex can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻) and highly reactive hydroxyl radicals (•OH).[1][2][3] These ROS can then cause oxidative damage to cellular components like DNA, lipids, and proteins.[2]

Q2: What are the key indicators of this compound-induced pro-oxidant effects in my experiments?

A2: Key indicators of pro-oxidant activity include:

  • Increased ROS levels: Directly measurable using fluorescent probes like DCFDA.

  • DNA damage: Quantifiable by measuring markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[1][2]

  • Enzyme inactivation: Aconitase, an enzyme sensitive to oxidative stress, is often used as a biomarker. Its inactivation suggests superoxide-mediated damage.[1][2][3]

  • Decreased cell viability: Increased cell death or reduced proliferation can be observed through assays like MTT or Trypan Blue exclusion.

Q3: How can I minimize the pro-oxidant effects of this compound in my cell culture experiments?

A3: To minimize pro-oxidant effects, consider the following strategies:

  • Chelation: Introduce a stronger chelating agent that can compete with this compound for binding to transition metals, thereby preventing the formation of the pro-oxidant complex.

  • Antioxidants: Co-administration of antioxidants or ROS scavengers, such as TEMPOL, catalase, or superoxide dismutase, can help neutralize the generated ROS.[1][2][3]

  • Control of Metal Ion Concentration: Minimize the concentration of free transition metals in your experimental system. This can be achieved by using metal-free media or buffers.

  • pH control: The stability and redox activity of this compound-metal complexes can be pH-dependent. Maintaining a stable and appropriate pH may help mitigate pro-oxidant effects.

Q4: Can this compound always be expected to act as a pro-oxidant?

A4: Not necessarily. The pro-oxidant activity of this compound is highly dependent on the experimental conditions, particularly the presence and concentration of transition metals. In the absence of these metals, or in systems with a high antioxidant capacity, this compound may not exhibit significant pro-oxidant effects and can even show antioxidant properties.[4]

Troubleshooting Guides

Issue 1: High background fluorescence in my DCFDA assay for ROS detection.

Possible Cause Troubleshooting Step
Autofluorescence of this compound or the this compound-metal complex. Run a control experiment with this compound and the transition metal in a cell-free system to measure any intrinsic fluorescence at the excitation/emission wavelengths of DCF. Subtract this background from your cell-based readings.
Phenol (B47542) red in the culture medium. Use phenol red-free medium during the DCFDA incubation and measurement steps, as phenol red can interfere with fluorescence readings.[5]
Light-induced auto-oxidation of the DCFDA probe. Protect the DCFDA stock solution and the cells stained with DCFDA from light as much as possible. Prepare the DCFDA working solution fresh for each experiment.
Interaction of the test compound with serum. Some compounds can interact with components in fetal bovine serum (FBS) to generate fluorescence. Perform a cell-free control with your compound in media containing serum to check for this artifact.[6][7]

Issue 2: Inconsistent results in my 8-OHdG ELISA assay.

Possible Cause Troubleshooting Step
Sample degradation. Process and store samples (DNA, urine, plasma) appropriately. For DNA samples, use methods that minimize oxidative damage during isolation. Store all samples at -80°C if not used immediately.
Incomplete washing steps. Ensure thorough washing between antibody and substrate incubations to remove unbound reagents, which can lead to high background and variability. Follow the kit manufacturer's instructions for the number and volume of washes.[8][9][10]
Standard curve variability. Prepare fresh standards for each assay. Ensure accurate serial dilutions and proper mixing. Use a 4-parameter curve fit for data analysis if available.[9]
Cross-reactivity. Be aware of potential cross-reactivity with other oxidized guanine (B1146940) species. Consult the ELISA kit's datasheet for specificity information.

Issue 3: No significant change in aconitase activity despite expecting pro-oxidant effects.

Possible Cause Troubleshooting Step
Insufficient concentration of this compound-metal complex. Optimize the concentrations of both this compound and the transition metal to ensure the formation of the pro-oxidant complex.
Rapid re-activation of aconitase. Aconitase inactivation by superoxide can be reversible. Ensure that the measurement of aconitase activity is performed promptly after the treatment period.
Presence of endogenous or exogenous antioxidants. The experimental system may contain antioxidants that are quenching the ROS before they can inactivate aconitase. Consider this when preparing your samples and buffers.
Mitochondrial isolation issues. If measuring aconitase activity in isolated mitochondria, ensure the isolation procedure is efficient and does not damage the enzyme.

Quantitative Data Summary

Compound/ComplexMetal IonAssayEndpointResultReference
Bis(thiothis compound)zinc(II)Zn(II)Anti-lipolytic activityIC503.3 µM[11]
Bis(this compound)zinc(II)Zn(II)Anti-lipolytic activityIC50360 µM[11]
This compoundN/AHepatoprotective effect in mice (in vivo)MDA levelsDose-dependent decrease[4][12]
This compoundN/AHepatoprotective effect in mice (in vivo)SOD, CAT, GSH-Px levelsDose-dependent increase[4][12]
Resveratrol-maltol hybrid (III)N/AAntioxidant activityIC5026.8 µM[13]

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) using DCFDA Assay

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.[14][15]

Materials:

  • H2DCFDA (stock solution in DMSO, stored at -20°C, protected from light)

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

  • Positive control (e.g., H₂O₂)

Protocol for Adherent Cells:

  • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of H2DCFDA in phenol red-free medium (e.g., 10-20 µM).

  • Add the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the H2DCFDA solution and wash the cells twice with warm PBS.

  • Add the experimental solutions (containing this compound and transition metals) to the respective wells. Include appropriate controls (untreated cells, cells treated with metal alone, cells treated with this compound alone, and a positive control).

  • Measure the fluorescence intensity immediately and at desired time points using a microplate reader.

Measurement of DNA Damage using 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of 8-OHdG, a marker of oxidative DNA damage. 8-OHdG in the sample competes with a fixed amount of 8-OHdG coated on the microplate for binding to a specific antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of 8-OHdG in the sample.

Materials:

  • 8-OHdG ELISA kit (contains pre-coated plates, standards, detection antibody, substrate, and wash buffers)

  • DNA samples isolated from treated cells

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol (General - refer to specific kit manual for details):

  • Prepare standards and samples according to the kit's instructions. This may involve DNA digestion to release the 8-OHdG nucleosides.

  • Add standards and samples to the appropriate wells of the 8-OHdG pre-coated microplate.[8][9][10]

  • Add the biotinylated detection antibody to each well and incubate.[8]

  • Wash the plate to remove unbound antibody.

  • Add Streptavidin-HRP conjugate and incubate.

  • Wash the plate to remove unbound conjugate.

  • Add the TMB substrate and incubate in the dark for color development.[9][10]

  • Stop the reaction with the provided stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the 8-OHdG concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Aconitase Activity

Principle: Aconitase activity is measured spectrophotometrically by monitoring the conversion of isocitrate to cis-aconitate, which results in an increase in absorbance at 240 nm. A decrease in this rate of conversion in treated samples compared to controls indicates aconitase inactivation.

Materials:

  • Aconitase assay kit (containing buffer, isocitrate, and manganese) or individual reagents

  • Mitochondrial or whole-cell lysates

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 240 nm in kinetic mode

Protocol (General - refer to specific kit manual for details):

  • Prepare cell or mitochondrial lysates from control and treated cells.

  • Prepare the assay buffer containing isocitrate and manganese.[16][17]

  • Add the sample (lysate) to the wells of a UV-transparent microplate.

  • Initiate the reaction by adding the assay buffer.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 240 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 10-30 minutes) to determine the rate of cis-aconitate formation.[16][17]

  • Calculate the aconitase activity as the rate of change in absorbance over time (ΔOD/min). Compare the activity in treated samples to that of the controls.

Visualizations

Maltol_Pro_oxidant_Pathway cluster_cellular_effects Cellular Effects This compound This compound MaltolMetalComplex This compound-Metal Complex This compound->MaltolMetalComplex TransitionMetal Transition Metal (Fe³⁺/Cu²⁺) TransitionMetal->MaltolMetalComplex ROS Reactive Oxygen Species (O₂⁻, •OH) MaltolMetalComplex->ROS Redox Cycling OxidativeDamage Oxidative Damage ROS->OxidativeDamage Aconitase_inactive Inactive Aconitase ROS->Aconitase_inactive ohdG 8-OHdG Formation ROS->ohdG CellularComponents Cellular Components (DNA, Lipids, Proteins) Aconitase_active Active Aconitase DNA DNA

Caption: Signaling pathway of this compound's pro-oxidant effect.

Troubleshooting_Workflow Start Unexpected Pro-oxidant Effect Observed CheckControls Verify Controls: - Metal alone - this compound alone - Cell-free system Start->CheckControls HighBackground High Background Signal? CheckControls->HighBackground TroubleshootAssay Troubleshoot Assay: - Check for autofluorescence - Use phenol red-free media - Protect from light HighBackground->TroubleshootAssay Yes InconsistentData Inconsistent Data? HighBackground->InconsistentData No Re_evaluate Re-evaluate Experiment TroubleshootAssay->Re_evaluate ReviewProtocol Review Protocol: - Sample handling & storage - Washing steps - Standard curve preparation InconsistentData->ReviewProtocol Yes NoEffect No Effect Observed? InconsistentData->NoEffect No ReviewProtocol->Re_evaluate OptimizeConditions Optimize Conditions: - Adjust this compound/metal concentrations - Check for antioxidants - Ensure enzyme integrity NoEffect->OptimizeConditions Yes Mitigation Implement Mitigation Strategies: - Add chelators - Use ROS scavengers - Control pH NoEffect->Mitigation No, effect is real OptimizeConditions->Re_evaluate Mitigation->Re_evaluate

Caption: Experimental troubleshooting workflow.

References

Refining protocols for the consistent synthesis of Maltol-capped nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the consistent synthesis of Maltol-capped nanoparticles. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-capped nanoparticles are aggregating. What are the common causes and solutions?

A1: Aggregation is a frequent challenge in nanoparticle synthesis, often indicated by a color change in the solution (e.g., from yellow to orange for silver nanoparticles), an increase in hydrodynamic size measured by Dynamic Light Scattering (DLS), and a high Polydispersity Index (PDI).[1]

  • pH Imbalance: The pH of the reaction medium is critical for the stability of this compound-capped nanoparticles. For silver nanoparticles, an alkaline pH (around 11.0) is often optimal for this compound to act effectively as both a reducing and capping agent.[2] At lower pH, incomplete deprotonation of this compound's hydroxyl group can lead to insufficient capping and subsequent aggregation.

    • Solution: Carefully adjust and monitor the pH of the this compound solution before adding it to the metal precursor. Use a calibrated pH meter and add a suitable base (e.g., NaOH) dropwise.

  • Inadequate this compound Concentration: An insufficient amount of this compound will result in incomplete surface coverage of the nanoparticles, leading to aggregation.

    • Solution: Optimize the molar ratio of this compound to the metal precursor. A higher concentration of the capping agent can lead to smaller and more stable nanoparticles.

  • Inefficient Stirring: Non-uniform mixing can create localized areas of high nanoparticle concentration, promoting aggregation.

    • Solution: Ensure vigorous and constant stirring throughout the synthesis process. A magnetic stirrer with a suitable stir bar size and speed is recommended.

  • High Salt Concentration: The presence of excess salts in the final solution can disrupt the electrostatic stability of the nanoparticles, causing them to aggregate.[1]

    • Solution: Purify the nanoparticles after synthesis using methods like centrifugation and resuspension in deionized water or a suitable buffer to remove unreacted reagents and byproducts.

Q2: I am observing a broad size distribution (high PDI) in my nanoparticle synthesis. How can I achieve a more monodisperse product?

A2: A high PDI indicates a heterogeneous population of nanoparticles, which can affect their performance in downstream applications.

  • Slow Reagent Addition: The rate of addition of the reducing/capping agent can influence the nucleation and growth kinetics. A rapid addition may lead to uncontrolled nucleation and a wider size distribution.

    • Solution: Add the this compound solution dropwise to the heated metal precursor solution under vigorous stirring. This promotes a more controlled nucleation process.

  • Temperature Fluctuations: Inconsistent reaction temperature can affect the rate of reduction and nanoparticle growth, leading to a broader size distribution.

    • Solution: Use a temperature-controlled hotplate or oil bath to maintain a stable reaction temperature throughout the synthesis.

  • Precursor Concentration: The concentration of the metal precursor can impact the final particle size and distribution.[3]

    • Solution: Experiment with different precursor concentrations to find the optimal condition for your specific nanoparticle system. Lower precursor concentrations may favor the formation of smaller, more uniform nanoparticles.

Q3: The final yield of my this compound-capped nanoparticles is consistently low. What factors could be contributing to this?

A3: Low yield can be attributed to several factors, from incomplete reaction to loss during purification.

  • Incomplete Reduction: this compound acts as a reducing agent, and if the reaction conditions are not optimal, the reduction of the metal salt may be incomplete.

    • Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. For instance, in the synthesis of this compound-capped silver nanoparticles, boiling the silver nitrate (B79036) solution before adding the alkaline this compound solution is a common practice.[2]

  • Loss During Purification: Aggressive centrifugation speeds or excessive washing steps can lead to the loss of smaller nanoparticles.

    • Solution: Optimize the purification protocol. Use a centrifuge with controllable speed and gradually increase the speed to pellet the nanoparticles without losing a significant portion of the product. Minimize the number of washing steps while ensuring adequate removal of impurities.

Q4: How does the choice of metal precursor affect the synthesis of this compound-capped nanoparticles?

A4: The type of metal precursor (e.g., silver nitrate for AgNPs, a mixture of ferrous and ferric salts for Fe3O4 NPs) will dictate the specific reaction conditions required.[2][4] The reactivity of the metal salt and its interaction with this compound will influence the nucleation and growth kinetics, and consequently the final nanoparticle characteristics. It is crucial to consult literature specific to the desired nanoparticle composition for appropriate precursor selection and reaction parameters.

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following tables summarize the influence of key synthesis parameters on the characteristics of this compound-capped nanoparticles, based on findings from various studies.

Table 1: Effect of pH on this compound-Capped Silver Nanoparticles (McAgNPs)

pH of this compound SolutionAverage Size (nm)Polydispersity Index (PDI)Stability
< 7 (Acidic)Larger, aggregatedHighLow
7-9 (Neutral to slightly alkaline)VariableModerateModerate
> 10 (Alkaline)35-50LowHigh[1]

Table 2: General Influence of Precursor and this compound Concentration on Nanoparticle Size

Precursor ConcentrationThis compound ConcentrationExpected Nanoparticle Size
HighLowLarger, potential for aggregation
LowHighSmaller, more stable
Optimized RatioOptimized RatioDesired size with good stability

Experimental Protocols

Protocol 1: Synthesis of this compound-Capped Silver Nanoparticles (McAgNPs)

This protocol is adapted from a method where this compound serves as both the reducing and capping agent.[1][2]

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (3-hydroxy-2-methyl-4-pyrone)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Prepare a 15.0 mL aqueous solution of AgNO₃.

  • Heat the AgNO₃ solution to boiling under constant, vigorous stirring.

  • Separately, prepare a 3.0 mL aqueous solution of this compound.

  • Adjust the pH of the this compound solution to 11.0 by adding NaOH solution dropwise.

  • Add the alkaline this compound solution dropwise to the boiling AgNO₃ solution.

  • Continue stirring and heating for a specified period until a stable, bright yellow color is observed, indicating the formation of McAgNPs.

  • Allow the solution to cool to room temperature.

  • Purify the McAgNPs by centrifugation, followed by removal of the supernatant and resuspension in deionized water. Repeat this step as necessary.

Protocol 2: Synthesis of this compound-Functionalized Magnetite Nanoparticles (Fe₃O₄-Maltol)

This protocol describes a one-step in situ decomposition method.[4]

Materials:

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare an aqueous solution containing Fe(III) and Fe(II) salts in a 2:1 molar ratio.

  • Prepare a separate aqueous solution of this compound.

  • Add the this compound solution to the iron salt solution to achieve a molar ratio of 2 Fe(III) : 1 Fe(II) : 8 this compound.

  • Stir the resulting dark red solution vigorously at room temperature for 15 minutes.

  • Induce precipitation by adding NaOH solution.

  • Continue stirring for the desired reaction time.

  • Collect the this compound-functionalized magnetite nanoparticles by magnetic separation or centrifugation.

  • Wash the nanoparticles thoroughly with deionized water to remove any unreacted precursors.

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization Metal_Salt Metal Salt Solution (e.g., AgNO3, Fe Salts) Reaction Reaction Mixture Metal_Salt->Reaction Heating & Stirring Maltol_Sol This compound Solution Maltol_Sol->Reaction pH Adjustment & Dropwise Addition Purification Purification (Centrifugation/ Magnetic Separation) Reaction->Purification Cooling Characterization Characterization (DLS, TEM, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound-capped nanoparticles.

troubleshooting_logic Problem Problem: Nanoparticle Aggregation Cause1 Cause: Improper pH Problem->Cause1 Cause2 Cause: Insufficient Capping Agent Problem->Cause2 Cause3 Cause: Inefficient Mixing Problem->Cause3 Solution1 Solution: Adjust pH to Optimal Range (e.g., alkaline for AgNPs) Cause1->Solution1 Solution2 Solution: Optimize this compound to Precursor Ratio Cause2->Solution2 Solution3 Solution: Ensure Vigorous and Constant Stirring Cause3->Solution3

Caption: Troubleshooting logic for nanoparticle aggregation in this compound-capped synthesis.

References

Technical Support Center: Strategies for Reducing the Bitter Aftertaste of Maltol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the bitter aftertaste of Maltol in various applications.

Troubleshooting Guides

Issue: Persistent Bitter Aftertaste Despite Basic Formulation

Question: I am using this compound as a flavor enhancer, but its characteristic bitter aftertaste is compromising my formulation. What initial steps can I take to reduce this?

Answer:

A multi-pronged approach is often most effective in mitigating the bitter aftertaste of this compound. Here are some initial strategies to consider:

  • Optimization of this compound Concentration: The perceived bitterness of this compound can be concentration-dependent. It is crucial to determine the lowest effective concentration that still provides the desired flavor enhancement. Systematic dilution studies can help identify this optimal level.

  • Use of Sweeteners: Sweeteners are a common first-line strategy for masking bitterness. High-intensity sweeteners can effectively mask the bitter aftertaste of this compound. It has been reported that combining this compound with high-intensity sweeteners can improve the overall taste profile, making it closer to that of sucrose.[1][2][3]

  • Addition of Flavoring Agents: Strategic use of flavoring agents can distract from the bitter aftertaste. Flavors with strong, complex profiles can effectively mask bitterness. For instance, incorporating citrus or mint flavors can provide a contrasting sensory input that reduces the perception of bitterness.

Experimental Workflow for Initial Troubleshooting

G cluster_start Initial Formulation cluster_strategies Mitigation Strategies cluster_eval Evaluation cluster_end Outcome start Formulation with this compound (Bitter Aftertaste Detected) conc Optimize this compound Concentration start->conc sweet Add Sweeteners (e.g., Sucralose, Aspartame) start->sweet flavor Incorporate Flavoring Agents (e.g., Citrus, Mint) start->flavor sensory Sensory Panel Evaluation conc->sensory sweet->sensory flavor->sensory sensory->start If unsuccessful, iterate end Optimized Formulation (Reduced Bitterness) sensory->end If successful

Caption: Initial troubleshooting workflow for this compound's bitter aftertaste.

Issue: Bitterness Persists After Using Sweeteners and Flavors

Question: I have tried using sweeteners and flavoring agents, but the bitter aftertaste of this compound is still perceptible. What advanced techniques can I employ?

Answer:

When simple additives are insufficient, more advanced formulation strategies that create a physical barrier between the this compound and the taste receptors are necessary.

  • Polymer Coating: Encapsulating this compound particles with a polymer coating can prevent their dissolution in the oral cavity, thereby inhibiting the interaction with taste buds.[4][5] The choice of polymer is critical; it should be insoluble at the pH of saliva (around 6.2-7.6) but soluble in the acidic environment of the stomach to ensure bioavailability.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules, like this compound, within their hydrophobic cavity.[6] This complexation effectively masks the bitter taste by preventing the this compound molecule from interacting with taste receptors.[6] Beta-cyclodextrin (β-CD) is a commonly used and effective agent for this purpose.

  • Microencapsulation: This technique involves entrapping this compound within a coating material at a microscopic level. Methods like spray drying are effective for microencapsulation and can provide a more robust barrier against taste perception.[7]

Logical Flow for Advanced Taste Masking

G cluster_advanced Advanced Strategies start Initial strategies (sweeteners, flavors) insufficient coating Polymer Coating start->coating complex Cyclodextrin Complexation start->complex micro Microencapsulation start->micro evaluation Sensory and Analytical Evaluation coating->evaluation complex->evaluation micro->evaluation end Formulation with Acceptable Palatability evaluation->end G This compound This compound (Bitter Ligand) TAS2R TAS2R (GPCR) This compound->TAS2R Binds to Gustducin Gustducin (G-protein) TAS2R->Gustducin Activates PLC PLCβ2 Gustducin->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Neurotransmitter Neurotransmitter Release Ca2->Neurotransmitter Signal Signal to Brain Neurotransmitter->Signal

References

Validation & Comparative

Comparative Analysis of the Antioxidant Activity of Maltol and Ethyl Maltol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of Maltol and its synthetic derivative, Ethyl this compound. While both compounds are widely used as flavor enhancers in the food and pharmaceutical industries, their direct comparative antioxidant activities are not extensively documented in publicly available literature. This guide summarizes the existing qualitative data, outlines detailed experimental protocols for assessing antioxidant activity, and presents a proposed mechanism of action.

Executive Summary

Data Presentation: Antioxidant Activity

A thorough literature search did not yield specific quantitative data (e.g., IC50 values or Trolox equivalents) from direct comparative studies on the antioxidant activity of this compound and Ethyl this compound using standardized in vitro assays. The table below reflects this lack of available data.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (Trolox Equivalents)Ferric Reducing Antioxidant Power (FRAP)
This compound Data not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature
Ethyl this compound Data not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature

Mechanism of Action

This compound's Dual Role: Antioxidant and Pro-oxidant

This compound's mechanism of action is complex and appears to be heavily influenced by its ability to chelate metal ions.[1]

  • Antioxidant Activity: In certain biological systems, this compound has been shown to mitigate oxidative stress and protect against cellular damage.[3][4] This protective effect is attributed to its ability to chelate redox-active metals, thereby preventing them from participating in reactions that generate harmful reactive oxygen species (ROS).

  • Pro-oxidant Activity: Conversely, when complexed with transition metals like iron and copper, this compound can act as a pro-oxidant.[1][5] The this compound-metal complex can catalyze the generation of ROS, such as superoxide (B77818) radicals and hydroxyl radicals, which can lead to oxidative damage to cellular components like DNA.[1][5] This dual functionality underscores the importance of the surrounding chemical environment in determining this compound's effect.

Ethyl this compound

The antioxidant mechanism of Ethyl this compound is not well-defined in the available literature. It is often presumed to have similar properties to this compound due to its analogous chemical structure, which includes a 3-hydroxy-4-pyrone ring responsible for metal chelation.[6]

Experimental Protocols

For researchers wishing to conduct their own comparative studies, detailed protocols for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically.[7][8][9]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare various concentrations of this compound, Ethyl this compound, and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.

  • Reaction: Add a defined volume of the sample or standard to a defined volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[10][11]

Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound, Ethyl this compound, and a positive control (e.g., Trolox) in the appropriate solvent.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[12][13][14]

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of this compound, Ethyl this compound, and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺ or Trolox.

Visualizations

Experimental_Workflow_for_Antioxidant_Assays cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Stock DPPH DPPH Assay This compound->DPPH Dilutions ABTS ABTS Assay This compound->ABTS Dilutions FRAP FRAP Assay This compound->FRAP Dilutions Ethyl_this compound Ethyl this compound Stock Ethyl_this compound->DPPH Dilutions Ethyl_this compound->ABTS Dilutions Ethyl_this compound->FRAP Dilutions Control Positive Control (e.g., Trolox) Control->DPPH Dilutions Control->ABTS Dilutions Control->FRAP Dilutions Spectro Spectrophotometric Measurement DPPH->Spectro Abs @ 517nm ABTS->Spectro Abs @ 734nm FRAP->Spectro Abs @ 593nm Calc Calculation of % Inhibition / TEAC / FRAP value Spectro->Calc Compare Comparative Analysis Calc->Compare

Caption: Experimental workflow for comparing antioxidant activities.

Maltol_Mechanism This compound This compound Complex This compound-Metal Complex This compound->Complex Chelates Antioxidant Antioxidant Effect (Chelation) This compound->Antioxidant Can exert Metal Transition Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal->Complex ROS Reactive Oxygen Species (e.g., O₂⁻, •OH) Complex->ROS Catalyzes Generation of Prooxidant Pro-oxidant Effect Complex->Prooxidant Can exert Cell Cellular Components (DNA, Lipids, Proteins) ROS->Cell Attacks Damage Oxidative Damage Cell->Damage Leads to

References

Ferric Maltol for Iron Deficiency Anemia: A Comparative Analysis of Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of ferric maltol's performance against other oral iron supplements, supported by clinical trial data and mechanistic insights, for researchers, scientists, and drug development professionals.

Iron deficiency anemia (IDA) presents a significant global health challenge, necessitating effective and well-tolerated oral iron therapies. Ferric this compound, a novel oral iron replacement therapy, has emerged as a promising alternative to traditional ferrous salt preparations. This guide provides a comprehensive comparison of ferric this compound with other oral iron supplements, focusing on efficacy, safety, and mechanism of action, supported by data from key clinical trials.

Mechanism of Action: A Stable Approach to Iron Delivery

Ferric this compound is a complex of ferric iron (Fe3+) and this compound, a naturally occurring sugar derivative.[1] This formulation is designed to be stable in the acidic environment of the stomach, which prevents the release of free iron ions that can cause gastrointestinal irritation.[1] Upon reaching the more alkaline environment of the small intestine, the ferric iron dissociates from the this compound complex.[2] It is then reduced to ferrous iron (Fe2+) by duodenal cytochrome b (Dcytb) before being transported into the enterocytes via the divalent metal transporter 1 (DMT1).[2][3] From the enterocyte, iron is exported into the bloodstream by ferroportin.[2] This mechanism of a stable complex allows for efficient iron absorption while minimizing the gastrointestinal side effects commonly associated with traditional ferrous supplements.[4]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream FM Ferric this compound (Fe³⁺-Maltol) Fe3 Ferric Iron (Fe³⁺) FM->Fe3 Dissociation Dcytb Dcytb (Ferric Reductase) Fe3->Dcytb Reduction Fe2 Ferrous Iron (Fe²⁺) DMT1 DMT1 Fe2->DMT1 Transport FS Ferrous Sulfate (FeSO₄) FS->DMT1 Direct Transport Dcytb->Fe2 Ferritin Ferritin (Iron Storage) DMT1->Ferritin Storage Ferroportin Ferroportin DMT1->Ferroportin Export Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Oxidation & Binding

Figure 1. Mechanism of Iron Absorption for Ferric this compound and Ferrous Sulfate.

Comparative Efficacy: Insights from Clinical Trials

Clinical studies have demonstrated the efficacy of ferric this compound in increasing hemoglobin and ferritin levels in patients with IDA, including those with underlying conditions such as chronic kidney disease (CKD) and inflammatory bowel disease (IBD).

Ferric this compound vs. Placebo (AEGIS-CKD Trial)

In a phase 3, double-blind, randomized, placebo-controlled trial (AEGIS-CKD), adults with stage 3 or 4 CKD and IDA were treated with ferric this compound 30 mg twice daily or a placebo for 16 weeks.[5][6] At week 16, there was a statistically significant increase in hemoglobin in the ferric this compound group compared to the placebo group.[5] Iron indices, including ferritin and transferrin saturation, also showed significant improvements with ferric this compound.[5]

Ferric this compound vs. Intravenous Iron (AEGIS-H2H Trial)

A head-to-head, non-inferiority trial (AEGIS-H2H, NCT02680756) compared ferric this compound to intravenous (IV) ferric carboxymaltose in patients with IBD and IDA.[7][8] While the primary endpoint of non-inferiority was not met at week 12, ferric this compound demonstrated clinically relevant increases in hemoglobin.[7][9] Over 52 weeks, both treatments showed comparable long-term effectiveness in maintaining hemoglobin and ferritin levels.[7][9]

Data Summary
Trial Comparator Patient Population Primary Endpoint Key Efficacy Findings Reference
AEGIS-CKD PlaceboAdults with Stage 3/4 CKD and IDAChange in hemoglobin from baseline at week 16Statistically significant increase in hemoglobin with ferric this compound (LS mean difference: 0.5 g/dL; 95% CI, 0.1-0.9; P=0.01). Significant increases in ferritin, transferrin saturation, and serum iron.[5]
AEGIS-H2H IV Ferric CarboxymaltoseAdults with IBD and IDAHemoglobin responder rate (≥2 g/dL increase or normalization) at week 12Non-inferiority not met at week 12. Mean hemoglobin increase at week 12: 2.5 g/dL (ferric this compound) vs. 3.0 g/dL (IV iron). Comparable long-term effectiveness at 52 weeks.[7][9]
Pediatric Study (NCT05126901) Ferrous Sulfate Oral LiquidChildren and adolescents (2-17 years) with IDASafety and gastrointestinal tolerabilityChange in hemoglobin from baseline to week 12 as an efficacy measure.[10][11]

Safety and Tolerability Profile

A key advantage of ferric this compound is its favorable tolerability profile compared to traditional oral iron supplements. The stable complex of ferric iron and this compound minimizes the release of free iron in the gastrointestinal tract, reducing the incidence of common side effects such as constipation, nausea, and abdominal pain.[4]

In the AEGIS-CKD trial, the most frequent adverse events were gastrointestinal, occurring in 41% of the ferric this compound group versus 30% in the placebo group during the randomized phase.[5] However, treatment discontinuation due to adverse events was low in the ferric this compound group (6%) and comparable to the placebo group (9%).[5] In the AEGIS-H2H study, treatment-emergent adverse events were more common in the ferric this compound group (59%) compared to the IV iron group (36%), with 10% of patients on ferric this compound discontinuing treatment due to adverse events.[7][12]

Trial Comparator Key Safety Findings Reference
AEGIS-CKD PlaceboMost common adverse events were gastrointestinal (41% ferric this compound vs. 30% placebo). Treatment discontinuation due to adverse events was 6% for ferric this compound and 9% for placebo.[5]
AEGIS-H2H IV Ferric CarboxymaltoseTreatment-emergent adverse events occurred in 59% of the ferric this compound group and 36% of the IV iron group. Treatment discontinuation due to adverse events was 10% for ferric this compound and 3% for IV iron.[7][12]

Experimental Protocols

AEGIS-CKD Trial Methodology
  • Study Design: Phase 3, double-blind, randomized, placebo-controlled trial with an open-label extension.[5][6]

  • Participants: Adults with stage 3 or 4 CKD and iron-deficiency anemia.[5]

  • Intervention: Oral ferric this compound (30 mg) or placebo twice daily for 16 weeks, followed by an open-label extension where all patients received ferric this compound for up to 36 weeks.[5][13]

  • Primary Outcome: Change from baseline in hemoglobin at week 16.[5]

  • Secondary Outcomes: Changes in ferritin, transferrin saturation, and serum iron; safety assessments.[5]

AEGIS-H2H (NCT02680756) Trial Methodology
  • Study Design: Phase 3b, open-label, randomized, controlled, non-inferiority trial.[7][14]

  • Participants: Adults with non-severely active IBD and IDA.[7][15]

  • Intervention: Oral ferric this compound (30 mg) twice daily or IV ferric carboxymaltose administered according to standard practice for 52 weeks.[14][16]

  • Primary Outcome: Hemoglobin responder rate (≥2 g/dL increase or normalization) at week 12, with a 20% non-inferiority limit.[7][8]

  • Secondary Outcomes: Assessment of hemoglobin response and iron storage parameters through 52 weeks, and safety assessments.[16]

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (52 Weeks) cluster_assessment Assessment & Follow-up Screen Patient Screening (e.g., IBD with IDA) Consent Informed Consent Screen->Consent Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Consent->Eligibility Randomization Randomization (1:1) Eligibility->Randomization FM_Arm Ferric this compound Arm (30mg twice daily) Randomization->FM_Arm IV_Arm IV Iron Arm (Ferric Carboxymaltose) Randomization->IV_Arm Week12 Week 12 Assessment (Primary Endpoint) FM_Arm->Week12 Safety Ongoing Safety Monitoring (Adverse Events) FM_Arm->Safety IV_Arm->Week12 IV_Arm->Safety Week52 Week 52 Assessment (Long-term Efficacy & Safety) Week12->Week52

Figure 2. Representative Experimental Workflow for a Comparative Clinical Trial (e.g., AEGIS-H2H).

Conclusion

Ferric this compound represents a significant advancement in the oral treatment of iron deficiency anemia. Its unique mechanism of action, which involves a stable iron complex, leads to improved gastrointestinal tolerability compared to traditional ferrous salts. Clinical trial data demonstrates its efficacy in raising and maintaining hemoglobin and ferritin levels in various patient populations, with a safety profile that supports its use as a viable alternative to other oral and, in some cases, intravenous iron therapies. For researchers and drug development professionals, ferric this compound's distinct properties offer a valuable case study in optimizing oral drug delivery and patient compliance in the management of a prevalent nutritional deficiency.

References

A Comparative Analysis of the Chelating Properties of Maltol and Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metal-chelating properties of two prominent hydroxypyrones, Maltol and kojic acid. Both compounds are recognized for their ability to form stable complexes with a variety of metal ions, a characteristic that underpins their applications in fields ranging from medicine to food science. This document summarizes key experimental data on their chelation efficiency, antioxidant capacity, and the methodologies employed in these assessments.

Introduction to this compound and Kojic Acid

This compound (3-hydroxy-2-methyl-4-pyrone) and kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone) are naturally occurring organic compounds. Their molecular structures, each featuring a pyrone ring with hydroxyl and ketone functional groups, confer upon them the ability to act as bidentate ligands, forming chelate complexes with metal ions. This chelating ability is central to their biological activities and therapeutic potential. For instance, the iron complex of this compound, ferric this compound, is an approved treatment for iron deficiency anemia, highlighting the clinical significance of its chelating properties.[1][2] Kojic acid is widely utilized in the cosmetic industry as a skin-lightening agent due to its ability to inhibit tyrosinase, a copper-containing enzyme, by chelating the copper ions essential for its catalytic activity.[3][4]

Comparative Chelating Properties: Stability Constants

The stability of metal complexes is a critical parameter for evaluating the efficacy of a chelating agent. The stability constant (log K) quantifies the equilibrium for the formation of the complex in solution. A higher log K value indicates a more stable complex. The following tables present a compilation of reported stability constants for this compound and kojic acid with various metal ions. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Stability Constants (log K) of this compound-Metal Complexes

Metal Ionlog K₁log K₂log K₃ (β₃)Experimental Conditions
Fe³⁺12.4321.8130.86Aqueous solution
Al³⁺7.7015.2521.90Aqueous solution
Ga³⁺---Data indicates rapid dissociation in aqueous solution
Cu²⁺18.25--0.15 mol dm⁻³ NMe₄Cl, 298.1 K
Zn²⁺10.74--0.15 mol dm⁻³ NMe₄Cl, 298.1 K
Co²⁺12.88--0.15 mol dm⁻³ NMe₄Cl, 298.1 K

Table 2: Stability Constants (log K) of Kojic Acid-Metal Complexes

Metal Ionlog K₁log K₂Experimental Conditions
Fe³⁺--Forms stable complexes
Al³⁺--Forms stable complexes
Cu²⁺--Stronger chelating capacity than kojic acid derivatives in some studies
Zn²⁺--Data available in various studies
Mg²⁺--Forms stable chelates
Mn²⁺--Forms stable chelates

Note: A comprehensive side-by-side comparison with identical experimental conditions is limited in the available literature. The data presented is a consolidation from multiple sources.[5][6][7]

Antioxidant Activity

The antioxidant properties of this compound and kojic acid are closely linked to their ability to chelate metal ions, particularly those like iron and copper, which can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. By sequestering these metal ions, this compound and kojic acid can inhibit the generation of damaging free radicals.

Table 3: Comparative Antioxidant Activity

AssayThis compoundKojic Acid
DPPH Radical Scavenging Moderate activitySignificant activity, often used as a positive control
Ferric Reducing Antioxidant Power (FRAP) Demonstrates reducing powerDemonstrates reducing power
Hydroxyl Radical Scavenging Comparable to some derivativesEffective scavenger

Note: The antioxidant activity can vary depending on the specific assay and experimental conditions.[5][8]

Experimental Protocols

Accurate and reproducible data are fundamental in scientific research. The following sections detail the methodologies for key experiments used to evaluate the chelating and antioxidant properties of this compound and kojic acid.

Determination of Stability Constants

Potentiometric Titration: This is a widely used and accurate method for determining stability constants.[9]

  • Preparation of Solutions: Prepare solutions of the ligand (this compound or kojic acid), the metal salt of interest, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent (often a water-dioxane mixture to ensure solubility). An inert salt (e.g., NaClO₄) is added to maintain constant ionic strength.

  • Titration: Three sets of titrations are typically performed: (a) acid alone, (b) acid with the ligand, and (c) acid with the ligand and the metal ion. The titrations are carried out by adding the standard base solution in small increments and recording the pH or potential after each addition.

  • Data Analysis: The titration data is used to calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄). The formation curve is then plotted (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration). The stability constants (log K) are determined from this curve using computational methods like the Irving-Rossotti method.

Spectrophotometry: This method is based on the change in the absorbance spectrum of a solution upon complex formation.

  • Wavelength Selection: The wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex is determined.

  • Method of Continuous Variations (Job's Plot): A series of solutions are prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the λₘₐₓ of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Mole Ratio Method: The concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is plotted against the molar ratio of ligand to metal. The plot will show an increase in absorbance until the stoichiometric ratio is reached, after which it plateaus.

  • Calculation of Stability Constants: From the absorbance data and the stoichiometry, the stability constants can be calculated using various mathematical treatments.[10]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compounds (this compound or kojic acid) and a positive control (e.g., ascorbic acid) are prepared at various concentrations.

  • Reaction: The test compound solution is mixed with the DPPH solution.

  • Measurement: The mixture is incubated in the dark for a specified period (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the antioxidant). The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is often determined.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing an acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction: The test sample is added to the FRAP reagent.

  • Measurement: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time. The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at a specific wavelength (typically around 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanisms of Action

The chelating properties of this compound and kojic acid are integral to their biological effects. The following diagrams illustrate the proposed mechanisms through which their metal chelation influences biological pathways.

FerricMaltol_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ferric this compound Ferric this compound Fe3+ Fe3+ Ferric this compound->Fe3+ Dissociation This compound This compound Ferric this compound->this compound Fe2+ Fe2+ Fe3+->Fe2+ Reduction (Dcytb) Ferritin Ferritin Fe2+->Ferritin Storage Ferroportin Ferroportin Fe2+->Ferroportin Transport Fe3+-Transferrin Fe3+-Transferrin Ferroportin->Fe3+-Transferrin Oxidation & Binding

Caption: Ferric this compound Absorption Pathway.

Caption: Tyrosinase Inhibition by Kojic Acid.

Conclusion

Both this compound and kojic acid are effective metal chelators with distinct applications driven by their specific metal affinities and biological activities. This compound's high stability with ferric iron makes it an excellent candidate for oral iron delivery, as demonstrated by the success of ferric this compound.[11] Kojic acid's ability to chelate copper is central to its role as a tyrosinase inhibitor in cosmetic and dermatological applications.[12] The choice between these two chelators for a specific application will depend on the target metal ion, the desired biological effect, and the required physicochemical properties of the metal complex. The experimental protocols and data presented in this guide provide a foundation for further research and development in the fields of medicinal chemistry and drug delivery.

References

Maltol's Neuroprotective Efficacy: A Comparative Analysis in Animal Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals. This publication provides an objective comparison of the neuroprotective effects of Maltol against other alternative compounds in preclinical animal models of oxidative stress. The following sections present a detailed analysis of experimental data, methodologies, and the underlying signaling pathways.

Executive Summary

Oxidative stress is a key pathological mechanism in a wide range of neurodegenerative diseases and neuronal injuries. This guide evaluates the neuroprotective potential of this compound, a naturally occurring organic compound, in three distinct animal models of oxidative stress: kainic acid-induced excitotoxicity, d-galactose-induced accelerated aging, and traumatic spinal cord injury. This compound's performance is compared with that of other well-established neuroprotective agents, including Edaravone, Curcumin, and Resveratrol. The data presented herein, summarized in comprehensive tables and illustrated through signaling pathway diagrams, demonstrates this compound's significant therapeutic potential in mitigating oxidative neuronal damage.

Kainic Acid-Induced Excitotoxicity Model

Kainic acid (KA) administration induces severe seizures and oxidative stress, leading to significant neuronal damage, particularly in the hippocampus. This model is widely used to screen for neuroprotective compounds.

Comparative Efficacy of Neuroprotective Agents
CompoundDosageKey Oxidative Stress BiomarkersFunctional OutcomesReference
This compound 100 mg/kg TBARS, Glutathione (B108866), Glutathione Peroxidase Mortality rate to 12.5% (from 50%), Attenuated neurobehavioral signs, Neuronal loss in hippocampus[1]
Edaravone 10 mg/kg (post-seizure) & 30 mg/kg (pre- & post-seizure) 4-hydroxy-2-nonenal (HNE), Glutathione Neuronal cell loss[2]
Dextromethorphan 10 ng/kg gp91phox and p47phox proteins Seizure latency, Total number and duration of seizures, Neuronal loss[3][4]
Experimental Protocols
  • This compound: Male ICR mice were orally administered this compound (50 or 100 mg/kg) for 5 consecutive days. Thirty minutes after the final dose, kainic acid (50 mg/kg) was administered subcutaneously. Neurobehavioral activities were monitored, and brain tissues were analyzed for oxidative stress markers and neuronal loss 2 days after the KA challenge.[1]

  • Edaravone: Kainic acid (KA) was administered to induce seizures. Edaravone was administered either intravenously (10 mg/kg) immediately after seizures or intraperitoneally (30 mg/kg) 60 minutes before and immediately after KA injection. Neuronal loss and levels of glutathione and 4-hydroxy-2-nonenal (HNE) were assessed.[2]

  • Dextromethorphan: Rats were administered kainic acid to induce chronic temporal lobe epilepsy. Dextromethorphan (10 ng/kg per day) was delivered subcutaneously via an osmotic minipump for 4 weeks. Seizure frequency, cognitive function, and neuronal loss, along with markers of oxidative stress and microglial activation, were evaluated.[3][4]

Signaling Pathway

G cluster_protection Protective Mechanisms KA Kainic Acid GluR Glutamate Receptors KA->GluR Ca_influx ↑ Ca2+ Influx GluR->Ca_influx OxidativeStress Oxidative Stress (↑ ROS, ↑ RNS) Ca_influx->OxidativeStress LipidPeroxidation ↓ Lipid Peroxidation (↓ TBARS, ↓ HNE) OxidativeStress->LipidPeroxidation NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage This compound This compound AntioxidantEnzymes ↑ Antioxidant Enzymes (GPx, SOD) This compound->AntioxidantEnzymes This compound->LipidPeroxidation inhibits Edaravone Edaravone Edaravone->LipidPeroxidation inhibits AntioxidantEnzymes->OxidativeStress reduces Neuroprotection Neuroprotection LipidPeroxidation->NeuronalDamage leads to G cluster_pathway Protective Signaling Dgal D-Galactose OxidativeStress Oxidative Stress (↑ ROS, ↑ MDA) Dgal->OxidativeStress Neuroinflammation Neuroinflammation Dgal->Neuroinflammation CognitiveDecline Cognitive Decline OxidativeStress->CognitiveDecline Nrf2_pathway Nrf2/HO-1 Pathway AntioxidantDefense ↑ Antioxidant Defense (↑ SOD, ↑ Catalase, ↑ GPx) Nrf2_pathway->AntioxidantDefense PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Nrf2_pathway activates This compound This compound This compound->PI3K_Akt ImprovedCognition Improved Cognition This compound->ImprovedCognition Curcumin Curcumin Curcumin->Nrf2_pathway activates Curcumin->ImprovedCognition AntioxidantDefense->OxidativeStress reduces Neuroinflammation->CognitiveDecline G Start Spinal Cord Injury (Animal Model) Treatment Treatment Administration (this compound, Resveratrol, etc.) Start->Treatment Functional Functional Assessment (e.g., BBB Score) Treatment->Functional Biochemical Biochemical Analysis (Oxidative Stress Markers) Treatment->Biochemical Histological Histological Examination (Neuronal Viability, Lesion Size) Treatment->Histological Outcome Evaluation of Neuroprotection Functional->Outcome Biochemical->Outcome Histological->Outcome

References

Safety and Toxicity of Maltol: A Comparative Analysis from Long-Term Dietary Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Maltol and its Alternative, Ethyl this compound, with Supporting Experimental Data.

This compound, a naturally occurring organic compound, is widely used as a flavor enhancer in the food, beverage, and pharmaceutical industries to impart a sweet, caramel-like aroma and taste. Its synthetic alternative, Ethyl this compound, offers a similar but more potent flavor profile. This guide provides a comprehensive comparison of the long-term safety and toxicity of this compound and Ethyl this compound, based on extensive dietary studies. The data is presented to assist researchers and professionals in making informed decisions regarding their applications.

Executive Summary

Long-term dietary studies on both this compound and its synthetic alternative, Ethyl this compound, have been conducted to establish their safety profiles. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated both substances and established an Acceptable Daily Intake (ADI). For this compound, the ADI was set at 0-1 mg/kg of body weight in 1981.[1] In 2018, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent" and withdrew the previous ADI.[1] For Ethyl this compound, the ADI was established at 0-2 mg/kg of body weight in 1974.

Chronic toxicity, carcinogenicity, and reproductive toxicity studies in animals have been pivotal in these assessments. Generally, both compounds are considered to have low toxicity. However, at high doses, some adverse effects have been observed. This guide delves into the quantitative data from these studies, outlines the experimental methodologies, and illustrates the known toxicological pathways.

Comparative Toxicity Data

The following tables summarize the key quantitative data from long-term dietary studies of this compound and Ethyl this compound.

Table 1: Chronic Toxicity and Carcinogenicity Studies

ParameterThis compoundEthyl this compound
Species RatRat
Duration 2 years2 years
NOAEL 100 mg/kg bw/day (inferred)≥ 200 mg/kg bw/day
LOAEL 200 mg/kg bw/day (biochemical changes and reduced growth in males)[2]Not Observed
Carcinogenicity No evidence of carcinogenicity at doses up to 400 mg/kg/day[2]No evidence of carcinogenicity
Species Mouse-
Duration 1.5 years-
NOAEL < 400 mg/kg bw/day-
LOAEL 400 mg/kg bw/day (reduced growth in males)[2]-
Carcinogenicity No evidence of carcinogenicity at doses up to 400 mg/kg/day[2]-
Species DogDog
Duration -90 days
NOAEL -≥ 500 mg/kg bw/day
LOAEL -Not Observed

Table 2: Reproductive and Developmental Toxicity Studies

ParameterThis compoundEthyl this compound
Species RatRat
Study Type Three-generation studyReproduction and fertility effects
NOAEL (Parental/Systemic) 400 mg/kg bw/day[2][3]≥ 200 mg/kg bw/day[4]
NOAEL (Reproduction) 400 mg/kg bw/day[2][3]≥ 200 mg/kg bw/day[4]
NOAEL (Offspring) 400 mg/kg bw/day[2][3]Not specified, but no significant treatment-related effects on fetal development observed[4]
Key Findings No signs of fetal toxicity and no treatment-related effects in offspring.[2][3]No significant treatment-related effects on fertility, gestation, parturition, or lactation.[4]

Experimental Protocols

The safety assessments of this compound and Ethyl this compound are based on well-established experimental protocols for toxicological studies. Below are detailed methodologies for the key experiments cited.

Chronic Toxicity and Carcinogenicity Studies

These studies are designed to evaluate the potential for a substance to cause adverse effects, including cancer, following long-term exposure.

Objective: To determine the long-term toxicity and carcinogenic potential of the test substance when administered in the diet to rodents.

Methodology:

  • Test Animals: Typically, groups of 50 male and 50 female rats or mice are used for each dose group and a control group.

  • Dosing: The test substance is incorporated into the diet at various concentrations to achieve target daily doses (e.g., 0, 100, 200, 400 mg/kg body weight/day). The administration continues for a major portion of the animal's lifespan (e.g., 1.5 to 2 years).

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and survival.

    • Body Weight and Food Consumption: Measured weekly for the first few months and then at regular intervals.

    • Hematology and Clinical Chemistry: Blood and urine samples are collected at specified intervals (e.g., 6, 12, 18, and 24 months) to analyze a range of parameters (e.g., red and white blood cell counts, liver and kidney function markers).

    • Ophthalmology: Eyes are examined at the beginning and end of the study.

  • Pathology:

    • Gross Necropsy: At the end of the study, all animals are euthanized and a detailed examination of all organs and tissues is performed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing lesions are also examined.

Three-Generation Reproduction Study

This study is designed to assess the effects of a substance on the reproductive capabilities of successive generations.

Objective: To evaluate the potential effects of the test substance on fertility, gestation, parturition, lactation, and offspring development over three generations.

Methodology:

  • Test Animals: Groups of young adult male and female rats (F0 generation) are selected for each dose group and a control group.

  • Dosing: The test substance is administered continuously in the diet before mating, during mating, gestation, and lactation.

  • Mating and Generations:

    • F0 animals are mated to produce the F1 generation.

    • Selected F1 offspring are then mated to produce the F2 generation.

    • Selected F2 offspring are mated to produce the F3 generation.

  • Observations:

    • Parental Animals: Monitored for clinical signs, body weight, food consumption, and reproductive performance (e.g., fertility index, gestation length).

    • Offspring: Litters are examined for viability, sex ratio, and any physical abnormalities at birth. Pup weights are recorded at regular intervals.

  • Pathology: At the end of the study, selected parents and offspring from each generation are subjected to gross necropsy and histopathological examination of reproductive organs and other target tissues.

Visualization of Toxicological Pathways and Workflows

To further understand the potential mechanisms of toxicity and the experimental processes, the following diagrams are provided.

Chronic_Toxicity_Carcinogenicity_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase (Long-Term) cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Dose_Range_Finding Dose Range-Finding Studies Animal_Acclimatization->Dose_Range_Finding Dosing Dietary Administration (e.g., 0, Low, Mid, High Dose) Dose_Range_Finding->Dosing In_life_Observations In-life Observations - Clinical Signs - Body Weight - Food Consumption Dosing->In_life_Observations Clinical_Pathology Clinical Pathology - Hematology - Clinical Chemistry - Urinalysis Dosing->Clinical_Pathology Necropsy Gross Necropsy In_life_Observations->Necropsy Clinical_Pathology->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Experimental Workflow for a Chronic Toxicity/Carcinogenicity Study.

Maltol_Cyp1a1_Induction This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Binds & Activates AhR_ARNT_Complex AhR-ARNT Heterodimer AhR->AhR_ARNT_Complex Dimerizes with ARNT AhR Nuclear Translocator (ARNT) ARNT->AhR_ARNT_Complex XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT_Complex->XRE Binds to Cyp1a1_Gene Cyp1a1 Gene XRE->Cyp1a1_Gene Promotes Transcription of Cyp1a1_mRNA Cyp1a1 mRNA Cyp1a1_Gene->Cyp1a1_mRNA Transcription Cyp1a1_Protein Cyp1a1 Protein (Cytochrome P450 1A1) Cyp1a1_mRNA->Cyp1a1_Protein Translation Xenobiotic_Metabolism Activation of Xenobiotics Cyp1a1_Protein->Xenobiotic_Metabolism Catalyzes

This compound-Induced Cyp1a1 Expression via the AhR Pathway.

Maltol_Iron_Oxidative_Stress This compound This compound Maltol_Metal_Complex This compound-Metal Complex This compound->Maltol_Metal_Complex Transition_Metals Transition Metals (e.g., Fe²⁺, Cu²⁺) Transition_Metals->Maltol_Metal_Complex ROS Reactive Oxygen Species (ROS) Maltol_Metal_Complex->ROS Generates Cellular_Components Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Components Damages Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis Can lead to

This compound and Iron-Mediated Oxidative Stress Pathway.

Conclusion

Based on the available long-term dietary studies, both this compound and Ethyl this compound are considered to have a low order of toxicity. The established ADIs provide a margin of safety for their use as flavor enhancers. The data indicates that at high doses, effects such as reduced body weight gain and biochemical changes can occur. No evidence of carcinogenicity has been found for either substance in the studies reviewed. The outlined toxicological pathways, including the induction of Cyp1a1 by this compound and the disruption of iron homeostasis by Ethyl this compound, provide insights into their potential biological interactions at high concentrations. This comparative guide serves as a valuable resource for researchers and professionals in the risk assessment and application of these flavoring agents.

References

A Comparative Analysis of Flavor Enhancement Profiles: Maltol vs. Other Pyranones and Furanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of food science and drug development, understanding the nuances of flavor enhancers is critical for formulating palatable and effective products. This guide provides an objective comparison of Maltol with other significant pyranone and furanone derivatives, including Ethyl this compound, Sotolon, and Furaneol. The comparison is supported by quantitative data and detailed experimental protocols to provide a comprehensive resource for scientific application.

Flavor and Aroma Profiles

This compound and its related compounds are primarily known for their ability to enhance sweetness and impart characteristic sweet, caramel-like notes. While structurally similar, each compound possesses a unique sensory profile that dictates its application.

  • This compound (3-hydroxy-2-methyl-4-pyrone): A naturally occurring compound found in sources like larch tree bark and roasted malt.[1][2] It imparts a gentle, sweet aroma reminiscent of cotton candy, caramel (B1170704), and freshly baked bread.[1][2][3] this compound is often used to enhance and round out existing flavors, particularly in baked goods, beverages, and confectionery.[1]

  • Ethyl this compound (2-Ethyl-3-hydroxy-4-pyranone): A synthetic analogue of this compound, created by replacing the methyl group with an ethyl group. This modification makes it significantly more potent, with a flavor strength estimated to be 3 to 4 times that of this compound.[1] Its aroma is more intense, often described as burnt sugar or candied fruit.

  • Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone): An extremely potent aroma compound with a flavor profile that is highly dependent on its concentration.[4] At low levels, it presents a sweet, maple syrup or caramel aroma.[4][5] At higher concentrations, it can impart a spicy, curry-like or fenugreek odor.[4][6] It is a key flavor component in maple syrup, aged rum, and fenugreek.[4][7]

  • Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone, HDMF): Also known as strawberry furanone, this compound has a sweet, fruity aroma.[8][9] When diluted, it is strongly associated with the smell of fresh strawberries and pineapple, while at higher concentrations, it has a more caramel-like odor.[9][10] It is a key aroma compound in a wide variety of fruits.[9][11][12]

Quantitative Data for Flavor Compounds

The following table summarizes key quantitative parameters for this compound and its comparators, providing a basis for formulation and experimental design.

ParameterThis compoundEthyl this compoundSotolonFuraneol (HDMF)
FEMA Number 2656243036343174
CAS Number 118-71-8[3]4940-11-828664-35-9[6]3658-77-3[9]
Molecular Formula C₆H₆O₃[2]C₇H₈O₃C₆H₈O₃C₆H₈O₃[9]
Flavor Profile Cotton candy, caramel, sweet[3]Burnt sugar, intense sweet, fruity[1]Maple, caramel (low conc.); Curry, fenugreek (high conc.)[4][6]Strawberry, pineapple (dilute); Caramel (conc.)[9][10]
Odor Threshold Relatively high[3]Lower than this compound< 1 ppb[13]0.03 - 1,700 µg/L[11][14]
Relative Potency Baseline3-4x stronger than this compound[1]Extremely potent[4][7]Potent, key odorant in many fruits[10][11]
Typical Usage Levels 1,000 - 20,000 ppm in flavor concentrates[3]Lower dosages required than this compound[1]Used in extremely low concentrations[6]0.54 - 80.00 ppm in beverages[8]
Natural Occurrence Larch bark, pine needles, roasted malt[2]SyntheticFenugreek, maple syrup, aged sake[4][6]Strawberries, pineapples, tomatoes[9]

Mechanisms and Signaling Pathways

Flavor enhancers like this compound often modulate taste perception by interacting with taste receptors on the tongue. The sweet taste is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits, TAS1R2 and TAS1R3.[15][16] While natural sugars bind to the Venus flytrap (VFT) domain of these subunits, enhancers are thought to bind to other sites, such as the transmembrane domain (TMD), to allosterically modulate and potentiate the receptor's response to other sweeteners.

SweetTasteSignaling cluster_receptor TAS1R2/TAS1R3 Receptor cluster_cell Taste Receptor Cell receptor Sweetener Binding Site g_protein G-protein (Gustducin) Activation receptor->g_protein enhancer Enhancer (e.g., this compound) Binding Site enhancer->g_protein potentiates ac Adenylyl Cyclase g_protein->ac camp cAMP Increase ac->camp pka PKA Activation camp->pka k_channel K+ Channel Inhibition pka->k_channel inhibits depolarization Cell Depolarization k_channel->depolarization ca_influx Ca2+ Influx depolarization->ca_influx neurotransmitter Neurotransmitter Release ca_influx->neurotransmitter signal Signal to Brain neurotransmitter->signal

Caption: Sweet taste signal transduction pathway.

Experimental Protocols

Objective evaluation of flavor enhancers requires rigorous and standardized methodologies. Both sensory analysis and chemical quantification are essential.

Protocol 1: Sensory Evaluation via Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[17]

Objective: To determine if the addition of a flavor enhancer (e.g., this compound) at a specific concentration creates a perceptible difference in a food matrix (e.g., a sugar solution).

Methodology:

  • Panelist Selection: Recruit a panel of at least 25-30 trained or consumer panelists.

  • Environment: Conduct the test in a sensory analysis laboratory with individual booths, controlled lighting, and temperature. The environment must be free from distracting odors and noise.[18][19]

  • Sample Preparation:

    • Prepare a control sample (e.g., 5% sucrose (B13894) solution).

    • Prepare a test sample with the same base plus the flavor enhancer at the desired concentration.

    • For each panelist, present three coded samples in a randomized order. Two samples will be identical (either both control or both test), and one will be different.[17] Use three-digit random codes to prevent bias.[19]

  • Procedure:

    • Panelists are presented with the three samples simultaneously.

    • They are instructed to taste each sample from left to right.

    • They are asked to identify which of the three samples is different from the other two.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Analyze the results using a binomial test or by consulting a statistical chart for triangle tests. The number of correct judgments required for statistical significance (e.g., p < 0.05) depends on the number of panelists.

SensoryWorkflow start Define Objective prep Prepare Samples (Control vs. Test) start->prep coding Code & Randomize (e.g., AAB, ABA, BAA) prep->coding present Present Samples to Panelist coding->present task Panelist Task: Identify Odd Sample present->task collect Collect Responses task->collect analyze Statistical Analysis (Binomial Test) collect->analyze end Conclusion: Perceptible Difference? analyze->end

Caption: General workflow for a Triangle Test.

Protocol 2: Spectrophotometric Quantification of this compound and Ethyl this compound

This protocol describes a chemical method for determining the concentration of this compound and Ethyl this compound in a solution, adapted from published methods.

Objective: To quantify the concentration of this compound or Ethyl this compound in an aqueous sample.

Principle: The method is based on the reaction of this compound or Ethyl this compound with iron(III) in a sulfuric acid solution to form a pink-colored complex (ferroin product), which can be measured spectrophotometrically. The absorbance is proportional to the concentration.

Methodology:

  • Reagent Preparation:

    • Standard Solutions: Prepare stock solutions of this compound and Ethyl this compound of known concentrations. Create a series of calibration standards by diluting the stock solution (e.g., 0.5–20.0 mg/L).

    • Iron(III) Solution: Prepare a solution of iron(III) chloride in dilute sulfuric acid.

  • Sample Preparation:

    • Dilute the food or beverage sample as needed to ensure the concentration of the analyte falls within the linear range of the calibration curve.

    • Filter the sample to remove any particulate matter.

  • Procedure:

    • To a specific volume of each standard and sample solution, add the iron(III) reagent.

    • Allow the reaction to proceed for a set amount of time to ensure complete color development.

    • Measure the absorbance of the resulting pink solution at the wavelength of maximum absorbance (λmax ≈ 520 nm) using a spectrophotometer. Use a blank solution (without the analyte) to zero the instrument.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of this compound or Ethyl this compound in the sample by interpolating its absorbance value on the calibration curve.

    • Calculate the original concentration in the undiluted sample by accounting for the dilution factor. The method demonstrates linearity in the 0.5–20.0 mg/L range.

References

A Comparative Guide to HPLC Methods for the Simultaneous Determination of Maltol and Ethyl Maltol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of flavor enhancers like Maltol and Ethyl this compound is crucial. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used analytical technique for this purpose. This guide provides a comparative overview of various validated HPLC methods, offering a detailed look at their experimental protocols and performance data to aid in method selection and implementation.

Experimental Workflow for HPLC Method Validation

The following diagram outlines the typical workflow for validating an HPLC method to ensure its suitability for the intended analytical purpose.

HPLC_Validation_Workflow cluster_validation Validation Parameters A Method Development (Column, Mobile Phase, etc.) B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K System Suitability Testing L Validated Method for Routine Use K->L

Caption: General workflow for HPLC method validation.

Comparison of Validated HPLC Methods

The following table summarizes the performance data from different validated HPLC methods for the simultaneous determination of this compound and Ethyl this compound. This allows for a direct comparison of their key validation parameters.

ParameterHPLC-UV[1][2]HPLC-ECD[3]HPLC-MS/MS[4]
Linearity Range (this compound) 4.0 - 76.0 mg/LNot Specified6.00 - 150 ng/mL (in plasma)
Linearity Range (Ethyl this compound) 4.0 - 76.0 mg/LNot SpecifiedNot Specified for Ethyl this compound
Limit of Detection (LOD) - this compound 1.6 mg/L5.7 x 10⁻³ µg/mLNot Specified
Limit of Detection (LOD) - Ethyl this compound 1.4 mg/L2.9 x 10⁻² µg/mLNot Specified
Accuracy (% Recovery) Not Specified80.6% - 100.2%Not Specified
Precision Not SpecifiedNot SpecifiedNot Specified

Detailed Experimental Protocols

Below are the detailed experimental methodologies for the cited HPLC methods.

HPLC with UV Detection (HPLC-UV)

This method is a common and cost-effective approach for the quantification of this compound and Ethyl this compound.

  • Chromatographic Conditions:

    • Column: A reverse-phase column is typically used.[5]

    • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidifier like phosphoric acid, is commonly employed.[5] For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[5]

    • Detection: UV detection is performed at a specific wavelength, for example, 273 nm has been used for the analysis of flavor enhancers.[6]

  • Sample Preparation:

    • For food samples, a simple extraction with water can be utilized.[6]

HPLC with Electrochemical Detection (HPLC-ECD)

This method offers high sensitivity for the simultaneous determination of this compound, Ethyl this compound, and other flavor enhancers like vanillin.[3]

  • Chromatographic Conditions:

    • The specific column and mobile phase composition for this method were not detailed in the available search results. However, it is a reverse-phase HPLC method.

  • Validation:

    • The method demonstrated excellent linearity within the tested ranges for this compound and Ethyl this compound.[3]

    • Recoveries for both analytes were found to be in the range of 80.6% to 100.2%.[3]

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This highly sensitive and selective method has been validated for the simultaneous determination of this compound and its metabolite, this compound glucuronide, in biological matrices like human plasma and urine.[4]

  • Chromatographic Conditions:

    • Detection: The quantification is performed using multiple reaction monitoring (MRM) with an electrospray ionization (ESI) source in positive ion detection mode.[4]

  • Sample Preparation:

    • Plasma Samples: Protein precipitation is carried out by adding acetonitrile.[4]

    • Urine Samples: Samples are diluted to fall within the appropriate concentration range for injection.[4]

  • Validation:

    • The method was fully validated and applied to a clinical study.[4]

    • The linear range for this compound in plasma was established as 6.00-150 ng/mL.[4]

References

Head-to-Head Comparison of Maltol and Deferiprone as Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Maltol and Deferiprone, two key molecules in the landscape of iron chelation therapy. While both are capable of binding iron, their primary clinical applications and mechanisms of action differ significantly. Deferiprone is an established iron chelator used to treat iron overload, whereas this compound, in the form of ferric this compound, is utilized to treat iron deficiency by enhancing iron absorption. This guide will delve into their chemical properties, mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data.

Physicochemical Properties and Iron Chelation Chemistry

Both this compound and Deferiprone are small molecules capable of forming stable complexes with ferric iron (Fe³⁺). A key characteristic of their interaction with iron is the formation of a 3:1 chelator-to-iron complex at physiological pH.[1][2] This stoichiometry is crucial for neutralizing the charge of the ferric ion and facilitating its transport and excretion.

PropertyThis compoundDeferiprone
Chemical Name 3-hydroxy-2-methyl-4-pyrone3-hydroxy-1,2-dimethylpyridin-4-one
Molecular Formula C₆H₆O₃C₇H₉NO₂
Molar Mass 126.11 g/mol 139.15 g/mol
Iron Complex Stoichiometry 3:1 (this compound:Iron)[2]3:1 (Deferiprone:Iron)[2]
Clinical Formulation Ferric this compound (for iron deficiency)Deferiprone (for iron overload)

Mechanism of Action: A Tale of Two Opposing Effects

The primary differentiator between this compound and Deferiprone in a clinical context is their effect on systemic iron levels. Deferiprone is designed to remove excess iron from the body, while ferric this compound is formulated to increase iron absorption.

Deferiprone: As an iron chelator for iron overload, Deferiprone binds to excess iron in the bloodstream and within cells, forming a stable complex that is then excreted from the body, primarily through the urine.[3][4] This process reduces the overall iron burden in patients with conditions such as thalassemia major who receive frequent blood transfusions.[1][4]

This compound (as Ferric this compound): In contrast, ferric this compound is used to treat iron deficiency anemia. The this compound ligand enhances the absorption of iron in the gastrointestinal tract.[5] The lipophilic nature of the ferric this compound complex is thought to facilitate its transport across the intestinal wall.[3][5] Following absorption, the iron is released from the this compound and can be incorporated into hemoglobin and ferritin.[3][6]

Mechanism_of_Action cluster_deferiprone Deferiprone (Iron Overload) cluster_this compound Ferric this compound (Iron Deficiency) Deferiprone Deferiprone Excess_Iron Excess Body Iron (e.g., in Liver, Heart) Deferiprone->Excess_Iron Chelates DFP_Iron_Complex Deferiprone-Iron Complex Deferiprone->DFP_Iron_Complex Forms Urine_DFP Urinary Excretion DFP_Iron_Complex->Urine_DFP Excreted via Ferric_this compound Ferric this compound GI_Tract Gastrointestinal Tract Ferric_this compound->GI_Tract Oral Administration Bloodstream Bloodstream GI_Tract->Bloodstream Enhanced Iron Absorption Iron_Stores Increased Iron Stores (Ferritin, Hemoglobin) Bloodstream->Iron_Stores Replenishes

Figure 1: Mechanisms of Deferiprone and Ferric this compound.

Comparative Efficacy: Experimental Data

Direct head-to-head clinical trials comparing this compound and Deferiprone as iron chelators are limited, largely due to their opposing clinical indications. However, preclinical studies provide valuable insights into their differential effects on iron metabolism.

In Vivo Animal Studies

A key comparative study in mice investigated the effect of intragastric administration of various chelator-iron complexes on ⁵⁹Fe absorption. The results demonstrated that lipophilic iron complexes, such as that of this compound, significantly increased iron absorption, while hydrophilic chelators like Deferiprone (L1) decreased it.[3]

ChelatorEffect on ⁵⁹Fe Absorption (in mice)Primary Site of ⁵⁹Fe DistributionReference
This compound Significant IncreaseRed Blood Cells, Liver (50-60%), Spleen (30-40%)[3]
Deferiprone (L1) Significant Decrease-[3]

While direct comparative data on the reduction of iron overload is not available, studies on Deferiprone alone have shown its efficacy. In a retrospective study of adult patients with iron overload, Deferiprone at doses up to 113 mg/kg/day led to a mean reduction of 1.7 mg/g dry weight in liver iron concentration.[7] Another study in thalassemic patients reported that Deferiprone (75-100 mg/kg/day) resulted in a net urinary iron excretion ranging from 6.96 to 26.1 mg/24h.[4]

In Vitro Studies

Safety and Tolerability

The safety profiles of Deferiprone and Ferric this compound have been evaluated in numerous clinical trials for their respective indications.

Deferiprone: The most significant adverse effects associated with Deferiprone are agranulocytosis and neutropenia, which necessitate regular monitoring of blood counts.[10] Other reported side effects include arthropathy, gastrointestinal disturbances, and elevated liver enzymes.[10]

Ferric this compound: Ferric this compound is generally well-tolerated. The most common side effects are gastrointestinal in nature, such as abdominal pain, constipation, and diarrhea.[3] These are often milder than those observed with traditional oral iron supplements like ferrous sulfate (B86663).[3]

A direct comparison of adverse event rates from a head-to-head trial is not available due to their different clinical applications.

Experimental Protocols

In Vitro Ferrous Ion Chelation Assay

This protocol is adapted from a commercially available Ferrous Ion Chelating (FIC) Assay Kit and can be used to compare the in vitro iron-chelating capacity of compounds like this compound and Deferiprone.[11]

Principle: This assay measures the ability of a test compound to chelate ferrous ions (Fe²⁺), thereby preventing the formation of a colored complex between Fe²⁺ and ferrozine. The reduction in color formation is proportional to the iron-chelating activity of the test compound.

Materials:

  • Test compounds (this compound, Deferiprone)

  • EDTA (positive control)

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • Assay Buffer

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare working solutions of FeSO₄ and Ferrozine in the assay buffer.

  • Prepare serial dilutions of the test compounds and EDTA in the assay buffer.

  • To the wells of a 96-well plate, add 50 µL of the working FeSO₄ solution.

  • Add 50 µL of the diluted test compounds or standards to the respective wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the color reaction by adding 100 µL of the working Ferrozine solution to each well.

  • Measure the absorbance of each well at 562 nm using a spectrophotometer.

  • Calculate the percentage of ferrous ion chelation using the following formula: % Chelation = [1 - (Absorbance of sample / Absorbance of control)] x 100

In_Vitro_Workflow start Start prep_reagents Prepare Reagents: - Test Compounds (this compound, Deferiprone) - FeSO4 Solution - Ferrozine Solution start->prep_reagents plate_setup Plate Setup (96-well): - Add FeSO4 to wells - Add test compounds/controls prep_reagents->plate_setup incubation1 Incubate at Room Temp (10 minutes) plate_setup->incubation1 add_ferrozine Add Ferrozine Solution incubation1->add_ferrozine measure_abs Measure Absorbance at 562 nm add_ferrozine->measure_abs calculate Calculate % Iron Chelation measure_abs->calculate end End calculate->end

Figure 2: In Vitro Iron Chelation Assay Workflow.
In Vivo Assessment of Iron Chelation in an Iron-Overloaded Mouse Model

This protocol describes a general procedure to compare the in vivo efficacy of this compound and Deferiprone in an iron-overloaded mouse model.

Principle: Mice are first overloaded with iron to mimic a pathological condition. Subsequently, they are treated with the test chelators, and the efficacy is assessed by measuring changes in liver iron concentration and 24-hour urinary iron excretion.

Materials:

  • Mice (e.g., C57BL/6)

  • Iron dextran (B179266) (for iron overload induction)

  • Test compounds (this compound, Deferiprone)

  • Metabolic cages for urine collection

  • Anesthesia

  • MRI for liver iron concentration (LIC) measurement or inductively coupled plasma mass spectrometry (ICP-MS) for tissue iron analysis

Procedure:

  • Iron Overload Induction: Administer iron dextran to mice via intraperitoneal injections (e.g., 1 g/kg weekly for 8 weeks).[12]

  • Treatment Groups: Divide the iron-overloaded mice into three groups: Vehicle control, this compound-treated, and Deferiprone-treated.

  • Drug Administration: Administer the respective treatments orally for a specified period (e.g., 4 weeks).

  • Urine Collection: Towards the end of the treatment period, place the mice in metabolic cages for 24-hour urine collection.[12][13]

  • Liver Iron Concentration (LIC) Measurement: At the end of the study, measure LIC using a non-invasive MRI method or by sacrificing the animals and analyzing liver tissue via ICP-MS.[6][14][15]

  • Urinary Iron Measurement: Determine the total iron content in the 24-hour urine samples using ICP-MS.[12]

  • Data Analysis: Compare the LIC and urinary iron excretion between the different treatment groups to assess the efficacy of the chelators.

Signaling Pathways in Iron Metabolism

The regulation of iron homeostasis is a complex process involving multiple signaling pathways. The hepcidin-ferroportin axis plays a central role. Hepcidin (B1576463), a hormone produced by the liver, controls the expression of ferroportin, the only known cellular iron exporter. High hepcidin levels lead to the degradation of ferroportin, reducing iron absorption and release from stores. Iron chelators like Deferiprone can indirectly influence these pathways by reducing the body's iron load, which in turn can affect hepcidin expression.

Iron_Metabolism_Pathway Dietary_Iron Dietary Iron Enterocyte Duodenal Enterocyte Dietary_Iron->Enterocyte DMT1 DMT1 Ferritin_Enterocyte Ferritin (Storage) Enterocyte->Ferritin_Enterocyte Storage Bloodstream Bloodstream Enterocyte->Bloodstream Export via Ferroportin DMT1->Enterocyte Absorption Transferrin Transferrin-Fe³⁺ Liver Liver Transferrin->Liver Uptake Bone_Marrow Bone Marrow Transferrin->Bone_Marrow Uptake Hepcidin Hepcidin Liver->Hepcidin Synthesizes Ferritin_Stores Ferritin (Storage) Liver->Ferritin_Stores Storage Ferroportin Ferroportin Hepcidin->Ferroportin Inhibits RBCs Red Blood Cells (Hemoglobin) Bone_Marrow->RBCs Erythropoiesis Macrophages Macrophages RBCs->Macrophages Senescence Macrophages->Bloodstream Iron Recycling via Ferroportin

Figure 3: Simplified Iron Metabolism Pathway.

Conclusion

This compound and Deferiprone, while both being effective iron binders, have distinct and opposing roles in clinical practice. Deferiprone is a crucial therapeutic agent for managing iron overload by promoting iron excretion. Conversely, ferric this compound is an innovative formulation for treating iron deficiency anemia by enhancing iron absorption with a favorable tolerability profile. The choice between these two agents is therefore dictated by the underlying pathology of iron metabolism. For researchers and drug development professionals, understanding these fundamental differences is key to designing relevant preclinical and clinical studies for new iron-modulating therapies. Future head-to-head studies, particularly in in vitro models to compare iron binding kinetics and affinity, could provide further valuable data for the scientific community.

References

Evaluating the Synergistic Antimicrobial Effect of Maltol with Other Preservatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to enhance product preservation and combat microbial resistance, the exploration of synergistic antimicrobial combinations has become a critical area of research. Maltol, a naturally occurring organic compound known for its flavor-enhancing properties, has also demonstrated antimicrobial potential. This guide provides a comprehensive evaluation of the synergistic antimicrobial effects of this compound when combined with other common preservatives. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to inform the strategic selection of preservative systems in the pharmaceutical, cosmetic, and food industries.

This compound and Cationic Surfactants: A Potent Partnership

Recent studies have highlighted a significant synergistic relationship between this compound and cationic surfactants, particularly didecyldimethylammonium chloride (DDAC) and polyquaternium 80 (P-80). This combination has shown enhanced efficacy against a broad spectrum of microorganisms.

Experimental Data: Enhanced Antimicrobial Activity

The synergistic effect of this compound with DDAC and P-80 has been quantified using the Fractional Inhibitory Concentration Index (FICI), a standard measure of antimicrobial synergy. A FICI value of ≤ 0.5 is indicative of a synergistic interaction. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, was determined for each compound alone and in combination.

Table 1: Synergistic Antimicrobial Activity of this compound with Cationic Surfactants (FICI Values) [1]

MicroorganismThis compound + DDAC (FICI)This compound + P-80 (FICI)Interpretation
Escherichia coliSynergisticSynergisticStrong Synergy
Staphylococcus aureusAdditive (0.52)Additive (0.58)Additive Effect
Pseudomonas aeruginosa-Synergistic (0.31)Synergy with P-80
Candida albicansSynergisticSynergisticStrong Synergy
Aspergillus brasiliensisSynergistic (0.5)Synergistic (0.19)Strong Synergy

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Cationic Surfactants Alone and in Combination (ppm) [1]

MicroorganismThis compound AloneDDAC AloneP-80 AloneThis compound + DDAC (Combined MIC)This compound + P-80 (Combined MIC)
E. coli40006.2510002000 + 0.78500 + 125
S. aureus40000.542000 + 0.062000 + 0.25
P. aeruginosa100012.51000-250 + 62.5
C. albicans20006.25125250 + 0.78250 + 15.6
A. brasiliensis40006.2510002000 + 0.78500 + 31.2

The data clearly demonstrates that the combination of this compound with these cationic surfactants significantly reduces the MIC of each component, indicating a potent synergistic effect against a range of bacteria and fungi.[1] Notably, the synergy was less pronounced against the Gram-positive bacterium S. aureus.

Mechanism of Synergistic Action

The enhanced antimicrobial activity of the this compound-cationic surfactant combination is attributed to a multi-faceted attack on the microbial cell.[1][2]

  • Cell Wall and Membrane Disruption: Electron microscopy studies have revealed that the combination treatment leads to significant damage to the microbial cell wall and membrane.[1][2]

  • Increased Permeability: This structural damage results in increased cell permeability, as evidenced by a significant increase in potassium leakage from the cells.[1][3]

  • Chelation of Divalent Cations: It is postulated that this compound may chelate divalent cations (Mg²⁺ and Ca²⁺) that are crucial for the stability of the outer membrane of Gram-negative bacteria. This destabilization would facilitate the entry of the cationic surfactants, leading to cell lysis.[1]

SynergyMechanism This compound This compound Combination This compound + Cationic Surfactant This compound->Combination CationicSurfactant Cationic Surfactant CationicSurfactant->Combination OuterMembrane Bacterial Outer Membrane Combination->OuterMembrane Chelates Divalent Cations CellWall Cell Wall/ Membrane Damage Combination->CellWall Direct Damage OuterMembrane->CellWall Destabilizes Permeability Increased Permeability CellWall->Permeability Leakage Potassium Leakage Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Figure 1: Proposed synergistic antimicrobial mechanism of this compound and cationic surfactants.

This compound in Combination with Other Preservatives: An Overview

While extensive quantitative data on the synergistic effects of this compound with other classes of preservatives is not as readily available, existing research and the known mechanisms of action of these preservatives allow for an informed discussion of their potential synergies.

This compound and Nisin

Nisin is a bacteriocin (B1578144) widely used as a food preservative, particularly effective against Gram-positive bacteria. Its primary mechanism of action involves binding to Lipid II, a precursor molecule in bacterial cell wall synthesis, which leads to the formation of pores in the cell membrane.[1][4][5]

One study has shown that this compound can sensitize Escherichia coli, a Gram-negative bacterium, to the action of nisin.[6] When used alone, neither this compound nor nisin had a significant effect on the viability of E. coli. However, their combination resulted in a substantial reduction in viable counts.[6] It is hypothesized that this compound destabilizes the outer membrane of Gram-negative bacteria, possibly through chelation of essential minerals, thereby allowing nisin to access the inner membrane and exert its pore-forming activity.[6] Further quantitative studies, such as checkerboard assays to determine FICI values, are needed to fully characterize this synergistic relationship.

This compound and Chitosan (B1678972)

Chitosan, a polysaccharide derived from chitin, is known for its broad-spectrum antimicrobial activity. Its primary mode of action is believed to be the electrostatic interaction between its positively charged amino groups and the negatively charged components of microbial cell membranes, leading to membrane disruption and leakage of intracellular contents.[6][7][8]

Research in this area has primarily focused on the development of this compound-functionalized chitosan derivatives, which have shown antimicrobial activity against E. coli.[9][10] While this indicates a compatible and potentially effective combination, there is a lack of studies evaluating the synergistic effect of a simple mixture of this compound and chitosan. Theoretically, the membrane-destabilizing properties of both compounds could lead to a synergistic or additive effect. This compound's potential to chelate metal ions could also complement chitosan's antimicrobial action.[6]

This compound and Essential Oils

Essential oils are complex mixtures of volatile compounds with well-documented antimicrobial properties. Their mechanisms of action are diverse and often involve the disruption of the microbial cell membrane's integrity and function, interference with cellular processes, and inhibition of biofilm formation.[10][11]

Currently, there is a lack of specific studies evaluating the synergistic antimicrobial effects of this compound in combination with essential oils. However, given that both this compound and many essential oil components target the microbial cell membrane, there is a strong theoretical basis for potential synergistic or additive interactions. A combination could lead to a more profound disruption of the cell envelope than either agent alone.

This compound and Organic Acids

Organic acids, such as benzoic acid and sorbic acid, are commonly used as food preservatives. Their antimicrobial activity is primarily attributed to the ability of the undissociated acid to penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, leading to a decrease in intracellular pH and the disruption of the proton motive force, which inhibits metabolic processes and ultimately leads to cell death.[12][13][14]

There is currently no specific experimental data on the synergistic effects of this compound combined with organic acids. A potential area for investigation would be to determine if this compound's membrane-active properties could facilitate the entry of organic acids into microbial cells, thereby enhancing their antimicrobial efficacy.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols for key assays are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic, additive, antagonistic, or indifferent effects of antimicrobial combinations.

  • Preparation of Antimicrobials: Prepare stock solutions of this compound and the other preservative to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the y-axis and the second preservative along the x-axis. This creates a matrix of varying concentration combinations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent(s) that inhibits visible growth.

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis StockA Prepare this compound Stock DiluteA Serial Dilute this compound (Y-axis) StockA->DiluteA StockB Prepare Preservative B Stock DiluteB Serial Dilute Preservative B (X-axis) StockB->DiluteB Inoculum Prepare Microbial Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate DiluteA->Inoculate DiluteB->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MICs Incubate->ReadMIC CalculateFICI Calculate FICI ReadMIC->CalculateFICI Interpret Interpret Synergy CalculateFICI->Interpret

Figure 2: Workflow for the checkerboard assay to determine antimicrobial synergy.

Potassium Leakage Assay Protocol

This assay measures the integrity of the microbial cell membrane by quantifying the leakage of intracellular potassium ions.

  • Cell Preparation: Harvest microbial cells in their mid-logarithmic growth phase, wash, and resuspend in a suitable buffer.

  • Treatment: Expose the cell suspension to different concentrations of this compound, the other preservative, and their combination.

  • Incubation: Incubate the treated suspensions for a defined period.

  • Centrifugation: Centrifuge the samples to pellet the cells.

  • Supernatant Analysis: Measure the concentration of potassium in the supernatant using methods such as atomic absorption spectrophotometry or an ion-selective electrode.

  • Data Analysis: Compare the potassium leakage in the treated samples to that of an untreated control.

Conclusion

The synergistic combination of this compound with cationic surfactants like DDAC and P-80 presents a highly effective, broad-spectrum antimicrobial system. The significant reduction in the required concentrations of each component not only enhances antimicrobial potency but also offers potential benefits in terms of cost-effectiveness and reduced toxicity. While quantitative data on the synergy of this compound with other preservatives such as nisin, chitosan, essential oils, and organic acids is still emerging, the underlying antimicrobial mechanisms suggest a strong potential for additive or synergistic interactions. Further research, particularly quantitative studies using standardized methodologies, is warranted to fully explore these combinations and unlock their potential for innovative and effective product preservation strategies.

References

Ferric Maltol for Iron Deficiency Anemia in IBD: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Ferric Maltol's performance against other iron replacement therapies in patients with Inflammatory Bowel Disease (IBD), supported by clinical trial data and detailed experimental protocols.

Iron deficiency anemia (IDA) is a common complication of Inflammatory Bowel Disease (IBD), driven by a combination of chronic blood loss, malabsorption of iron, and inflammation-mediated disruption of iron metabolism. While oral ferrous sulfate (B86663) has been the traditional first-line therapy, its gastrointestinal side effects often lead to poor tolerance and adherence in IBD patients, potentially exacerbating underlying inflammation. Intravenous (IV) iron offers an effective alternative but requires hospital visits and carries a risk of infusion reactions. Ferric this compound, a novel oral ferric iron formulation, has emerged as a promising alternative, designed to enhance absorption and improve gastrointestinal tolerability.

This guide provides a comprehensive comparison of ferric this compound with placebo, intravenous ferric carboxymaltose, and traditional oral ferrous sulfate, based on data from pivotal clinical trials.

Comparative Efficacy and Safety of Ferric this compound

Clinical trial data has demonstrated the efficacy and safety of ferric this compound in treating IDA in patients with IBD. The following tables summarize the key quantitative findings from the AEGIS clinical trial program, comparing ferric this compound to both placebo and intravenous ferric carboxymaltose.

Table 1: Ferric this compound vs. Placebo in IBD Patients with IDA (AEGIS-IBD Trial)[1][2][3]
Endpoint (at Week 12)Ferric this compound (30 mg twice daily)Placebop-value
Mean Change in Hemoglobin (g/dL) +2.25-0.05<0.0001
Hemoglobin Normalization Rate 66%13%<0.0001
Proportion with ≥2 g/dL Hb increase 61%8%<0.0001
Mean Change in Ferritin (µg/L) +17.1-3.4<0.0001
Treatment-Emergent Adverse Events 58%72%N/A
Gastrointestinal Adverse Events 38%40%N/A
Table 2: Ferric this compound vs. Intravenous Ferric Carboxymaltose in IBD Patients with IDA (AEGIS-H2H Trial)[4]
Endpoint (at Week 12)Ferric this compound (30 mg twice daily)IV Ferric CarboxymaltoseNotes
Mean Change in Hemoglobin (g/dL) +2.5+3.0Non-inferiority not met at week 12
Hemoglobin Responder Rate (≥2g/dL increase or normalization) 67%84%Non-inferiority not met at week 12
Mean Change in Hemoglobin at Week 52 (g/dL) +2.7+2.8Comparable long-term effectiveness
Treatment-Emergent Adverse Events 59%36%
Gastrointestinal Adverse Events 31%13%
Treatment Discontinuation due to AEs 10%3%
Comparison with Oral Ferrous Sulfate

Direct head-to-head clinical trials comparing ferric this compound to oral ferrous sulfate specifically in the IBD patient population are limited. However, the rationale for the development of ferric this compound is rooted in the poor tolerability of ferrous salts.[1][2] Traditional oral iron preparations are associated with a high incidence of gastrointestinal side effects such as nausea, abdominal pain, and constipation, which can reduce adherence and potentially worsen IBD symptoms.[1] A study on the impact of these iron formulations on the intestinal microbiome found that ferrous sulphate, but not ferric this compound, was associated with measurable changes in the gut microbiota of human subjects.[3] In a murine model of colitis, the severity of the condition was greater with ferrous sulphate supplementation compared to ferric this compound.[3]

A network meta-analysis has suggested favorable hemoglobin improvements with ferric this compound compared to other oral iron formulations when adjusted for baseline hemoglobin levels.[4][5] Real-world evidence also indicates that ferric this compound is well-tolerated in IBD patients, including those who were previously intolerant to conventional oral iron preparations.[5][6]

Experimental Protocols

AEGIS-IBD Phase 3 Program (Ferric this compound vs. Placebo)[2][3][9]
  • Study Design: Two identical, randomized, double-blind, placebo-controlled trials (AEGIS 1 and AEGIS 2).

  • Patient Population: Adults with quiescent or mild-to-moderate ulcerative colitis or Crohn's disease, with iron deficiency anemia (Hemoglobin: 9.5-12.0 g/dL for females, 9.5-13.0 g/dL for males) and a documented history of failure with previous oral ferrous products.

  • Intervention: Patients were randomized to receive either ferric this compound (30 mg elemental iron) capsules twice daily or an identical placebo for 12 weeks.

  • Primary Efficacy Endpoint: Change in hemoglobin (Hb) concentration from baseline to week 12.

  • Secondary Endpoints: Proportion of patients achieving a ≥1 g/dL and ≥2 g/dL increase in Hb, normalization of Hb, changes in ferritin and transferrin saturation (TSAT), and safety and tolerability.

AEGIS Head-to-Head (H2H) Phase 3b Trial (Ferric this compound vs. IV Ferric Carboxymaltose)[4][10][11][12]
  • Study Design: A randomized, open-label, active-controlled, multicenter, non-inferiority trial.

  • Patient Population: Adults with non-severely active IBD and iron-deficiency anemia (Hemoglobin: 8.0-11.0 g/dL for women, 8.0-12.0 g/dL for men; and Ferritin <30 ng/mL or Ferritin <100 ng/mL with TSAT <20%).

  • Intervention: Patients were randomized (1:1) to receive either oral ferric this compound 30 mg twice daily or intravenous ferric carboxymaltose administered according to each center's standard practice for 52 weeks.

  • Primary Endpoint: The proportion of patients achieving a hemoglobin response (≥2 g/dL increase or normalization) at week 12, with a pre-specified non-inferiority margin of -20%.

  • Secondary Endpoints: Mean change in hemoglobin from baseline, proportion of responders at other time points, changes in iron parameters (ferritin, TSAT), and safety.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream FM Ferric this compound (Fe³⁺-Maltol Complex) Fe3 Free Fe³⁺ FM->Fe3 Stable Complex Fe3_in Fe³⁺ FM->Fe3_in Direct Uptake FS Ferrous Sulfate (Fe²⁺ Salt) Fe2 Free Fe²⁺ FS->Fe2 Dissociates Fe2->Fe3 Oxidation & Precipitation DMT1 DMT1 Transporter Fe2->DMT1 Uptake Fe3->Fe2 Reduction by DCYTB Fe2_in Fe²⁺ DMT1->Fe2_in FPN Ferroportin FPN->Fe3_in Ferritin Ferritin (Iron Storage) Hephaestin Hephaestin Fe3_blood Fe³⁺ Hephaestin->Fe3_blood Oxidation Fe2_in->FPN Export Fe2_in->Ferritin Storage Fe3_in->Hephaestin Transferrin Transferrin BoneMarrow Bone Marrow (Erythropoiesis) Transferrin->BoneMarrow Transport Fe3_blood->Transferrin Binds

Caption: Mechanism of oral iron absorption.

cluster_iv Intravenous Administration cluster_blood Bloodstream cluster_res Reticuloendothelial System (RES) (e.g., Macrophages) FCM Ferric Carboxymaltose (IV Infusion) FCM_circ FCM Complex FCM->FCM_circ Uptake Uptake of FCM FCM_circ->Uptake Transferrin Transferrin BoneMarrow Bone Marrow (Erythropoiesis) Transferrin->BoneMarrow Transport Fe3_blood Fe³⁺ Fe3_blood->Transferrin Binds Release Controlled Release of Fe³⁺ Uptake->Release Release->Fe3_blood Ferritin Ferritin (Iron Storage) Release->Ferritin Storage

Caption: IV ferric carboxymaltose metabolism.

cluster_fm Ferric this compound Arm cluster_comparator Comparator Arm start Screening (IBD patients with IDA) randomization Randomization (1:1) start->randomization FM_treatment Oral Ferric this compound (30 mg twice daily) randomization->FM_treatment Comparator_treatment Placebo or IV Ferric Carboxymaltose randomization->Comparator_treatment treatment_period 12-Week Treatment Period FM_treatment->treatment_period Comparator_treatment->treatment_period endpoint Primary Endpoint Assessment (Change in Hemoglobin) treatment_period->endpoint safety Safety and Tolerability Monitoring (Adverse Events) treatment_period->safety long_term Long-term Follow-up (up to 52/64 weeks) endpoint->long_term long_term->safety

Caption: AEGIS clinical trial workflow.

References

Comparative study of the stability of Maltol and its derivatives in food processing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Food Scientists

In the dynamic world of food science, the stability of flavor enhancers and additives during processing is a critical determinant of final product quality and consistency. This guide offers a comparative analysis of the stability of maltol and two of its key derivatives, ethyl this compound and kojic acid, under conditions pertinent to food processing. By examining their thermal and pH stability, this report provides researchers, scientists, and drug development professionals with essential data to inform their formulation and processing decisions.

At a Glance: Key Stability Parameters

The following table summarizes the stability of this compound, ethyl this compound, and kojic acid under various conditions. This data has been compiled from multiple studies to provide a comparative overview.

CompoundThermal StabilitypH StabilityKey Degradation Factors
This compound Decomposes at high temperatures. Studies show over 10% degradation when exposed to high heat and sunlight.More stable in acidic conditions; fragrance weakens as pH increases and is significantly weaker in alkaline conditions.[1]High temperature, sunlight, alkaline pH.
Ethyl this compound Generally considered more heat stable than this compound, a trait favored in applications like bakery.[2] However, like this compound, it can decompose at high temperatures.Solution is stable in water.[3]High temperature, sunlight.
Kojic Acid Exhibits good stability against heat stress, showing stability from 40°C to 100°C for five continuous hours.[4][5]More stable at acidic pH; stability decreases as pH approaches 7.0, with the highest stability observed at pH 3.7.[6]Alkaline pH, oxidative conditions.

In-Depth Stability Analysis

Thermal Degradation Kinetics

The thermal stability of these compounds is paramount in processes like baking, pasteurization, and sterilization. While direct comparative kinetic studies are limited, available data suggests the following:

  • This compound and Ethyl this compound: Both compounds are susceptible to degradation at elevated temperatures. One study indicates that high temperatures can lead to a decomposition of more than 10% for both this compound and ethyl this compound. Thermogravimetric analysis has been employed to study the thermal degradation of this compound, for instance, in starch films.[7] The sublimation of this compound, a key aspect of its aroma release, occurs at around 90°C.[1]

  • Kojic Acid: Research has shown that kojic acid possesses notable thermal stability. It can withstand temperatures ranging from 40°C to 100°C for five consecutive hours, which is a significant advantage in many food processing applications.[4][5]

Further research is required to establish detailed Arrhenius parameters (activation energy and pre-exponential factor) for the thermal degradation of all three compounds under identical food matrix conditions to allow for more precise predictions of their stability during heating processes.

Impact of pH on Stability

The pH of a food system can significantly influence the stability and functionality of additives.

  • This compound: this compound's flavor-enhancing properties are more pronounced in acidic environments. As the pH increases towards alkalinity, its characteristic fragrance diminishes.[1]

  • Kojic Acid: The stability of kojic acid is highly dependent on pH. It is most stable in acidic conditions, with optimal stability reported at a pH of 3.7. As the pH moves towards neutral (7.0), its stability significantly decreases.[6] Studies on kojic acid production by fermentation also highlight the importance of pH control, with optimal production often occurring in acidic media.[8]

Experimental Protocols for Stability Assessment

To facilitate further research and comparative analysis, this section outlines key experimental methodologies for assessing the stability of this compound and its derivatives.

Stability-Indicating High-Performance Liquid Chromatography (HPLC-DAD) Method

A validated HPLC method with a Diode Array Detector (DAD) is crucial for the simultaneous quantification of this compound, ethyl this compound, and kojic acid and their degradation products.

Objective: To develop and validate a stability-indicating HPLC-DAD method for the simultaneous determination of this compound, ethyl this compound, and kojic acid in a model food system.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve baseline separation of the three parent compounds and their potential degradation products.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.

    • Detection: DAD detection at multiple wavelengths to ensure specificity and to identify degradation products. Wavelengths around 274 nm for this compound and ethyl this compound, and 268 nm for kojic acid can be monitored.

  • Sample Preparation for Stability Studies:

    • Prepare stock solutions of this compound, ethyl this compound, and kojic acid in a suitable solvent (e.g., methanol (B129727) or water).

    • Spike a model food matrix (e.g., a buffer solution at a specific pH, a simple syrup, or a model beverage) with known concentrations of the three compounds.

    • Subject the spiked samples to stress conditions (e.g., different temperatures in a water bath or oven, and a range of pH values adjusted with food-grade acids or bases).

    • At specified time intervals, withdraw samples, quench any ongoing reactions (e.g., by rapid cooling or pH neutralization), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analytes in the presence of their degradation products and matrix components.

    • Linearity: Establish a linear relationship between the concentration of each analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured values to the true values by recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Thermal Degradation Products

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds formed during the thermal degradation of this compound and its derivatives. Headspace analysis is particularly useful for examining the volatile degradation products.

Objective: To identify the major volatile and semi-volatile degradation products of this compound, ethyl this compound, and kojic acid upon thermal stress using headspace GC-MS.

Methodology:

  • Sample Preparation:

    • Place a known amount of the pure compound (this compound, ethyl this compound, or kojic acid) or a sample containing the compound into a headspace vial.

    • For studying matrix effects, the compound can be mixed with a food matrix (e.g., starch, sugar, or oil).

    • Seal the vials tightly.

  • Headspace Sampling:

    • Incubate the vials in a headspace autosampler at a specific temperature (e.g., 100°C, 150°C, 200°C) for a defined period to allow volatile compounds to partition into the headspace.

    • A headspace syringe or a solid-phase microextraction (SPME) fiber can be used to sample the headspace.

  • GC-MS Conditions:

    • GC Column: A capillary column suitable for the separation of volatile and semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250-300°C) to elute a wide range of compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless or split injection depending on the concentration of the analytes.

    • MS Detector: Operate in electron ionization (EI) mode.

    • Mass Range: Scan a suitable mass range (e.g., m/z 35-500) to detect a variety of potential degradation products.

    • Identification: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

Spectrophotometric Analysis of Kojic Acid Degradation

A simple and cost-effective spectrophotometric method can be used to monitor the degradation of kojic acid, particularly in studies focused on its overall stability rather than the identification of specific degradation products.

Objective: To determine the degradation kinetics of kojic acid under specific pH and temperature conditions using UV-Vis spectrophotometry.

Methodology:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of kojic acid of known concentrations in a suitable buffer (e.g., phosphate (B84403) buffer at the desired pH).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for kojic acid (around 268 nm).[8]

    • Plot a calibration curve of absorbance versus concentration.

  • Stability Study:

    • Prepare a solution of kojic acid of known initial concentration in the desired buffer.

    • Subject the solution to the desired stress condition (e.g., a specific temperature in a water bath).

    • At regular time intervals, withdraw an aliquot of the solution and cool it to room temperature.

    • Measure the absorbance of the aliquot at the λmax.

    • Use the standard curve to determine the concentration of kojic acid remaining at each time point.

  • Kinetic Analysis:

    • Plot the concentration of kojic acid versus time.

    • Determine the order of the degradation reaction (e.g., by fitting the data to zero-order, first-order, or second-order kinetic models). For kojic acid, oxidative degradation has been shown to follow a first-order model.[9]

    • Calculate the degradation rate constant (k) from the slope of the appropriate kinetic plot.

Visualizing Experimental Workflows and Degradation Pathways

To provide a clearer understanding of the experimental processes and potential chemical transformations, the following diagrams are presented using the DOT language for Graphviz.

Experimental Workflow for Comparative Stability Testing

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analytical Methods cluster_data Data Analysis prep_this compound This compound Solution thermal_stress Thermal Stress (e.g., 40, 60, 80, 100°C) prep_this compound->thermal_stress ph_stress pH Stress (e.g., pH 3, 5, 7, 9) prep_this compound->ph_stress prep_ethyl_this compound Ethyl this compound Solution prep_ethyl_this compound->thermal_stress prep_ethyl_this compound->ph_stress prep_kojic_acid Kojic Acid Solution prep_kojic_acid->thermal_stress prep_kojic_acid->ph_stress hplc HPLC-DAD Analysis (Quantification) thermal_stress->hplc gcms Headspace GC-MS (Degradation Product ID) thermal_stress->gcms spectro Spectrophotometry (Kojic Acid Degradation) thermal_stress->spectro ph_stress->hplc ph_stress->spectro kinetics Degradation Kinetics (Rate Constants, Half-life) hplc->kinetics gcms->kinetics spectro->kinetics comparison Comparative Stability Assessment kinetics->comparison

Caption: Workflow for the comparative stability testing of this compound and its derivatives.

Potential Degradation Pathway of Kojic Acid under Oxidative Stress

kojic_acid_degradation kojic_acid Kojic Acid oxidative_stress Oxidative Stress (e.g., H₂O₂) kojic_acid->oxidative_stress Initiation ring_opening Ring Opening oxidative_stress->ring_opening Proposed Mechanism degradation_products Various Degradation Products ring_opening->degradation_products Formation of

Caption: Proposed degradation pathway for kojic acid under oxidative stress.

Conclusion

The stability of this compound, ethyl this compound, and kojic acid in food processing is a multifaceted issue influenced by temperature, pH, and the food matrix itself. This guide provides a foundational comparison, highlighting that kojic acid generally exhibits superior thermal stability, while its stability is more pH-dependent compared to this compound and ethyl this compound. Ethyl this compound is often favored in high-temperature applications like baking for its perceived enhanced stability over this compound.

The provided experimental protocols and workflows offer a starting point for researchers to conduct more direct and comprehensive comparative studies. Such research is essential for optimizing food processing parameters, ensuring product quality and consistency, and ultimately delivering a better sensory experience to the consumer. Further investigation into the degradation kinetics and the identification of degradation products under a wider range of food processing conditions will be invaluable to the food industry.

References

Validating Maltol as a Quality Marker in Heat-Processed Foods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality of heat-processed foods is a critical parameter, influencing not only sensory attributes like flavor and color but also safety and nutritional value. The Maillard reaction and caramelization, the primary chemical transformations during heating, generate a complex mixture of compounds. Identifying reliable chemical markers to monitor and control these processes is paramount. This guide provides a comparative analysis of Maltol against other potential markers, namely 5-Hydroxymethylfurfural (HMF) and Furan (B31954), to validate its use in assessing the quality of heat-processed foods.

Comparison of Potential Quality Markers

The selection of an ideal marker for heat processing depends on its correlation with desired quality attributes, ease and reliability of detection, and its formation kinetics. This section compares this compound, HMF, and Furan based on available experimental data.

MarkerFormation PathwayAssociated Quality AttributesAdvantagesLimitations
This compound Maillard reaction, primarily from disaccharides like maltose (B56501) and lactose.[1][2]Pleasant caramel-like, sweet, and fragrant aroma; flavor enhancement.Contributes positively to desirable aroma profiles. Its formation from disaccharides can be specific to certain food systems.Less volatile than other markers, which may affect its utility in headspace analysis. Can also be intentionally added as a flavor enhancer, confounding its use as a process marker.[3]
5-Hydroxymethylfurfural (HMF) Maillard reaction and caramelization (acid-catalyzed degradation of hexoses).[4]Indicator of the extent of browning and caramelization. Can contribute to both desirable and undesirable flavors. High levels can indicate excessive heat treatment.[4]Well-established marker for heat treatment in various foods like honey, coffee, and baked goods.[4][5] Relatively straightforward to analyze via HPLC-UV.[6][7]Its concentration can decrease at later stages of the Maillard reaction, leading to potential misinterpretation.[5] Can be formed from multiple precursors, making it a less specific marker of a particular reaction pathway.
Furan Thermal degradation of various precursors including amino acids, reducing sugars, and polyunsaturated fatty acids.[8]Contributes to the overall aroma profile, but is also a potential carcinogen.[8][9] Its presence is generally considered a negative quality indicator from a safety perspective.High volatility makes it suitable for headspace analysis.[10] Its formation is a clear indicator of thermal processing.Classified as a possible human carcinogen (Group 2B) by IARC, making its presence a safety concern.[8] Its concentration can be influenced by various handling and storage conditions after processing.[11]

Quantitative Data from Experimental Studies

The following table summarizes quantitative data for HMF and Furan found in various heat-processed foods. Direct comparative data for this compound alongside HMF and Furan in the same study is limited in the reviewed literature.

Food ProductProcessingHMF ConcentrationFuran ConcentrationReference
Coffee (roasted beans)Roasting51 - 1143 ppm5 - 362 ppb[7]
Baked Goods (Cookies)Baking0.5 - 74.6 mg/kgNot Reported[12][13]
BreadBakingNot Reported4.0 ng/g[10]
Fruit JuicesPasteurizationNot Reported0.59 - 27.39 ng/mL[8]
Infant FormulaSterilizationNot Reported0.2 - 3.2 ng/g[8]
Soy SauceFermentation/HeatingNot Reported27 ng/g[8]

Note: The concentrations of these markers can vary significantly depending on the specific ingredients, processing parameters (time, temperature, pH), and analytical methods used.

Experimental Protocols

Simultaneous Determination of this compound, HMF, and Furan by GC-MS

This protocol provides a general framework for the simultaneous analysis of the three markers.

1. Sample Preparation:

  • Solid Samples (e.g., Baked Goods):

    • Homogenize the sample to a fine powder.

    • Weigh 1-5 g of the homogenized sample into a headspace vial.

    • Add a known volume of a suitable solvent (e.g., methanol (B129727) or water) and an internal standard.

    • For HMF and this compound, a derivatization step (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

  • Liquid Samples (e.g., Coffee, Fruit Juice):

    • Centrifuge the sample to remove any solids.

    • Transfer a known volume of the supernatant to a headspace vial.

    • Add an internal standard.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sealed vial at a specific temperature (e.g., 60-80°C) for a defined time to allow the volatile and semi-volatile compounds to partition into the headspace.

  • Expose a suitable SPME fiber (e.g., Carboxen/PDMS) to the headspace for a specific time to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the heated GC inlet.

  • GC Column: Use a suitable capillary column (e.g., DB-5ms) for separation.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

4. Quantification:

  • Create a calibration curve using standard solutions of this compound, HMF, and Furan with the internal standard.

  • Calculate the concentration of each analyte in the sample based on the peak area ratios relative to the internal standard and the calibration curve.

Signaling Pathways and Logical Relationships

Formation of this compound in the Maillard Reaction

The following diagram illustrates a simplified pathway for the formation of this compound from the Maillard reaction, initiated by the condensation of a reducing sugar (specifically a disaccharide like maltose) and an amino acid.

Maltol_Formation Maltose Maltose (Reducing Disaccharide) SchiffBase Schiff Base Maltose->SchiffBase + Amino Acid AminoAcid Amino Acid AminoAcid->SchiffBase AmadoriProduct Amadori Product SchiffBase->AmadoriProduct Amadori Rearrangement Deoxyosones 1-, 3-, and 4- Deoxyhexosuloses AmadoriProduct->Deoxyosones Enolization Cyclization Cyclization & Dehydration Deoxyosones->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified pathway of this compound formation via the Maillard reaction.

Comparative Experimental Workflow for Marker Validation

This diagram outlines a logical workflow for a comparative study to validate the use of this compound as a quality marker.

Marker_Validation_Workflow Sample Food Sample (e.g., Cookie Dough) HeatProcessing Heat Processing (Varying Time & Temperature) Sample->HeatProcessing ProcessedSamples Processed Samples HeatProcessing->ProcessedSamples Analysis Simultaneous Analysis (GC-MS or LC-MS/MS) ProcessedSamples->Analysis Sensory Sensory Analysis (Trained Panel) ProcessedSamples->Sensory Quantification Quantification of This compound, HMF, Furan Analysis->Quantification Correlation Correlation Analysis Quantification->Correlation Sensory->Correlation Validation Validation of this compound as Quality Marker Correlation->Validation

Caption: Experimental workflow for validating heat-processing markers.

Conclusion

Validating this compound as a quality marker for heat-processed foods requires a systematic comparison with other established markers like HMF and Furan. While this compound offers the advantage of being a positive contributor to the desired aroma profile, its potential use as an additive needs to be considered. HMF is a well-established indicator of the extent of heat treatment, but its concentration can be transient. Furan, while a clear indicator of thermal processing, raises safety concerns.

For a comprehensive quality assessment, a multi-marker approach is recommended. The simultaneous quantification of this compound, HMF, and Furan, coupled with sensory analysis, would provide a more complete picture of the chemical changes occurring during heat processing and their impact on the final product quality. Further research focusing on direct comparative studies across various food matrices is crucial to establish the specific advantages and limitations of this compound as a reliable quality marker.

References

Cross-validation of different analytical techniques for Maltol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food science, the accurate quantification of Maltol is crucial for quality control, safety assessment, and formulation development. This guide provides an objective comparison of various analytical techniques for this compound quantification, supported by experimental data and detailed methodologies.

Cross-Validation of Analytical Techniques

Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different techniques.[1] This process involves comparing data from at least two different analytical methods to determine if the obtained results are comparable.[2] This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of this compound.

Quantitative Performance Data

The performance of different analytical techniques for this compound quantification is summarized in the table below. Key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (RSD%) are compared.

Analytical TechniqueLinearity (R²)LODLOQAccuracy (% Recovery)Precision (% RSD)Matrix
HPLC-DAD 1.000.26 µg/mL0.79 µg/mL101.35–101.75%<1.27% (intra-day), <0.61% (inter-day)Ginseng Products[3]
GC >0.99 (approx.)Not specified0.5 µg/mL (part of linear range)88.82%5.04%Edible Vegetable Oil[4]
UV-Vis Spectrophotometry Not specified0.2 mg/LNot specifiedNot specifiedNot specifiedFood Samples
LC-MS/MS >0.99 (approx.)Not specified6.00 ng/mLNot specifiedNot specifiedHuman Plasma[5][6]
LC-MS/MS >0.99 (approx.)Not specified0.100 µg/mLNot specifiedNot specifiedHuman Urine[5][6]

Experimental Workflows and Methodologies

A generalized workflow for the cross-validation of analytical methods is depicted below. This process begins with standardized sample preparation, followed by analysis using different techniques, and concludes with a comparative analysis of the results.

Analytical Method Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_comparison Data Comparison and Validation Sample Sample Collection Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification HPLC HPLC Purification->HPLC GC GC Purification->GC UV_Vis UV-Vis Purification->UV_Vis LC_MS LC-MS/MS Purification->LC_MS Data_Analysis Data Analysis HPLC->Data_Analysis GC->Data_Analysis UV_Vis->Data_Analysis LC_MS->Data_Analysis Comparison Result Comparison Data_Analysis->Comparison Validation Method Validation Comparison->Validation

Caption: General workflow for cross-validation of analytical techniques.

The selection of an appropriate analytical technique is often guided by a hierarchical comparison of key performance metrics. The following diagram illustrates the logical relationship in this decision-making process.

Logical Comparison of Analytical Techniques cluster_performance Key Performance Metrics cluster_methods Compared Techniques Start Select Analytical Technique for this compound Quantification Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (% RSD) Start->Precision Sensitivity Sensitivity (LOD & LOQ) Start->Sensitivity Linearity Linearity (R²) Start->Linearity HPLC HPLC Accuracy->HPLC GC GC Accuracy->GC UV_Vis UV-Vis Accuracy->UV_Vis LC_MS LC-MS/MS Accuracy->LC_MS Precision->HPLC Precision->GC Precision->UV_Vis Precision->LC_MS Sensitivity->HPLC Sensitivity->GC Sensitivity->UV_Vis Sensitivity->LC_MS Linearity->HPLC Linearity->GC Linearity->UV_Vis Linearity->LC_MS Final_Selection Final Method Selection HPLC->Final_Selection GC->Final_Selection UV_Vis->Final_Selection LC_MS->Final_Selection

Caption: Decision tree for selecting an analytical technique.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)

This method is suitable for the quantification of this compound in complex matrices like food products.

  • Sample Preparation (Liquid-Liquid Extraction):

    • A representative sample is subjected to a liquid-liquid extraction procedure.[3]

    • For ginseng products, the sample is extracted with a suitable solvent.[3]

  • Instrumentation:

    • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is used.[3]

    • Column: A C18 column is typically employed for separation.[3]

    • Detection: The DAD is set to monitor the absorbance at the maximum wavelength for this compound.

  • Data Analysis:

    • Quantification is achieved by creating a calibration curve with this compound standards of known concentrations. The linearity of the curve should be confirmed (R² > 0.99).[3]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, often coupled with a mass spectrometer (MS) for enhanced selectivity.

  • Sample Preparation:

    • For edible vegetable oil, the sample is vortex shaken with 80% methanol (B129727) for 10 minutes.[4]

    • The mixture is then frozen and centrifuged to separate the layers.[4]

    • In some cases, derivatization to form trimethylsilyl (B98337) derivatives can be performed.[7]

  • Instrumentation:

    • GC System: A gas chromatograph is used for analysis.

    • Analysis: The extracted sample is injected into the GC system for the simultaneous measurement of this compound.[4]

  • Data Analysis:

    • A calibration curve is constructed using this compound standards in the range of 0.5 to 30 µg/mL to ensure a good linear relationship.[4]

UV-Vis Spectrophotometry

This is a simpler and more accessible technique, suitable for screening purposes or for samples with minimal interfering substances.

  • Sample Preparation:

    • A suitable amount of the working solution of this compound or its mixture is transferred to a 25 mL volumetric flask.[8]

    • 5.0 mL of Britton-Robinson buffer solution (pH 2.87) is added.[8]

    • The solution is diluted to the mark with doubly distilled water and mixed well.[8]

  • Instrumentation:

    • Spectrophotometer: A double beam UV-visible spectrophotometer is used for absorbance measurements.[8]

    • Measurement: Absorbance is measured in a 1-cm quartz cell at the absorption maximum of approximately 274 nm, using 0.1 N hydrochloric acid as a blank.

  • Data Analysis:

    • The concentration of this compound is determined based on Beer's law, with a linear relationship observed at concentrations of 0.5–20.0 mg/L after reaction with iron(III).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices like plasma and urine.

  • Sample Preparation:

    • Plasma: Protein precipitation is performed by adding acetonitrile (B52724) to the plasma samples.[5][6]

    • Urine: Urine samples are diluted to bring the concentration within the linear range of the assay.[5][6]

  • Instrumentation:

    • LC-MS/MS System: An HPLC system coupled with a tandem mass spectrometer is used.

    • Ionization: Electrospray ionization (ESI) in the positive ion detection mode is employed.[5][6]

    • Quantification: Multiple reaction monitoring (MRM) is used for quantification, providing high specificity.[5][6]

  • Data Analysis:

    • Separate calibration curves are prepared for plasma and urine samples to account for matrix effects. The linear range for this compound in plasma is typically 6.00-150 ng/mL, and in urine is 0.100-10.0 µg/mL.[5][6]

Conclusion

The choice of the analytical technique for this compound quantification depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC and GC methods are robust and widely used for food and pharmaceutical applications. UV-Vis spectrophotometry offers a simple and cost-effective screening tool. For applications requiring the highest sensitivity and selectivity, such as in clinical and pharmacokinetic studies, LC-MS/MS is the method of choice. Cross-validation of these techniques ensures the accuracy and reliability of the quantification results.

References

A Comparative In Vitro Analysis of the Anti-inflammatory Properties of Maltol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-inflammatory properties of Maltol and its analogs. The information is compiled from various scientific studies to assist researchers and professionals in drug development in understanding the potential of these compounds as anti-inflammatory agents. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the cellular pathways involved.

Introduction to this compound and its Analogs

This compound (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound found in various sources, including the bark of the larch tree, pine needles, and roasted malt. It is widely used as a flavor enhancer in the food industry. Beyond its organoleptic properties, recent scientific investigations have highlighted its potential as a therapeutic agent, particularly for its anti-inflammatory and antioxidant activities. Its analogs, such as Ethyl this compound and glycosidic derivatives like Tunicoside B, are also being explored for similar properties. This guide focuses on the in vitro evidence of their anti-inflammatory effects.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the key quantitative data from in vitro studies, comparing the effects of this compound and its analogs on various markers of inflammation.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundCell LineInflammatory StimulusMediator InhibitedConcentration / IC50Percentage InhibitionReference
This compound Mouse ChondrocytesIL-1β (10 ng/mL)Nitric Oxide (NO)Not specifiedSignificantly inhibited[1]
iNOSNot specifiedSignificantly inhibited[1]
COX-2Not specifiedSignificantly inhibited[1]
PGE2Not specifiedSignificantly inhibited[1]
Tunicoside B (this compound Glycoside) RAW 264.7 MacrophagesLPS (1 µg/mL)Nitric Oxide (NO)5, 10, 20 µMDose-dependent suppression[2]
iNOS Activity5, 10, 20 µMDose-dependent suppression[2]
Ethyl this compound THP-1 Macrophages-IL-1β, IL-8, TNF-αNot specifiedInduced cytokine release

Note: Data for Ethyl this compound's anti-inflammatory activity is limited and some studies suggest pro-inflammatory effects at certain concentrations.

Table 2: Modulation of Pro-inflammatory Cytokines

CompoundCell LineInflammatory StimulusCytokine ModulatedConcentrationEffectReference
This compound Mouse ChondrocytesIL-1β (10 ng/mL)IL-6Not specifiedSignificantly inhibited[1]
TNF-αNot specifiedSignificantly inhibited[1]
This compound PMA-treated THP-1 cellsLPS + ATP/NG/MSUIL-1βNot specifiedSignificantly attenuated secretion[3]
Ethyl this compound Naïve THP-1 cells-IL-1β, IL-8, TNF-α1000 µMSignificantly elevated levels
Activated THP-1 cells-IL-1β, TNF-α1000 µMIncreased release

Experimental Protocols

This section provides a detailed description of the methodologies used in the cited in vitro studies to assess the anti-inflammatory properties of this compound and its analogs.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW 264.7), human monocytic cell line (THP-1), and primary mouse chondrocytes are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or its analogs for a specific period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) from E. coli or Interleukin-1 beta (IL-1β).

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[2]

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.[4]

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, NF-κB, and Nrf2.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p65, anti-Nrf2).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software, with a housekeeping protein like β-actin or GAPDH used as a loading control.[1]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB and Nrf2 Signaling Pathways

This compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound appears to inhibit this process.

Concurrently, this compound can activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of Nrf2 can lead to the suppression of oxidative stress, which is closely linked to inflammation.

NFkB_Nrf2_Pathway cluster_stimulus Inflammatory Stimulus (LPS, IL-1β) cluster_this compound This compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK activates This compound This compound This compound->IKK inhibits Nrf2_cyto Nrf2 This compound->Nrf2_cyto activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Keap1 Keap1 Keap1->Nrf2_cyto sequesters for degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Proinflammatory_Genes activates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to

Figure 1: this compound's modulation of NF-κB and Nrf2 signaling pathways.
NLRP3 Inflammasome Pathway

This compound has also been found to inhibit the activation of the NLRP3 inflammasome.[3][5][6] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their active forms. This compound's inhibitory effect on the NLRP3 inflammasome is thought to be mediated by the reduction of reactive oxygen species (ROS) production and direct inhibition of caspase-1 activity.[5][6]

NLRP3_Inflammasome_Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Intervention cluster_cytoplasm Cytoplasm Stimulus PAMPs/DAMPs (e.g., LPS, ATP) ROS ROS Production Stimulus->ROS induces This compound This compound This compound->ROS inhibits Casp1 Active Caspase-1 This compound->Casp1 inhibits NLRP3 NLRP3 ROS->NLRP3 activates ASC ASC Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3->Inflammasome assembles Pro_Casp1 Pro-Caspase-1 ASC->Inflammasome Pro_Casp1->Inflammasome Inflammasome->Casp1 activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Active IL-1β Pro_IL1b->IL1b

Figure 2: this compound's inhibition of the NLRP3 inflammasome pathway.

Experimental Workflow

The general workflow for in vitro assessment of the anti-inflammatory properties of this compound and its analogs is depicted below.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, THP-1) start->cell_culture treatment Treatment with This compound/Analogs cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS, IL-1β) treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis analysis Analysis supernatant_collection->analysis western_blot Western Blot (Protein Expression) cell_lysis->western_blot griess_assay Griess Assay (NO Measurement) analysis->griess_assay elisa ELISA (Cytokine Measurement) analysis->elisa end End griess_assay->end elisa->end western_blot->end

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanisms of action involve the suppression of key pro-inflammatory mediators and cytokines through the modulation of the NF-κB and Nrf2 signaling pathways, as well as the inhibition of the NLRP3 inflammasome. The this compound glycoside, Tunicoside B, also demonstrates promising anti-inflammatory effects. In contrast, the data for Ethyl this compound is less clear, with some studies indicating potential pro-inflammatory activity at higher concentrations, highlighting the need for further investigation to clarify its role in inflammation.

This comparative guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogs as novel anti-inflammatory agents. Further studies, particularly direct comparative analyses and in vivo investigations, are warranted to fully elucidate their efficacy and safety profiles.

References

Assessing the Genotoxicity of Maltol and its Complexes for Regulatory Approval: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safety assessment of food additives and flavoring agents is a critical component of the regulatory approval process, with genotoxicity testing forming a key pillar of this evaluation. Maltol, a naturally occurring organic compound used to enhance flavor, and its derivatives have been subject to scrutiny to determine their potential to damage genetic material. This guide provides a comparative overview of the genotoxicity of this compound and its complexes, alongside common alternative flavoring agents, Vanillin and Cinnamaldehyde. It summarizes key experimental data, outlines standard testing protocols, and illustrates relevant biological pathways to aid in the comprehensive assessment for regulatory submission.

Executive Summary

This compound has demonstrated mixed results in genotoxicity assays, showing some evidence of in vitro genotoxicity, particularly in the presence of metabolic activation, while in vivo studies have yielded largely negative results. This discrepancy highlights the importance of a weight-of-evidence approach in regulatory assessment. The pro-oxidant nature of this compound, especially when complexed with transition metals, is a key consideration in its potential mechanism of genotoxicity. In comparison, alternative flavoring agents like Vanillin and Cinnamaldehyde also present varied genotoxicity profiles, often with in vitro findings not being replicated in in vivo systems. This guide emphasizes the necessity of a comprehensive testing battery and careful interpretation of results in context for regulatory approval.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity studies on this compound, its metal complexes, and the alternative flavoring agents Vanillin and Cinnamaldehyde.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundTest SystemConcentration RangeMetabolic Activation (S9)Result
This compound Salmonella typhimurium TA1001 - 3 mg/plate+/-Weakly Mutagenic[1]
Salmonella typhimurium TA970.1 - 10 mg/plate+/-Weakly Mutagenic[1]
Various strainsUp to 10 mg/plate+/-Non-mutagenic in several studies[1]
Vanillin S. typhimurium, E. coliUp to 10 mg/plate+/-Negative[2]
Cinnamaldehyde S. typhimuriumNot specified+/-Conflicting results (Positive and Negative)[3][4]

Table 2: In Vitro Mammalian Cell Genotoxicity Assay Results

CompoundAssay TypeCell LineConcentration RangeMetabolic Activation (S9)Result
This compound Micronucleus TestHuman peripheral blood lymphocytesNot specifiedWith S9Positive[1]
Vanillin Sister Chromatid ExchangeHuman lymphocytes1, 2, and 4 mMNot specifiedPositive[5]
Chromosomal AberrationHuman lymphocytes1, 2, and 4 mMNot specifiedNegative[5]
Cinnamaldehyde Chromosomal AberrationChinese hamster lung (CHL) cellsNot specified+/-Positive

Table 3: In Vivo Genotoxicity Assay Results

CompoundAssay TypeSpeciesDose RangeRoute of AdministrationResult
This compound Micronucleus TestMouse250 and 500 mg/kg bwIntraperitonealPositive[1]
Micronucleus TestRatUp to 700 mg/kg bwNot specifiedNegative[1]
Pig-A AssayNot specifiedNot specifiedNot specifiedNegative[6]
Cinnamaldehyde Micronucleus TestMouseUp to 4 mg/kgNot specifiedNegative[7]
Micronucleus TestMouse (liver cells)850, 1700, 2550 mg/kgNot specifiedPositive[7]

Table 4: Genotoxicity of this compound/Ethyl this compound-Metal Complexes

CompoundMetalAssay TypeKey Finding
Ethyl this compound-Copper Complex CopperDNA Damage AssayInduces DNA damage in lung epithelial cells.[8][9]
Ethyl this compound-Iron Complex IronAcute Toxicity (LD50)Oral LD50 in mice: 743.88 mg/kg BW.[10][11]
Sub-chronic Toxicity (LOAEL)Oral LOAEL in mice: 9.18 mg/kg BW/day.[10][11]

Experimental Protocols

For regulatory submission, adherence to standardized guidelines is paramount. The following are summaries of the core in vitro genotoxicity tests.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. A positive result is indicated by a significant, dose-dependent increase in revertant colonies. The assay is performed with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. The test is conducted on mammalian cells, such as human lymphocytes or Chinese hamster ovary (CHO) cells, with and without S9 metabolic activation.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells. Cells are treated with the test substance and arrested in metaphase. Chromosomes are then examined microscopically for aberrations such as breaks, deletions, and rearrangements. This assay is also performed with and without S9 activation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the genotoxicity assessment of this compound.

Genotoxicity_Testing_Workflow cluster_0 Tier 1: In Vitro Testing cluster_1 Tier 2: In Vivo Testing (if Tier 1 is positive) Ames Test (OECD 471) Ames Test (OECD 471) Positive Result Positive Result Ames Test (OECD 471)->Positive Result Mutagenic Negative Result Negative Result Ames Test (OECD 471)->Negative Result Non-mutagenic Micronucleus Test (OECD 487) Micronucleus Test (OECD 487) Micronucleus Test (OECD 487)->Positive Result Clastogenic/ Aneugenic Micronucleus Test (OECD 487)->Negative Result No effect Chromosomal Aberration (OECD 473) Chromosomal Aberration (OECD 473) Chromosomal Aberration (OECD 473)->Positive Result Clastogenic Chromosomal Aberration (OECD 473)->Negative Result No effect In Vivo Micronucleus Test In Vivo Micronucleus Test Regulatory Decision Regulatory Decision In Vivo Micronucleus Test->Regulatory Decision Comet Assay Comet Assay Comet Assay->Regulatory Decision Transgenic Rodent Mutation Assay Transgenic Rodent Mutation Assay Transgenic Rodent Mutation Assay->Regulatory Decision Test Substance Test Substance Test Substance->Ames Test (OECD 471) Test Substance->Micronucleus Test (OECD 487) Test Substance->Chromosomal Aberration (OECD 473) Positive Result->In Vivo Micronucleus Test Positive Result->Comet Assay Positive Result->Transgenic Rodent Mutation Assay Negative Result->Regulatory Decision Low Concern

Regulatory Genotoxicity Testing Workflow

Maltol_Genotoxicity_Pathway This compound This compound This compound-Metal Complex This compound-Metal Complex This compound->this compound-Metal Complex Transition Metals (Fe, Cu) Transition Metals (Fe, Cu) Transition Metals (Fe, Cu)->this compound-Metal Complex ROS Generation ROS Generation This compound-Metal Complex->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Apoptosis/Inflammation Apoptosis/Inflammation DNA Damage->Apoptosis/Inflammation Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Cellular Defense Cellular Defense Antioxidant Response->Cellular Defense NF-kB & PI3K/Akt Pathways NF-kB & PI3K/Akt Pathways Apoptosis/Inflammation->NF-kB & PI3K/Akt Pathways

Proposed Mechanism of this compound-Induced Genotoxicity

Conclusion

The assessment of this compound's genotoxicity for regulatory approval requires a nuanced interpretation of a comprehensive dataset. While in vitro assays have indicated a potential for genotoxicity, the predominantly negative findings in in vivo studies suggest that the risk may be minimal under physiological conditions. The role of metal complexation in this compound's genotoxic potential warrants further investigation. When compared to alternatives like Vanillin and Cinnamaldehyde, this compound does not appear to pose a significantly greater genotoxic risk. A thorough evaluation, considering the complete toxicological profile and the proposed use levels, is essential for a final regulatory decision. This guide provides a foundational framework for researchers and professionals to navigate the complexities of genotoxicity assessment for this compound and its related compounds.

References

Safety Operating Guide

Proper Disposal of Maltol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. Maltol, a naturally occurring organic compound used as a flavor additive and in chemical synthesis, requires careful handling and disposal due to its classification as harmful if swallowed and toxic to aquatic life.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is crucial to adhere to strict safety protocols. All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][3]

Personal Protective Equipment (PPE): Personnel must wear the following PPE to prevent direct contact:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and disposed of properly after handling.[1]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.

Core Disposal Principle: Hazardous Waste Management

The fundamental principle for this compound disposal is to treat it as a regulated chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][4] Environmental release must be avoided to prevent harm to aquatic ecosystems.[1]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Solid this compound Waste: Collect unused, expired, or contaminated solid this compound in its original container if possible, or in a clearly labeled, sealed, and chemically compatible waste container.[1][5]

    • Contaminated Materials: Any items visibly contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same sealed waste container.

    • Solutions: Aqueous solutions of this compound should be collected in a designated, sealed, and properly labeled liquid waste container.

  • Container Management:

    • Keep waste containers tightly closed when not in use.[1][5]

    • Do not mix this compound waste with other incompatible waste streams.[1]

    • Handle uncleaned or empty containers as you would the product itself, as they may contain chemical residues.[1]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Store the sealed container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[5][6] The storage area should be cool and dry.[1]

  • Arranging for Final Disposal:

    • All this compound waste must be disposed of through an approved and licensed waste disposal contractor or facility.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and ensure compliance with all local, state, and national regulations.[6]

Emergency Spill Cleanup Procedures

In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Remove all potential sources of ignition.[7][8]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Cover drains to prevent the material from entering waterways.

  • Cleanup:

    • For small spills, gently dampen the solid material with 60-70% ethanol (B145695) to prevent dust formation.[8]

    • Carefully sweep or scoop the dampened material into a suitable, closed container for disposal.[1][5][8] Avoid actions that create dust.[1][5]

    • Use absorbent paper dampened with ethanol to clean up any remaining residue.[8]

  • Decontaminate: Wash the spill area thoroughly with a soap and water solution.[8]

  • Dispose: Seal all contaminated cleaning materials (gloves, absorbent pads, etc.) in a labeled hazardous waste container for disposal according to the protocol above.[8]

This compound Safety and Hazard Data

The following table summarizes key quantitative data related to this compound's hazards.

ParameterValue / ClassificationSource(s)
GHS Classification Acute Toxicity, Oral (Category 4)[1][2]
Hazardous to the aquatic environment, acute hazard (Category 2)
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed[1][2]
H401: Toxic to aquatic life
Acute Toxicity Estimate (ATE) Oral: 1440 mg/kg[2]
Bioaccumulation Potential Log Pow: 0.090 - 2.3 (Bioaccumulation is not expected)[2]

This compound Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling and disposing of this compound in a laboratory setting.

MaltolDisposalWorkflow start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_contamination Step 2: Assess Waste Type ppe->assess_contamination spill_cleanup Follow Emergency Spill Cleanup Protocol ppe->spill_cleanup If Spill Occurs solid_waste Solid this compound Waste (Unused, Expired, Contaminated Solids) assess_contamination->solid_waste Solid liquid_waste Liquid this compound Waste (Aqueous Solutions) assess_contamination->liquid_waste Liquid collect_solid Step 3: Collect in a Labeled, Sealed SOLID Waste Container solid_waste->collect_solid collect_liquid Step 3: Collect in a Labeled, Sealed LIQUID Waste Container liquid_waste->collect_liquid store Step 4: Store Container in Designated Chemical Waste Area collect_solid->store collect_liquid->store spill Accidental Spill Occurs spill->ppe spill_cleanup->store Collected spill waste contact_ehs Step 5: Contact EHS for Pickup by Approved Waste Contractor store->contact_ehs end End of Process contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Maltol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Maltol, a naturally occurring organic compound used as a flavor additive. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the necessary personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or splash goggles conforming to EN166 or NIOSH standards.[1]To prevent eye contact with this compound dust or splashes.
Skin Protection Impervious gloves (e.g., rubber, PVC) and a lab coat.[2][3]To avoid skin contact. Gloves should be inspected before use.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate dust filter should be used if ventilation is insufficient or when dusts are generated.[4][5]To prevent inhalation of this compound dust.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area.[6]

  • Use local exhaust ventilation or a fume hood where dust may be generated.[1][5]

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.[1][6]

  • Avoid the formation and inhalation of dust.[1][6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][7]

  • Wash hands thoroughly after handling.[1][6][7]

  • Keep the container tightly closed when not in use.[1][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][6][7]

  • Keep containers tightly closed in their original packaging.[1][7]

  • Protect from light, heat, and air.[7] The recommended storage temperature is between 15°C and 25°C (59°F to 77°F).[6]

Emergency and Disposal Plan

1. First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell.[1][7] Rinse mouth.[1][7]

  • If on Skin: Wash off with soap and plenty of water.[1]

  • If in Eyes: Flush eyes with water as a precaution.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

2. Accidental Release Measures (Spills):

  • Remove all sources of ignition.[4]

  • Ensure adequate ventilation.[1]

  • Dampen the spilled solid material with 60-70% ethanol (B145695) to prevent dust formation.[4]

  • Sweep up the material and place it in a suitable, closed container for disposal.[1][4]

  • Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by washing with a soap and water solution.[4]

3. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[6][7]

  • Do not allow the product to enter drains, soil, or waterways.[1][6]

  • Leave chemicals in their original containers and do not mix with other waste.

Quantitative Data Summary

Property Value Reference
Acute Oral Toxicity (LD50, Rat) 1440 mg/kg[7]
Melting Point 160 - 164 °C[1]
Boiling Point 284.7 °C at 1013 hPa[1]
Flash Point > 100 °C / > 212 °F[8]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Maltol_Handling_Workflow start Start: Receive this compound assess_risk 1. Conduct Risk Assessment start->assess_risk select_ppe 2. Select Appropriate PPE - Eye/Face Protection - Gloves - Lab Coat - Respirator (if needed) assess_risk->select_ppe prepare_workspace 3. Prepare Workspace - Ensure good ventilation - Use fume hood if necessary select_ppe->prepare_workspace handling 4. Handle this compound - Avoid dust generation - Avoid contact and inhalation - No eating/drinking/smoking prepare_workspace->handling storage 5. Store Properly - Cool, dry, well-ventilated - Tightly sealed container handling->storage spill Accidental Spill handling->spill end_use End of Use storage->end_use disposal 6. Disposal - Follow local regulations - Do not release to environment end_use->disposal spill_procedure Spill Cleanup Procedure - Remove ignition sources - Ventilate area - Dampen and sweep up - Decontaminate area spill->spill_procedure spill_procedure->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maltol
Reactant of Route 2
Reactant of Route 2
Maltol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.